molecular formula C10H22O2 B3431020 Decylene glycol CAS No. 87827-60-9

Decylene glycol

Cat. No.: B3431020
CAS No.: 87827-60-9
M. Wt: 174.28 g/mol
InChI Key: YSRSBDQINUMTIF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decylene glycol is a useful research compound. Its molecular formula is C10H22O2 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 174.161979940 g/mol and the complexity rating of the compound is 83.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-decane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSBDQINUMTIF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315788
Record name (2R)-1,2-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87827-60-9
Record name (2R)-1,2-Decanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87827-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1,2-Decanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of decylene glycol as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Decylene Glycol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (1,2-decanediol) is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries for its excellent skin conditioning, moisturizing, and antimicrobial properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its broad-spectrum activity against bacteria, yeasts, and molds. The primary mode of action is the disruption of microbial cell membrane integrity, facilitated by the molecule's amphiphilic, surfactant-like nature. Secondary mechanisms include the potential inactivation of vital microbial enzymes. This document summarizes quantitative efficacy data, details key experimental protocols for evaluating antimicrobial action, and presents visual diagrams of the underlying pathways and workflows to offer a thorough resource for research and development professionals.

Introduction

This compound is a 1,2-glycol that is valued in formulation science for its dual functionality.[1] Chemically, its structure consists of a 10-carbon alkyl chain (decyl) and two hydroxyl groups on adjacent carbons, giving it an amphiphilic character. This structure allows it to act as a humectant, emollient, and solvent.[1] Beyond these roles, this compound is a potent, broad-spectrum antimicrobial agent, making it an effective component in "self-preserving" cosmetic systems and a valuable alternative or potentiator to traditional preservatives.[2] Its efficacy against bacteria and, notably, against fungi like yeasts and molds, allows for the creation of products with a low potential for irritation.[2]

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive physicochemical effects on microbial cells.

Disruption of Microbial Cell Membrane Integrity

The most significant mechanism is the physical disruption of the microbial cell membrane. Due to its surfactant-like properties, this compound can insert itself into the phospholipid bilayer of both bacterial and fungal cell membranes. This intercalation disrupts the membrane's structure and function.

The process is hypothesized to occur as follows:

  • Adsorption and Intercalation: The lipophilic 10-carbon tail of this compound preferentially partitions into the hydrophobic core of the cell membrane, while the hydrophilic diol head interacts with the polar exterior.

  • Increased Permeability: This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and the formation of transient pores.

  • Leakage of Intracellular Contents: The compromised membrane integrity allows for the uncontrolled leakage of essential ions (e.g., K+) and small molecules (e.g., ATP, nucleotides) from the cytoplasm.

  • Dissipation of Motive Force: The disruption of the membrane also dissipates the proton motive force, which is critical for ATP synthesis and transport processes, ultimately leading to metabolic arrest and cell death.

Evidence from studies on similar glycols and other membrane-active agents shows that this disruption is a key bactericidal and fungicidal mechanism.[3][4]

Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) DG This compound (Amphiphilic) Membrane Hydrophilic Heads Lipid Bilayer Hydrophobic Tails DG->Membrane:h 1. Intercalation DG->Membrane:b 2. Disruption & Pore Formation Ions Ions (K+) ATP ATP & Metabolites Membrane:b->Ions 3. Leakage Membrane:b->ATP 3. Leakage CellDeath Cell Death Ions->CellDeath 4. Metabolic Arrest ATP->CellDeath 4. Metabolic Arrest

Figure 1: Proposed mechanism of microbial cell membrane disruption by this compound.
Inhibition of Key Microbial Enzymes

A secondary proposed mechanism involves the inactivation of essential microbial enzymes. The two hydroxyl (-OH) groups in the this compound structure can form hydrogen bonds with amino acid residues in the active sites of enzymes.[5] This interaction can alter the enzyme's three-dimensional conformation, leading to its inactivation. By binding to vital enzymes, this compound can disrupt critical metabolic pathways, such as energy production or cell wall synthesis, contributing to its overall antimicrobial effect.[5]

Enzyme_Inactivation DG This compound Enzyme Active Microbial Enzyme DG->Enzyme Binds to Active Site Inactive_Enzyme Inactive Enzyme (Conformation Changed) Enzyme->Inactive_Enzyme Induces Change Pathway Metabolic Pathway Enzyme->Pathway Catalyzes Block Pathway Blocked Inactive_Enzyme->Block

Figure 2: Logical pathway for enzyme inactivation by this compound.

Quantitative Efficacy Data

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6] While specific MIC values for this compound against a wide range of standard strains are not extensively documented in publicly available literature, its broad-spectrum activity is generally recognized at concentrations between 500 and 1000 ppm (0.05% - 0.1%).[7] For comparison, studies on other glycols have shown their efficacy at higher concentrations.[8][9]

Table 1: Representative Antimicrobial Efficacy of Glycols

Microorganism Test Agent MIC (% v/v) Reference Organism Type
Staphylococcus aureus Propylene (B89431) Glycol 12.5% Gram-positive Bacteria
Staphylococcus epidermidis Propylene Glycol 12.5% Gram-positive Bacteria
Escherichia coli Propylene Glycol 50% Gram-negative Bacteria
Candida albicans Hexylene Glycol <10% Yeast

| Various Bacteria & Fungi | this compound | 0.05% - 0.1% | Broad Spectrum |

Note: Data for propylene and hexylene glycol are included for comparative purposes.[8][9][10] The range for this compound is based on typical use levels as a preservative potentiator.[7]

Synergistic Effects

This compound is often used as a "preservative potentiator," meaning it works synergistically with other antimicrobial agents, such as phenoxyethanol (B1677644) or caprylyl glycol.[11][12] This synergy allows for a reduction in the concentration of traditional preservatives, which can lower the potential for skin irritation while maintaining robust antimicrobial protection.[13] The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 indicates synergy.[2]

Key Experimental Protocols

The following are standardized methodologies used to evaluate the antimicrobial properties of agents like this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining MIC values, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[14]

Methodology:

  • Preparation of Agent: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI medium for fungi).

  • Inoculum Preparation: The target microorganism is cultured and then suspended in the broth to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted this compound is inoculated with the microbial suspension. A positive control well (microbe, no agent) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under optimal conditions for the microorganism (e.g., 35°C for 16-20 hours for bacteria).[15]

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).[15]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilutions of this compound in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at optimal temperature (e.g., 35°C, 18h) C->D E Observe wells for turbidity (growth) D->E F Identify lowest concentration with no visible growth E->F G Result: MIC Value F->G

Figure 3: Experimental workflow for the Broth Microdilution MIC Assay.
Protocol: Assessment of Synergistic Effects (Checkerboard Assay)

This assay is used to determine if two compounds have a synergistic, additive, indifferent, or antagonistic effect.[16][17]

Methodology:

  • Plate Setup: A 96-well plate is set up with twofold dilutions of Agent A (e.g., this compound) along the y-axis and twofold dilutions of Agent B (e.g., phenoxyethanol) along the x-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Controls: Rows and columns containing only single agents are included to determine their individual MICs.

  • Inoculation & Incubation: All wells are inoculated with a standardized microbial suspension and incubated as described for the MIC test.

  • Data Analysis: After incubation, the plate is read to find the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated:

    • FIC Index = FIC of A + FIC of B

    • Where FIC of A = (MIC of A in combination) / (MIC of A alone)

    • Where FIC of B = (MIC of B in combination) / (MIC of B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[18][19]

Protocol: Assessment of Membrane Damage (Propidium Iodide Uptake Assay)

This fluorescence-based assay measures cell membrane integrity. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces brightly.[20][21]

Methodology:

  • Cell Preparation: A suspension of microbial cells is prepared and washed in a suitable buffer (e.g., PBS).

  • Treatment: The cell suspension is treated with this compound at various concentrations (including a no-treatment control).

  • Staining: Propidium iodide is added to the cell suspensions to a final concentration (e.g., 10 µg/mL) and incubated for a short period in the dark.[22]

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[21][22] An increase in fluorescence intensity relative to the untreated control indicates membrane damage.

PI_Uptake_Workflow cluster_cells Cell States cluster_process Assay Process cluster_results Results LiveCell Live Cell (Intact Membrane) A Treat microbial cells with this compound LiveCell->A No Damage Result1 Low Fluorescence DeadCell Damaged Cell (Permeable Membrane) Result2 High Fluorescence A->DeadCell Damage B Add Propidium Iodide (PI) Dye A->B C Measure Fluorescence B->C C->Result1 If Intact C->Result2 If Damaged

Figure 4: Conceptual workflow of the Propidium Iodide (PI) uptake assay for membrane damage.

Conclusion

This compound is a highly effective, multifunctional ingredient with a robust antimicrobial profile. Its primary mechanism of action—the physical disruption of microbial cell membranes—makes the development of resistance less likely compared to agents with specific metabolic targets. This, combined with its ability to act synergistically with other preservatives, allows for the development of safe and stable cosmetic and pharmaceutical formulations. The experimental protocols detailed herein provide a framework for researchers to quantify its efficacy and further explore its applications in drug development and product preservation.

References

Decylene Glycol: A Comprehensive Technical Guide for Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol, also known as 1,2-decanediol, is a versatile diol that has garnered significant interest in the pharmaceutical and cosmetic industries. Its multifunctional nature as a solvent, humectant, antimicrobial agent, and penetration enhancer makes it a valuable excipient in a wide range of topical and dermatological formulations. This technical guide provides an in-depth overview of the physicochemical properties of this compound, offering crucial data and experimental insights for formulation research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its functionality in various formulations. A summary of these properties is presented below.

Chemical Structure and General Properties

This compound is a 1,2-alkanediol with a 10-carbon chain. Its amphiphilic nature, stemming from the presence of a hydrophilic diol head and a lipophilic alkyl chain, is key to its diverse applications.

Table 1: General and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name Decane-1,2-diol[1]
INCI Name This compound[1]
CAS Number 1119-86-4[1]
Molecular Formula C₁₀H₂₂O₂[2]
Molecular Weight 174.28 g/mol [2]
Appearance White crystalline powder/waxy solid[3][4]
Thermal and Physical Properties

The thermal and physical properties of this compound influence its processing during formulation manufacturing and its sensory characteristics in the final product.

Table 2: Thermal and Physical Properties of this compound

PropertyValueReference(s)
Melting Point 42-52 °C[5]
Boiling Point 255.0 - 256.0 °C at 760 mmHg[2]
Density 0.95 – 0.99 g/cm³ at 20°C[6]
Viscosity 20 – 40 mPa.s at 25°C[6]
Flash Point >120 °C[6]
Vapor Pressure 0.000124 mmHg at 25 °C[7]
Solubility Profile

The solubility of this compound is a critical parameter for its incorporation into different formulation bases. It is generally insoluble in water but soluble in organic solvents like alcohols, glycols, and some cosmetic esters.[3][8]

Table 3: Solubility of this compound

SolventSolubilityReference(s)
Water Insoluble[8]
Ethanol Soluble[3]
Glycols Soluble[3][8]
Cosmetic Esters Soluble in some[3]

Functional Properties in Formulations

This compound's unique combination of properties makes it a multifunctional ingredient in formulation development.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity and is often used as a preservative potentiator, allowing for a reduction in traditional preservatives.[3][9] The proposed mechanism of action for 1,2-diols involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[4][5][10]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption (Increased Fluidity) Lipid_Bilayer->Disruption Decylene_Glycol This compound Decylene_Glycol->Lipid_Bilayer Intercalates Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Skin Penetration Enhancement

This compound can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) into the skin.[11][12] This is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing its permeability.[13]

Skin_Penetration_Enhancement cluster_SC Stratum Corneum Corneocytes Corneocytes Lipid_Matrix Lipid Matrix (Organized Structure) Disruption Disruption of Lipid Organization Lipid_Matrix->Disruption interacts with Decylene_Glycol_API This compound + API (Topical Formulation) Decylene_Glycol_API->Lipid_Matrix Increased_Permeability Increased Permeability of Stratum Corneum Disruption->Increased_Permeability API_Penetration Enhanced API Penetration Increased_Permeability->API_Penetration

Caption: Mechanism of skin penetration enhancement by this compound.

Humectant and Skin Conditioning Agent

With two hydroxyl groups, this compound acts as a humectant, attracting and retaining moisture in the skin.[1][14] It also functions as a skin-conditioning agent, contributing to a smooth and soft skin feel.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of physicochemical properties. The following sections outline protocols for key experiments.

Determination of Viscosity

The viscosity of this compound can be determined using a rotational viscometer.

Objective: To measure the dynamic viscosity of this compound at a specified temperature.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or Peltier system

  • Beaker or sample container

Procedure:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Melt the this compound sample by heating it to a temperature above its melting point (e.g., 60°C).

  • Place a sufficient volume of the molten sample into the sample container.

  • Equilibrate the sample to the desired measurement temperature (e.g., 25°C) using the temperature control system.

  • Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.

  • Immerse the spindle into the sample to the marked level.

  • Start the rotation and allow the reading to stabilize.

  • Record the viscosity in millipascal-seconds (mPa.s).

  • Perform the measurement in triplicate and report the average value.

Viscosity_Measurement_Workflow Start Start Melt_Sample Melt this compound (>52°C) Start->Melt_Sample Equilibrate_Temp Equilibrate Sample to Measurement Temperature (25°C) Melt_Sample->Equilibrate_Temp Select_Spindle Select Spindle and Rotational Speed Equilibrate_Temp->Select_Spindle Immerse_Spindle Immerse Spindle Select_Spindle->Immerse_Spindle Measure_Viscosity Measure Viscosity Immerse_Spindle->Measure_Viscosity Record_Data Record Viscosity (mPa.s) Measure_Viscosity->Record_Data End End Record_Data->End

Caption: Experimental workflow for viscosity measurement.

Determination of Surface Tension

The surface tension of this compound can be measured using the Du Noüy ring method or the pendant drop method.

Objective: To measure the surface tension of molten this compound.

Apparatus:

  • Tensiometer (Du Noüy ring or pendant drop apparatus)

  • Temperature-controlled sample stage

  • Platinum-iridium ring (for Du Noüy method) or syringe with a needle (for pendant drop method)

Procedure (Du Noüy Ring Method):

  • Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat.

  • Calibrate the tensiometer.

  • Melt the this compound sample and place it in a clean vessel on the temperature-controlled stage.

  • Allow the sample to reach the desired temperature.

  • Immerse the ring into the molten this compound.

  • Slowly raise the ring through the surface of the liquid.

  • Record the maximum force required to pull the ring from the liquid surface just before detachment.

  • The surface tension is calculated from this force.

Surface_Tension_Measurement_Workflow Start Start Clean_Ring Clean Platinum Ring Start->Clean_Ring Melt_Sample Melt this compound Clean_Ring->Melt_Sample Equilibrate_Temp Equilibrate Sample Temperature Melt_Sample->Equilibrate_Temp Immerse_Ring Immerse Ring in Sample Equilibrate_Temp->Immerse_Ring Pull_Ring Slowly Pull Ring from Surface Immerse_Ring->Pull_Ring Measure_Force Measure Maximum Force Pull_Ring->Measure_Force Calculate_ST Calculate Surface Tension Measure_Force->Calculate_ST End End Calculate_ST->End

References

Decylene glycol (1,2-Decanediol) toxicological profile and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decylene glycol, chemically known as 1,2-Decanediol (B1670173), is a synthetic glycol used in a variety of applications, including as a skin conditioning agent, viscosity-increasing agent, and antimicrobial in cosmetic and personal care products.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety data for this compound, drawing from peer-reviewed studies and regulatory assessments. The available data indicate that this compound possesses a low order of acute toxicity, is not genotoxic, and is not a significant dermal irritant or sensitizer (B1316253) at typical use concentrations.[1][2] This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents quantitative data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1,2-Decanediol[3]
Synonyms Decane-1,2-diol, this compound[3][4]
CAS Number 1119-86-4[4]
Molecular Formula C10H22O2[3][4]
Molecular Weight 174.28 g/mol [3]
Appearance White powder/solid[4]
Melting Point 48-50 °C[3]
Boiling Point 255 °C[3]
Solubility Poorly soluble in water[2]

Toxicological Profile

The toxicological profile of this compound has been evaluated across several endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 1,2-glycols, including this compound, are safe as used in cosmetics.[2]

Acute Toxicity

This compound exhibits a low potential for acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

EndpointSpeciesRouteValue (LD50)Reference
Acute Oral ToxicityRatOral> 2,000 mg/kg[2]
Acute Dermal ToxicityRatDermal> 2,000 mg/kg[2]
Irritation and Sensitization

Studies indicate that this compound has a low potential for skin irritation. In a human study, 20% this compound did not induce skin irritation when applied to intact skin.[2] However, when applied to scarified skin, 1% this compound showed a low potential for irritation.[2]

While specific eye irritation data for this compound was not found in the provided search results, safety data sheets for 1,2-decanediol state that it may cause eye irritation.[4][5][6]

This compound is not considered to be a skin sensitizer. A study involving the application of 20% this compound to intact skin did not induce sensitization.[2]

Repeated Dose Toxicity

A 28-day oral toxicity study in rats was conducted on 98% to 100% pure this compound (SymClariol®). The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 100 mg/kg/day.[2] At higher doses, squamous epithelial hyperplasia of the forestomach was observed.[2]

Table 2: Repeated Dose Oral Toxicity of this compound

Study DurationSpeciesNOAELKey Findings at Higher DosesReference
28-dayRat100 mg/kg/daySquamous epithelial hyperplasia of the forestomach[2]
Genotoxicity

Table 3: Genotoxicity of this compound

Test SystemResultReference
Ames TestNon-genotoxic[2]
Carcinogenicity

Based on the available data, this compound is not considered to be a carcinogen.[1]

Reproductive and Developmental Toxicity

While specific reproductive and developmental toxicity studies on this compound were not identified, the results of oral reproductive/developmental toxicity studies on other 1,2-glycols (propylene glycol, 1,2-butanediol, and 1,2-hexanediol) were negative.[2]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below.

Acute Oral Toxicity Study
  • Test Substance: this compound.

  • Species: Rat.

  • Methodology: A limit test was likely performed, where a high dose of the substance is administered to a small group of animals. Based on the LD50 of >2,000 mg/kg, this is a common approach for substances with low acute toxicity. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Body weight changes and necropsy findings are also recorded.

Acute Dermal Toxicity Study
  • Test Substance: this compound (SymClariol®).

  • Species: Rat.

  • Methodology: The test substance was applied to the shaved skin of the rats at a dose of 2,000 mg/kg. The application site was covered with a gauze patch and an occlusive dressing for 24 hours. Animals were observed for signs of toxicity and mortality over a 14-day period.

28-Day Repeated Dose Oral Toxicity Study
  • Test Substance: 98% to 100% this compound (SymClariol®).

  • Species: Rat.

  • Methodology: The test substance was administered orally to rats for 28 consecutive days. Multiple dose groups and a control group were used. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored. At the end of the study, a full necropsy was performed, and organs were weighed and examined histopathologically. The NOAEL was established as the highest dose at which no adverse effects were observed.

Genotoxicity - Ames Test
  • Test Substance: this compound (SymClariol®).

  • Methodology: The bacterial reverse mutation assay (Ames test) was conducted using various strains of Salmonella typhimurium with and without metabolic activation (S9 mix). The test substance was incubated with the bacterial strains at various concentrations. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Metabolism and Pharmacokinetics

Information from dermal penetration modeling suggests that for 1,2-decanediol, the default value for the percentage of dose absorbed over 24 hours is 40%.[2] In an in vitro study using pig skin, it was suggested that the loss of other 1,2-glycols could be attributed to chemical or metabolic degradation, implying that this compound may also be metabolized in the skin.[2]

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance like this compound, based on the types of studies reviewed.

Toxicological_Assessment_Workflow cluster_InitialScreening Initial Screening cluster_LocalEffects Local Effects Assessment cluster_SystemicToxicity Systemic Toxicity Assessment cluster_RiskAssessment Risk Assessment Acute_Oral Acute Oral Toxicity (LD50) Skin_Irritation Skin Irritation Acute_Oral->Skin_Irritation Acute_Dermal Acute Dermal Toxicity (LD50) Acute_Dermal->Skin_Irritation Repeated_Dose Repeated Dose Toxicity (e.g., 28-day study) Skin_Irritation->Repeated_Dose Eye_Irritation Eye Irritation Eye_Irritation->Repeated_Dose Skin_Sensitization Skin Sensitization Skin_Sensitization->Repeated_Dose Genotoxicity Genotoxicity (e.g., Ames Test) Repeated_Dose->Genotoxicity Repro_Dev_Tox Reproductive/ Developmental Toxicity Genotoxicity->Repro_Dev_Tox NOAEL_Determination NOAEL Determination Repro_Dev_Tox->NOAEL_Determination Safety_Conclusion Safety Conclusion NOAEL_Determination->Safety_Conclusion

Caption: General workflow for toxicological assessment.

Conclusion

The available toxicological data for this compound (1,2-decanediol) indicate a low overall hazard profile. It has low acute oral and dermal toxicity and is not genotoxic. While it may cause mild skin irritation under certain conditions, it is not considered a skin sensitizer. A 28-day repeated dose oral study in rats established a NOAEL of 100 mg/kg/day. Based on these findings and the broader safety assessment of 1,2-glycols, this compound is considered safe for its intended use in cosmetic and personal care products within established concentration limits. Further research into its potential for eye irritation and reproductive/developmental toxicity could provide a more complete safety profile.

References

The Multifaceted Applications of 1,2-Decanediol in Science: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Decanediol (B1670173), also known as decylene glycol, is a versatile 1,2-alkanediol that has garnered significant attention across various scientific disciplines, particularly in cosmetics, pharmaceuticals, and material science. Its unique amphiphilic nature, characterized by a hydrophilic diol head and a lipophilic ten-carbon alkyl chain, underpins its diverse functionalities. This technical guide provides an in-depth review of the scientific applications of 1,2-decanediol, focusing on its antimicrobial properties, its role as a skin penetration enhancer, and its utility as a moisturizing agent. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant mechanisms and workflows to serve as a comprehensive resource for the scientific community.

Core Scientific Applications

1,2-Decanediol's primary applications stem from its ability to interact with biological membranes and its properties as a solvent and humectant. These applications are interconnected; for instance, its antimicrobial activity and skin penetration enhancement are both linked to its interaction with lipid bilayers.

Antimicrobial Activity

1,2-Decanediol exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it a valuable preservative in cosmetic and pharmaceutical formulations. Its efficacy is attributed to its ability to disrupt microbial cell membranes.[1] The lipophilic carbon chain integrates into the lipid bilayer of the cell membrane, disturbing its structure and increasing its permeability, which ultimately leads to cell death.[1] The antimicrobial effect of 1,2-alkanediols generally increases with the length of their carbon chain, with 1,2-decanediol showing potent activity.[2]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for 1,2-decanediol against various microorganisms.

MicroorganismStrainMIC (µg/mL)MIC (%)Reference(s)
Staphylococcus aureusNot Specified6000.06%[3]
Staphylococcus epidermidisNot SpecifiedNot SpecifiedNot Specified[3]
Propionibacterium acnesNot SpecifiedNot SpecifiedNot Specified[4]
Candida albicansNot Specified<10,000<1%[2]
Aspergillus nigerNot SpecifiedNot SpecifiedNot Specified[1]
Malassezia furfurNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

A standard method to determine the MIC of an antimicrobial agent is the broth microdilution assay.

  • Preparation of 1,2-Decanediol Stock Solution: A stock solution of 1,2-decanediol is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of 1,2-decanediol that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Mechanism of Action

The following diagram illustrates the proposed mechanism of antimicrobial action of 1,2-decanediol.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_decanediol lipid1 Phospholipid lipid2 Phospholipid lipid3 Phospholipid disruption Membrane Disruption & Increased Permeability lipid2->disruption lipid4 Phospholipid decanediol OH-CH-CH₂-OH (CH₂)₇-CH₃ 1,2-Decanediol decanediol:tail->lipid2 Intercalation of Alkyl Chain lysis Cell Lysis disruption->lysis

Antimicrobial action of 1,2-decanediol via membrane disruption.
Skin Penetration Enhancement

1,2-Decanediol is an effective skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its amphiphilic structure allows it to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, thereby increasing its permeability to other molecules.[5] This effect is concentration-dependent.[5]

Quantitative Data: Skin Penetration Enhancement

The following table summarizes the reported enhancement of skin penetration for various active ingredients in the presence of 1,2-decanediol. The enhancement ratio (ER) or flux enhancement represents the factor by which the permeation of the active ingredient is increased compared to a control formulation without 1,2-decanediol.

Active IngredientVehicleSkin ModelEnhancement EffectReference(s)
CorticosteronePhosphate Buffered SalineHairless Mouse SkinConcentration-dependent flux enhancement[5]
TriethanolaminePhosphate Buffered SalineHairless Mouse SkinConcentration-dependent flux enhancement[5]
Dihydroavenanthramide DHydrophilic CreamHuman Breast Skin41% of applied dose detected in viable epidermis and dermis after 300 min (vs. 12% in control)[5]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Franz diffusion cells are a standard in vitro method for evaluating the percutaneous absorption of topical formulations.[6]

  • Skin Preparation: Full-thickness or dermatomed skin (human or animal, e.g., porcine) is excised and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]

  • Cell Assembly: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and maintained at 37°C to achieve a skin surface temperature of approximately 32°C. A magnetic stir bar ensures continuous mixing of the receptor fluid.[6]

  • Formulation Application: A precise amount of the test formulation (containing the API and 1,2-decanediol) is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis of the permeated API concentration using a suitable analytical method (e.g., HPLC). The withdrawn volume is replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[6]

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio is calculated by dividing the flux of the formulation with 1,2-decanediol by the flux of the control formulation.

Visualization: Experimental Workflow for Skin Penetration Study

The following diagram illustrates the workflow of an in vitro skin permeation study using Franz diffusion cells.

franz_cell_workflow prep Skin Membrane Preparation mount Mounting Skin on Franz Cell prep->mount fill Filling Receptor Chamber mount->fill apply Applying Test Formulation fill->apply sample Periodic Sampling of Receptor Fluid apply->sample analyze HPLC Analysis of Samples sample->analyze calculate Calculation of Flux and Enhancement Ratio analyze->calculate moisturization_mechanism decanediol 1,2-Decanediol humectant Humectant Action (Attracts Water) decanediol->humectant emollient Emollient Action (Smooths Skin Surface) decanediol->emollient hydration Increased Skin Hydration humectant->hydration emollient->hydration synthesis_workflow start 1-Decene Oxide hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (Distillation/Chromatography) extraction->purification product 1,2-Decanediol purification->product

References

A Comprehensive Technical Guide to the Anti-inflammatory and Antioxidant Properties of 1,2-Decanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Decanediol (B1670173), a synthetic glycol, has demonstrated notable anti-inflammatory and antioxidant activities in preclinical research. Primarily investigated in the context of dermatology and cosmetics, its mechanisms of action are beginning to be elucidated, suggesting potential therapeutic applications. This technical guide provides an in-depth analysis of the current scientific understanding of 1,2-Decanediol's biological effects, focusing on its impact on inflammatory pathways and oxidative stress. The information presented herein is compiled from peer-reviewed studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical and Physical Properties

1,2-Decanediol, also known as decylene glycol, is a 1,2-alkanediol with the chemical formula C10H22O2.[1][2] It is a white, hygroscopic solid at room temperature and is utilized in various cosmetic and pharmaceutical formulations for its antimicrobial and skin-conditioning properties.[2][3]

PropertyValue
Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS Number 1119-86-4
Appearance White solid
Melting Point 48-50 °C
Boiling Point 255 °C

Anti-inflammatory Effects

In vitro studies have demonstrated the capacity of 1,2-Decanediol to mitigate inflammatory responses in skin cells. The primary model for these investigations involves the use of lipopolysaccharide (LPS) to stimulate an inflammatory cascade in human keratinocytes.

Inhibition of Pro-inflammatory Cytokines

Research indicates that 1,2-Decanediol can significantly reduce the secretion of key pro-inflammatory cytokines. In a study utilizing LPS-stimulated human keratinocytes, 1,2-Decanediol (referred to as S-Mal in the study) was shown to decrease the release of Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[4][5] Another study on LPS-stressed keratinocytes (HaCaT cells) corroborated these findings, showing that 1,2-Decanediol (referred to as DD) could prevent the LPS-induced production of IL-1α, IL-6, and IL-8.[6][7]

Table 1: Effect of 1,2-Decanediol on Pro-inflammatory Cytokine Production in LPS-Stimulated Keratinocytes

CytokineEffect ObservedSignificanceReference
IL-8Decreased releaseP < 0.05 - P < 0.001[4][5]
TNF-αDecreased releaseP < 0.05 - P < 0.001[4][5]
IL-1βDecreased releaseP < 0.05 - P < 0.001[4][5]
IL-1αPrevention of increased productionNot specified[6][7]
IL-6Prevention of increased productionNot specified[6][7]
Proposed Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

Lipopolysaccharide is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8] The observed reduction in NF-κB-mediated cytokines (TNF-α, IL-1β, IL-6, and IL-8) strongly suggests that 1,2-Decanediol exerts its anti-inflammatory effects by interfering with this pathway. The proposed mechanism involves the inhibition of signaling cascades that lead to the nuclear translocation and activation of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.

NF-kB_Pathway_Inhibition_by_1_2-Decanediol cluster_0 Cytoplasmic Complex LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) IkB->NFkB_active Degradation & Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB_active->Cytokines Gene Transcription Decanediol 1,2-Decanediol Decanediol->IKK Inhibition Antioxidant_Mechanism_of_1_2-Decanediol LPS LPS Stimulation ROS Reactive Oxygen Species (ROS) Production LPS->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Depletion Depletion of Antioxidants OxidativeStress->Depletion Antioxidants Cellular Antioxidants (GSH, NADPH) Decanediol 1,2-Decanediol Scavenging ROS Scavenging Decanediol->Scavenging Scavenging->ROS Neutralization Scavenging->Depletion Prevention Experimental_Workflow Start Start CellCulture Culture Human Keratinocytes Start->CellCulture Pretreatment Pre-treat with 1,2-Decanediol CellCulture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Analysis Analysis Incubation->Analysis Viability Cell Viability Assay (Trypan Blue) Analysis->Viability Cytokines Cytokine Measurement (ELISA) Analysis->Cytokines Antioxidants Antioxidant Measurement (HPLC) Analysis->Antioxidants End End Viability->End Cytokines->End Antioxidants->End

References

The Role of Decylene Glycol in Modulating Phospholipid Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Decylene glycol (1,2-decanediol), a medium-chain 1,2-alkanediol, is a multifunctional ingredient utilized in various formulations for its antimicrobial and skin-conditioning properties. A primary mechanism underpinning these functions is its interaction with and modulation of cellular membranes, specifically the phospholipid bilayer. This technical guide provides an in-depth analysis of the role of this compound and related 1,2-alkanediols in altering phospholipid membrane fluidity. It details the physicochemical basis of this interaction, summarizes the expected quantitative effects on membrane properties, outlines key experimental protocols for characterization, and visualizes the underlying mechanisms and workflows. While direct, extensive biophysical studies focused solely on this compound are limited, its behavior can be reliably inferred from research on homologous 1,2-alkanediols, which demonstrates a clear dependence on alkyl chain length.

Introduction: 1,2-Alkanediols as Membrane-Active Agents

1,2-Alkanediols are amphiphilic molecules characterized by a polar diol head group and a nonpolar alkyl chain. This structure enables them to partition into the lipid bilayer of cell membranes.[1][2] The length of the alkyl chain is a critical determinant of their biological and physicochemical activity, including their antimicrobial efficacy and their ability to act as skin penetration enhancers.[1][2][3]

The primary mechanism of action for the antimicrobial and penetration-enhancing effects of 1,2-alkanediols is the disruption of the highly ordered structure of the phospholipid membrane.[1][4][5] By inserting themselves between phospholipid molecules, they introduce packing defects, increase the effective area per lipid headgroup, and ultimately enhance the fluidity and permeability of the membrane. This compound, with its 10-carbon chain, is particularly effective in this regard, exhibiting significant bactericidal activity.[1][3]

Mechanism of Membrane Interaction

The interaction of a 1,2-alkanediol like this compound with a phospholipid bilayer is a multi-step process driven by its amphiphilic nature.

  • Adsorption and Partitioning: The molecule first adsorbs to the membrane surface. Driven by the hydrophobic effect, the nonpolar alkyl chain then partitions into the hydrophobic core of the bilayer.

  • Intercalation and Disruption: The alkyl chain aligns with the fatty acyl chains of the phospholipids, while the polar diol head group remains oriented towards the aqueous interface, near the phospholipid headgroups.

  • Increased Fluidity (Disordering): The presence of the alkanediol molecule physically separates the phospholipid acyl chains, disrupting the tight, ordered packing characteristic of the gel phase (Lβ). This disruption lowers the energy required for lipids to transition from the ordered gel phase to the disordered liquid-crystalline phase (Lα), effectively increasing membrane fluidity.[6][7] This disordering effect is most pronounced at intermediate depths of the bilayer.[8]

This mechanism is visualized in the diagram below.

G start Start: Prepare Stock Solutions (DPPC, this compound) mix Mix Solutions in Flask to Desired Molar Ratio start->mix dry Dry Under Nitrogen to Form Thin Lipid Film mix->dry vacuum Place Under High Vacuum (≥2 hours) dry->vacuum hydrate Hydrate Film with Buffer (T > Tₘ) to form MLVs vacuum->hydrate load Load Sample and Reference into DSC Pans hydrate->load scan Perform Temperature Scan (e.g., 20°C to 60°C at 1°C/min) load->scan analyze Analyze Thermogram: Identify Tₘ at Peak scan->analyze G cluster_input cluster_membrane Cell Membrane cluster_protein Membrane Protein Effects cluster_output Cellular Response dg This compound disruption Disruption of Lipid Packing dg->disruption fluidity Increased Membrane Fluidity receptor Altered Receptor Conformation/Clustering fluidity->receptor enzyme Modulated Enzyme Activity fluidity->enzyme disruption->fluidity signal Modified Downstream Signaling Cascade receptor->signal enzyme->signal

References

Initial Purity Analysis of Research-Grade Decylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the initial purity analysis of research-grade decylene glycol (1,2-decanediol). Ensuring the purity of this raw material is a critical first step in research and development, impacting the reliability of experimental results and the safety and efficacy of final products. This document outlines the key analytical methodologies, potential impurities, and data interpretation necessary for a thorough purity assessment.

Introduction to this compound Purity

This compound, a 1,2-alkanediol, is a versatile ingredient utilized in various applications, including as a moisturizer with antimicrobial properties in cosmetics and as a building block in the synthesis of more complex molecules for pharmaceuticals. The presence of impurities, even in trace amounts, can significantly alter its physicochemical properties and biological activity. Therefore, a robust initial purity analysis is essential for quality control and to ensure the integrity of research and development processes.

Analytical Methodologies for Purity Determination

Gas Chromatography (GC) is the most prevalent and effective technique for determining the purity of this compound. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high resolution and sensitivity for separating this compound from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. To enhance volatility and improve peak shape, a derivatization step is often employed.

Experimental Protocol: GC-MS Analysis of this compound (with Silylation)

This protocol is adapted from established methods for long-chain diols and is suitable for the purity analysis of research-grade this compound.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 10 mg of a certified 1,2-decanediol (B1670173) reference standard into a clean vial.

  • Sample Solution: Accurately weigh approximately 10 mg of the research-grade this compound sample into a separate vial.

  • Internal Standard (Optional but Recommended): To a separate vial, accurately weigh a suitable internal standard (e.g., 1,12-dodecanediol) to a concentration of approximately 1 mg/mL in a suitable solvent like pyridine. Add a known volume of the internal standard solution to both the standard and sample vials. The use of an internal standard corrects for variations in injection volume and sample preparation.

  • Derivatization: To each vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Tightly cap the vials and heat at 70°C for 30 minutes. This reaction converts the hydroxyl groups of the diol to more volatile trimethylsilyl (B98337) (TMS) ethers.[1][2][3] After cooling to room temperature, the samples are ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column is a suitable choice. For better separation of polar compounds, a modified polyethylene (B3416737) glycol phase column could also be considered.[1]

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • If an internal standard is used, a calibration curve should be generated using the reference standard to accurately quantify the this compound concentration. Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Data Presentation

Quantitative data from the purity analysis should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Typical Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity≥ 98.0% or ≥ 99.0%Gas Chromatography (GC)
AppearanceWhite to off-white solidVisual
Melting Point47-50 °CCapillary Method

Potential Impurities in Research-Grade this compound

The nature and concentration of impurities in this compound are largely dependent on the synthetic route. A common synthesis method involves the hydrolysis of 1-decene (B1663960) oxide.[4][5]

Table 2: Potential Impurities and Their Likely Sources

Potential ImpurityLikely Source
1,2-NonanediolImpurity in the 1-decene oxide starting material (from 1-nonene).[4][5]
1-Decene OxideUnreacted starting material.
1-Nonene OxideUnreacted impurity from the starting material.
AcetoneResidual solvent from the synthesis process.[4][5]
Di-decylene Glycol EtherByproduct from intermolecular etherification.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in the analytical workflow.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Reporting Sample Research-Grade This compound Weighing Accurate Weighing Sample->Weighing Derivatization Silylation (BSTFA) Weighing->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification Integration->Identification Quantification Purity Calculation Integration->Quantification Report Certificate of Analysis Identification->Report Quantification->Report Logical_Relationship DG This compound (1,2-Decanediol) Purity Purity ≥ 99% DG->Purity Determined by GC Impurities Potential Impurities DG->Impurities Identified by MS StartingMaterial Unreacted Starting Materials Impurities->StartingMaterial Byproducts Reaction Byproducts Impurities->Byproducts Solvents Residual Solvents Impurities->Solvents

References

Methodological & Application

Protocol for Testing the Antimicrobial Efficacy of Decylene Glycol in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction:

Decylene glycol (1,2-decanediol) is a multifunctional ingredient widely used in the cosmetic and pharmaceutical industries. Beyond its properties as a humectant and solvent, it exhibits significant antimicrobial activity against a broad spectrum of bacteria, yeast, and mold.[1] This makes it an effective component in the preservation of emulsion-based products, which are susceptible to microbial contamination due to their water content. This document provides a detailed protocol for evaluating the antimicrobial efficacy of this compound in oil-in-water (O/W) and water-in-oil (W/O) emulsions, adhering to established standards such as the USP <51> Preservative Challenge Test and ISO 11930.

Principle of the Test:

The preservative efficacy test, or challenge test, assesses the effectiveness of a preservative system by intentionally introducing a high concentration of specific microorganisms into the product. The microbial population is then monitored over a period of 28 days to determine the rate at which the preservative reduces the microbial load. An effective preservative will cause a significant decrease in the number of viable organisms.

Key Considerations for Emulsions:

Testing the antimicrobial efficacy in emulsions presents unique challenges. The biphasic nature of emulsions can affect the distribution of both the preservative and the microorganisms. For water-in-oil (W/O) emulsions, it is crucial to ensure the inoculum is evenly dispersed within the aqueous phase. Furthermore, the presence of emulsifiers and other ingredients can potentially interfere with the activity of the preservative or the recovery of microorganisms. Therefore, a validated neutralization step is critical to ensure that the observed antimicrobial effect is not underestimated due to residual preservative activity in the culture medium.[2]

Experimental Protocols

Materials and Equipment

Microorganisms:

The following standard challenge microorganisms are recommended:

  • Bacteria:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

  • Yeast:

    • Candida albicans (ATCC 10231)

  • Mold:

    • Aspergillus brasiliensis (ATCC 16404)

Culture Media:

  • Soybean-Casein Digest Broth (for bacterial growth)

  • Sabouraud Dextrose Broth (for yeast and mold growth)

  • Soybean-Casein Digest Agar (B569324) (for bacterial enumeration)

  • Sabouraud Dextrose Agar (for yeast and mold enumeration)

Reagents and Equipment:

  • This compound

  • Emulsion base (placebo without this compound)

  • Sterile saline solution (0.9% NaCl)

  • Neutralizing broth (e.g., D/E Neutralizing Broth, or a validated custom formulation containing polysorbate 80 and lecithin)[3][4]

  • Sterile pipettes, flasks, and petri dishes

  • Incubators (30-35°C for bacteria, 20-25°C for yeast and mold)

  • Colony counter

  • pH meter

  • Vortex mixer

  • Stomacher or homogenizer (for viscous emulsions)

Preparation of Test Emulsions
  • Prepare a series of emulsion formulations containing varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w).

  • Also, prepare a placebo emulsion without this compound to serve as a negative control.

  • Ensure all emulsions are prepared under aseptic conditions to be free of initial microbial contamination.

  • Dispense equal volumes (e.g., 20 mL) of each formulation into sterile containers for each microorganism to be tested.

Inoculum Preparation
  • Grow fresh cultures of each test microorganism in their respective broths.

  • Harvest the microorganisms and suspend them in sterile saline.

  • Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

Inoculation Procedure
  • Inoculate each test container with a small volume (0.1 mL to 0.2 mL) of the appropriate microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL in the emulsion.

  • Thoroughly mix the inoculum into the emulsion using a vortex mixer or by manual shaking to ensure even distribution. For W/O emulsions, more vigorous mixing may be required.[2]

  • Determine the initial microbial concentration (Day 0) immediately after inoculation by performing a plate count.

Incubation and Sampling
  • Incubate the inoculated containers at 20-25°C for 28 days.

  • At specified intervals (typically Day 7, Day 14, and Day 28), withdraw a 1 g or 1 mL aliquot from each container.

  • Immediately transfer the aliquot to a tube containing 9 mL of validated neutralizing broth to inactivate the antimicrobial activity of the this compound.

  • Perform serial dilutions of the neutralized sample in sterile saline.

  • Plate the dilutions onto the appropriate agar medium.

  • Incubate the plates and count the number of colonies to determine the concentration of surviving microorganisms (CFU/g or CFU/mL).

Neutralizer Validation

It is crucial to validate that the neutralizing broth effectively inactivates the antimicrobial properties of this compound without inhibiting the growth of the test microorganisms.

  • Toxicity Test: Inoculate the neutralizing broth with a low number of test microorganisms (<100 CFU) and verify that it supports growth.

  • Efficacy Test: Add the this compound-containing emulsion to the neutralizing broth, then inoculate with a low number of test microorganisms. The recovery of microorganisms should be comparable to a control without the preservative.[4][5]

Data Presentation

The antimicrobial efficacy is evaluated by calculating the log reduction in the microbial population from the initial count at each time point.

Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling time)

The following tables present hypothetical data to illustrate the expected efficacy of this compound in an O/W emulsion.

Table 1: Log Reduction of Bacterial Contaminants in an O/W Emulsion with this compound

Concentration of this compound (% w/w)MicroorganismDay 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
0.5% S. aureus1.52.8>3.0
P. aeruginosa1.22.5>3.0
E. coli1.8>3.0>3.0
1.0% S. aureus2.5>3.0>3.0
P. aeruginosa2.2>3.0>3.0
E. coli>3.0>3.0>3.0
1.5% S. aureus>3.0>3.0>3.0
P. aeruginosa>3.0>3.0>3.0
E. coli>3.0>3.0>3.0
Placebo S. aureus<0.5<0.5<0.5
P. aeruginosa<0.5<0.5<0.5
E. coli<0.5<0.5<0.5

Table 2: Log Reduction of Fungal Contaminants in an O/W Emulsion with this compound

Concentration of this compound (% w/w)MicroorganismDay 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
0.5% C. albicans1.22.12.8
A. brasiliensis0.81.52.2
1.0% C. albicans2.1>3.0>3.0
A. brasiliensis1.52.5>3.0
1.5% C. albicans>3.0>3.0>3.0
A. brasiliensis2.2>3.0>3.0
Placebo C. albicans<0.5<0.5<0.5
A. brasiliensis<0.5<0.5<0.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis prep_emulsion Prepare Emulsions (with and without this compound) inoculation Inoculate Emulsions prep_emulsion->inoculation prep_inoculum Prepare Microbial Inocula prep_inoculum->inoculation day0 Day 0 Sampling (Initial Count) inoculation->day0 incubation Incubate at 20-25°C inoculation->incubation log_reduction Calculate Log Reduction day0->log_reduction sampling Sampling at Day 7, 14, 28 incubation->sampling 28 days neutralization Neutralize Preservative sampling->neutralization plating Plate and Incubate neutralization->plating counting Count Colonies (CFU) plating->counting counting->log_reduction

Caption: Experimental workflow for antimicrobial efficacy testing.

Mechanism_of_Action cluster_cell Bacterial Cell cell_membrane Cell Membrane (Phospholipid Bilayer) leakage Leakage of Intracellular Components cell_membrane->leakage leads to cytoplasm Cytoplasm decylene_glycol This compound disruption Membrane Disruption & Permeability Increase decylene_glycol->disruption Interacts with disruption->cell_membrane cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Solubilizing Active Pharmaceutical Ingredients (APIs) with Decylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol, also known as 1,2-decanediol, is a versatile excipient with growing interest in the pharmaceutical industry. Its amphiphilic nature, stemming from a C10 alkyl chain and two hydrophilic hydroxyl groups, imparts properties that are highly beneficial for formulating poorly water-soluble active pharmaceutical ingredients (APIs).[1] Beyond its established use in cosmetics as a moisturizer and antimicrobial agent, this compound serves as a potent solubilizer and penetration enhancer, offering a valuable tool for drug development professionals to overcome the challenges associated with low API solubility and bioavailability.[1][2]

These application notes provide a comprehensive overview of the methods for utilizing this compound to enhance API solubility. Detailed experimental protocols are provided to guide researchers in their formulation development efforts.

Mechanisms of Solubilization and Penetration Enhancement

This compound's efficacy as a solubilizing agent and penetration enhancer is attributed to several mechanisms:

  • Co-solvency: Due to its hydrophilic nature, this compound can act as a co-solvent, altering the polarity of the solvent system to increase the solubility of hydrophobic APIs.[1] By reducing the interfacial tension between the aqueous solution and the hydrophobic solute, it facilitates the dissolution of the drug.

  • Interaction with Stratum Corneum: In topical applications, longer-chain 1,2-alkanediols like this compound interact with the lipids in the stratum corneum, causing them to become more disordered.[2][3] This disruption of the skin's barrier function enhances the penetration of the API into deeper skin layers.[3]

  • Improved Wetting: this compound can improve the wettability of the API particles, which is a crucial factor for dissolution.

  • Formation of Stable Formulations: Its emulsifying and dispersing properties contribute to the creation of stable creams, ointments, and other formulations, ensuring a uniform distribution of the API.[1]

The following diagram illustrates the proposed mechanism of action for 1,2-alkanediols as penetration enhancers:

G Mechanism of 1,2-Alkanediol as a Penetration Enhancer cluster_0 Stratum Corneum Lipid_Bilayer Organized Lipid Bilayer Disordered_Lipid Disordered Lipid Bilayer Lipid_Bilayer->Disordered_Lipid Disruption Enhanced_Penetration Enhanced API Penetration Disordered_Lipid->Enhanced_Penetration Decylene_Glycol This compound (1,2-Alkanediol) Decylene_Glycol->Lipid_Bilayer Interaction API Active Pharmaceutical Ingredient (API) API->Disordered_Lipid Increased Permeability

Mechanism of 1,2-Alkanediol as a Penetration Enhancer

Quantitative Data on API Solubilization

Active Pharmaceutical Ingredient (API)API Class (BCS)Solubility in Water (mg/mL)Solubility in 10% this compound (aq.) (mg/mL)Fold Increase
Ibuprofen II0.0211.5~71
Ketoconazole II<0.0010.2>200
Carbamazepine II0.110.9~8
Piroxicam II0.020.315

Note: The data presented in this table is for illustrative purposes only and should not be considered as experimentally verified values.

Experimental Protocols

The following protocols provide a framework for determining the solubility of an API in this compound and for preparing a simple topical formulation.

Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining equilibrium solubility.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Distilled or deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Solvent Systems: Prepare a series of this compound solutions in water or PBS at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Sample Preparation: Add an excess amount of the API to a known volume (e.g., 5 mL) of each solvent system in a scintillation vial. Ensure that there is undissolved solid API at the bottom of the vial.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility of the API in each solvent system and compare the results to determine the solubilizing effect of this compound.

Protocol 2: Preparation of a Topical Cream with this compound as a Solubilizer

This protocol outlines the preparation of a simple oil-in-water (O/W) cream.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Oil phase (e.g., mineral oil, cetyl alcohol)

  • Aqueous phase (purified water)

  • Emulsifying agent (e.g., polysorbate 80)

  • Preservative (if necessary)

  • Homogenizer or high-shear mixer

Procedure:

  • Preparation of the Aqueous Phase: In a beaker, heat the purified water to 70-75°C. Add any water-soluble components, including the emulsifying agent, and stir until dissolved.

  • Preparation of the Oil Phase: In a separate beaker, combine the components of the oil phase and heat to 70-75°C.

  • Solubilization of API: Dissolve the API in this compound. This mixture can be added to either the oil or aqueous phase depending on the API's properties and the desired formulation characteristics. Gentle heating may be required to facilitate dissolution.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer. Continue homogenization until a uniform emulsion is formed.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Final Adjustments: Add any temperature-sensitive ingredients, such as preservatives or fragrances, once the cream has cooled. Adjust the pH if necessary.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for developing a pharmaceutical formulation using a novel solubilizing agent like this compound.

G Formulation Development Workflow with a Novel Solubilizer Start Start API_Characterization API Physicochemical Characterization Start->API_Characterization Solubility_Screening Solubility Screening (including this compound) API_Characterization->Solubility_Screening Data_Analysis Data Analysis and Lead Solubilizer Selection Solubility_Screening->Data_Analysis Formulation_Design Pre-formulation Studies and Initial Formulation Design Data_Analysis->Formulation_Design Formulation_Optimization Formulation Optimization Formulation_Design->Formulation_Optimization Stability_Studies Stability and Characterization Studies Formulation_Optimization->Stability_Studies In_Vitro_Testing In Vitro Performance Testing (e.g., Dissolution, Permeation) Stability_Studies->In_Vitro_Testing Final_Formulation Final Formulation In_Vitro_Testing->Final_Formulation

References

Application Notes and Protocols: Decylene Glycol as a Cosurfactant in Microemulsion Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific quantitative data and detailed protocols for decylene glycol as a primary cosurfactant in pharmaceutical microemulsion delivery systems is limited in the public domain. The following application notes and protocols are therefore based on established methodologies for analogous short and medium-chain glycols, such as propylene (B89431) glycol and pentylene glycol, which are commonly used as cosurfactants.[1][2][3][4] These examples are intended to provide a foundational framework for researchers, scientists, and drug development professionals to design and evaluate their own this compound-based microemulsion systems.

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[1][5] They have garnered significant interest as advanced drug delivery systems due to their ability to enhance the solubilization and permeation of a wide range of therapeutic agents.[6] The choice of a cosurfactant is critical in the formation and stability of microemulsions. Cosurfactants, typically short- to medium-chain alcohols or glycols, work in synergy with surfactants to reduce the interfacial tension between the oil and water phases, thereby increasing the flexibility of the interfacial film and expanding the microemulsion existence area.[1]

This compound (1,2-decanediol) is a versatile ingredient with known antimicrobial properties and has been shown to influence the fluidity of phospholipid membranes.[7] These characteristics suggest its potential as an effective cosurfactant in microemulsion formulations, particularly for topical and transdermal delivery systems where it may also offer preservative and penetration-enhancing benefits.

Data Presentation: Representative Microemulsion Formulations with Glycol Cosurfactants

The following table summarizes quantitative data from studies on microemulsions formulated with glycols analogous to this compound. This data can serve as a starting point for the formulation of this compound-based systems.

Formulation CodeOil Phase (% w/w)Surfactant System (% w/w)Cosurfactant (% w/w)Aqueous Phase (% w/w)Droplet Size (nm)Zeta Potential (mV)Reference
F1Isopropyl Myristate (12)Span 80:Tween 80 (2:1) (61.6)Propylene Glycol (21.4)Water (5)15.6Not Reported[1]
F2Isopropyl Myristate (12)Span 80:Tween 80 (2:1) (50.4)Pentylene Glycol (17.6)Water (10)25.4Not Reported[1]
F3Oleic Acid / Oleyl Alcohol (10)Polysorbate 80 (60)Diethylene Glycol Monoethyl Ether (20)Water (10)119.8-0.0222[8]
F4Virgin Coconut Oil (5)Tween 80 (40)Propylene Glycol (20)Water (35)49.46Not Reported[3][4]
F15 (Optimized)Isopropyl Palmitate (10)Span 80 (30)Polyethylene Glycol 400 (15)Water (45)140-19.0[9]

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the microemulsion existence region for a system composed of oil, water, surfactant, and this compound as the cosurfactant.

Materials:

  • Selected oil phase (e.g., Isopropyl myristate, Oleic acid)

  • Selected surfactant (e.g., Tween 80, Polysorbate 80, Span 80)

  • This compound (as cosurfactant)

  • Purified water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Preparation of Surfactant/Cosurfactant (S/CoS) Mixtures: Prepare mixtures of the surfactant and this compound (S/CoS mix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).[8]

  • Titration: For each S/CoS mix ratio, prepare a series of oil and S/CoS mix blends in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.[8]

  • Aqueous Phase Titration: Titrate each oil and S/CoS blend with purified water dropwise, under constant stirring using a magnetic stirrer at room temperature.[1]

  • Observation: After each addition of water, vortex the mixture for 2-3 minutes and allow it to equilibrate. Visually inspect the sample for transparency and homogeneity against a light source. The transition from a clear, single-phase system to a turbid or biphasic system should be noted.

  • Phase Diagram Construction: The points corresponding to clear and isotropic mixtures are plotted on a pseudo-ternary phase diagram with the oil phase, aqueous phase, and S/CoS mix as the three vertices. The area enclosed by these points represents the microemulsion existence region.

Protocol 2: Preparation of a this compound-Based Microemulsion

Objective: To prepare a stable microemulsion formulation based on the results from the phase diagram analysis.

Materials:

  • Oil phase

  • Surfactant

  • This compound

  • Purified Water

  • Active Pharmaceutical Ingredient (API), if applicable

  • Magnetic stirrer and stir bar

Methodology:

  • Accurately weigh the required amounts of the oil phase, surfactant, and this compound into a glass beaker.

  • Mix the components using a magnetic stirrer until a homogenous solution is formed.

  • If incorporating a lipophilic API, dissolve it in the oil/surfactant/cosurfactant mixture at this stage.

  • Slowly add the required amount of purified water to the mixture drop by drop while continuously stirring.[8]

  • Continue stirring for a specified period (e.g., 15-30 minutes) at a moderate speed (e.g., 250 rpm) until a clear and transparent microemulsion is formed.[8]

  • Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before further characterization.[1]

Protocol 3: Characterization of the Microemulsion

Objective: To determine the physicochemical properties of the prepared microemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

  • Procedure: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The mean droplet size and PDI are recorded.

2. Zeta Potential Measurement:

  • Instrument: Electrophoretic Light Scattering (ELS) instrument (often integrated with DLS).

  • Procedure: Dilute the microemulsion sample with purified water. The zeta potential is measured to assess the surface charge of the droplets, which is an indicator of the stability of the system.[8]

3. pH Measurement:

  • Instrument: Calibrated pH meter.

  • Procedure: Directly measure the pH of the undiluted microemulsion at room temperature. This is particularly important for topical formulations to ensure skin compatibility.[8]

4. Viscosity Measurement:

  • Instrument: Rheometer or viscometer (e.g., Brookfield viscometer).

  • Procedure: Measure the viscosity of the undiluted microemulsion at a controlled temperature. The shear rate can be varied to determine the flow behavior (Newtonian or non-Newtonian) of the system.[1]

5. Thermodynamic Stability Studies:

  • Centrifugation: Centrifuge the microemulsion sample at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.

  • Heating/Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 40°C) and cooling (e.g., 4°C) for 48 hours at each temperature. Observe for any physical instability.

  • Freeze-Thaw Cycles: Expose the microemulsion to at least three freeze-thaw cycles between -20°C and +25°C. Observe for any signs of instability.

Visualizations

Microemulsion_Structure cluster_micelle Oil-in-Water (o/w) Microemulsion Droplet Oil Oil Phase S1 Surfactant C1 Cosurfactant (this compound) S2 Surfactant C2 Cosurfactant (this compound) Water Continuous Aqueous Phase S1->Water Hydrophilic Head C1->Water Hydrophilic Head S2->Water Hydrophilic Head C2->Water Hydrophilic Head

Caption: Structure of an o/w microemulsion with this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Performance Evaluation A Component Selection (Oil, Surfactant, this compound, Water) B Construct Pseudo-Ternary Phase Diagrams A->B C Identify Microemulsion Region B->C D Prepare Microemulsion Formulations C->D E Droplet Size & PDI Analysis (DLS) D->E F Zeta Potential Measurement (ELS) D->F G Viscosity & pH Measurement D->G H Thermodynamic Stability Studies D->H I In Vitro Drug Release Studies H->I J Ex Vivo Permeation Studies I->J

Caption: Workflow for developing and testing microemulsions.

References

Application Notes and Protocols for the Formulation of Topical Creams with Decylene Glycol as a Skin Conditioning Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol, also known as 1,2-decanediol, is a multifunctional ingredient increasingly utilized in the formulation of topical creams and other cosmetic products.[1] Its primary role is as a skin conditioning agent, where it imparts a soft and smooth feel to the skin by helping to maintain its hydration.[1][2] Beyond its moisturizing properties, this compound also functions as a penetration enhancer, facilitating the absorption of other active ingredients into the deeper layers of the skin.[2][3] Furthermore, its antimicrobial properties allow it to bolster the preservative system of a formulation, potentially reducing the need for traditional preservatives.[3][4][5] This synthetic glycol is considered safe for use in cosmetics and is not known to be a sensitizer (B1316253) or irritant.[5][6]

These application notes provide detailed protocols for the formulation of a topical oil-in-water (O/W) cream containing this compound, as well as methods for characterizing its performance and stability.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValue/InformationReferences
INCI Name This compound[7]
Chemical Name 1,2-Decanediol[1]
Appearance Whitish to white powder[7]
Solubility Soluble in cosmetic esters, glycols, and ethanol.[4]
Typical Usage Level 0.1% - 2.0%[5][6]
Primary Functions Skin conditioning agent, moisturizer, penetration enhancer, antimicrobial.[1][2][5]
Safety Profile Considered safe for use in cosmetics; not a significant dermal irritant or sensitizer.[5][6]

Illustrative Formulation: Oil-in-Water (O/W) Cream with 1.5% this compound

This section provides a sample formulation for a stable and effective O/W cream. The percentages of ingredients can be adjusted based on the desired rheology and sensory characteristics.

PhaseIngredientFunctionConcentration (w/w %)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0 - 5.0
Xanthan GumThickener0.2 - 0.5
B (Oil Phase) Cetearyl AlcoholThickener, Emollient3.0 - 5.0
Glyceryl StearateEmulsifier2.0 - 4.0
Caprylic/Capric TriglycerideEmollient5.0 - 10.0
This compound Skin Conditioning Agent 1.0 - 2.0
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5
FragranceFragranceq.s.
Citric Acid/Sodium Hydroxide (B78521)pH Adjusterq.s. to pH 5.5-6.5

Experimental Protocols

Formulation Protocol for a 100g Batch of O/W Cream

This protocol details the step-by-step process for manufacturing the illustrative O/W cream.

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or hot plate with magnetic stirring capabilities

  • Overhead stirrer or homogenizer

  • Spatulas and weighing balance

  • pH meter

Procedure:

  • Phase A Preparation: In a beaker, combine deionized water and glycerin. Begin heating to 75°C while stirring. Once the temperature is reached, slowly sprinkle in the xanthan gum and stir until fully hydrated and a uniform gel is formed. Maintain the temperature at 75°C.

  • Phase B Preparation: In a separate beaker, combine all the ingredients of the oil phase (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, and this compound). Heat to 75°C while stirring until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous high-shear mixing using a homogenizer or overhead stirrer. Mix for 5-10 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and continue to stir at a lower speed.

  • Cool-Down Phase Addition: Once the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, ensuring each is fully incorporated before adding the next.

  • pH Adjustment: Check the pH of the cream and adjust to the desired range (typically 5.5-6.5 for skin compatibility) using citric acid or sodium hydroxide solution.

  • Final Mixing: Continue stirring until the cream is smooth and uniform.

Characterization Protocols

Objective: To quantify the moisturizing effect of the topical cream.

Equipment:

  • Corneometer (e.g., Corneometer® CM 825)

Procedure:

  • Subject Acclimatization: Allow test subjects to acclimatize to a room with controlled temperature (21±1°C) and humidity (45±5%) for at least 30 minutes.[3]

  • Baseline Measurement: Take baseline hydration readings on a defined area of the forearm before product application. Perform five measurements per test area and calculate the mean.[3]

  • Product Application: Apply a standardized amount of the cream (approximately 2 mg/cm²) to the test area and gently rub it in for 30 seconds.[3] Leave an adjacent area untreated as a control.

  • Post-Application Measurements: Take measurements at predetermined time points (e.g., 2, 4, 8, and 24 hours) after product application.[3]

  • Data Analysis: Compare the change in Corneometer readings from baseline for the treated and untreated areas. An increase in the arbitrary units (a.u.) indicates an increase in skin hydration.[7]

Objective: To assess the effect of the cream on the skin's barrier function.

Equipment:

  • Tewameter (e.g., Tewameter® TM 300)

Procedure:

  • Subject Acclimatization: Subjects should acclimatize to a controlled environment (18-22°C, 50% ± 5% RH) for at least 30 minutes.[6]

  • Baseline Measurement: Measure the baseline TEWL on a defined area of the forearm.

  • Product Application: Apply the cream as described in the skin hydration protocol.

  • Post-Application Measurements: Measure TEWL at specified time intervals. The probe of the Tewameter is placed on the skin, and the rate of water evaporation is measured in g/h/m².[8]

  • Data Analysis: A decrease in TEWL indicates an improvement in the skin's barrier function.[9]

Objective: To evaluate the potential of the this compound-containing cream to enhance the penetration of an active ingredient.

Equipment:

  • Franz diffusion cells

  • Human or porcine skin membrane

  • Receptor fluid (e.g., phosphate-buffered saline)

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.[10]

  • Receptor Chamber: Fill the receptor chamber with receptor fluid and maintain the temperature at 32 ± 1°C to simulate skin surface temperature.[11]

  • Formulation Application: Apply a finite dose of the cream containing an active ingredient to the skin surface in the donor compartment.[11]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed fluid.[10]

  • Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.[10]

  • Data Analysis: Plot the cumulative amount of the active ingredient permeated per unit area against time.

Objective: To evaluate the physical and chemical stability of the cream under various conditions.

Procedure:

  • Sample Storage: Store samples of the cream at different temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) for a period of three months.[12]

  • Evaluation at Time Points: At specified intervals (e.g., 1, 2, and 3 months), evaluate the following parameters:

    • Appearance: Visual inspection for color, odor, and phase separation.

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Viscosity: Measure the viscosity using a viscometer.

    • Globule Size Analysis: Determine the size distribution of the oil droplets in the emulsion using techniques like laser diffraction or microscopy.[13]

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the characterization protocols.

Table 1: Illustrative Skin Hydration Data (Corneometer Units)

TimeUntreated Control (a.u.)Placebo Cream (a.u.)Cream with 1.5% this compound (a.u.)
Baseline45.2 ± 3.144.8 ± 2.945.5 ± 3.3
2 Hours46.1 ± 3.558.3 ± 4.265.7 ± 4.8
8 Hours45.8 ± 3.255.1 ± 3.962.4 ± 4.5
24 Hours45.5 ± 3.050.2 ± 3.656.9 ± 4.1
Statistically significant increase compared to placebo (p < 0.05).

Table 2: Illustrative Transepidermal Water Loss (TEWL) Data (g/h/m²)

TimeUntreated ControlPlacebo CreamCream with 1.5% this compound
Baseline12.5 ± 1.812.8 ± 2.012.6 ± 1.9
2 Hours12.3 ± 1.710.1 ± 1.58.5 ± 1.2
8 Hours12.6 ± 1.910.8 ± 1.69.2 ± 1.4
24 Hours12.4 ± 1.811.5 ± 1.710.3 ± 1.6
Statistically significant decrease compared to placebo (p < 0.05).

Table 3: Illustrative Stability Data for Cream with 1.5% this compound

ParameterInitial1 Month (40°C)3 Months (40°C)
AppearanceWhite, smooth creamNo changeNo change
pH5.85.75.6
Viscosity (cP)15,00014,50014,000
Mean Globule Size (µm)2.52.83.1

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization A Phase A (Water Phase) Heat to 75°C C Emulsification (Add B to A) A->C B Phase B (Oil Phase) with this compound Heat to 75°C B->C D Cooling C->D E Phase C (Cool-Down) Addition < 40°C D->E F Final Cream E->F G Skin Hydration (Corneometer) F->G H TEWL (Tewameter) F->H I Skin Penetration (Franz Cells) F->I J Stability Testing (pH, Viscosity, etc.) F->J

Caption: Experimental workflow for formulation and characterization.

mechanism_of_action cluster_skin Stratum Corneum lipids Organized Lipid Bilayers (Skin Barrier) disordered_lipids Disordered Lipid Bilayers (Increased Fluidity) lipids->disordered_lipids Disruption skin_conditioning Improved Skin Hydration (Skin Conditioning) disordered_lipids->skin_conditioning penetration Enhanced Penetration of Actives disordered_lipids->penetration DG This compound DG->lipids Interaction API Active Ingredient API->lipids Limited Penetration API->disordered_lipids Increased Penetration logical_relationship cluster_benefits Functional Benefits cluster_outcomes Formulation Outcomes DG This compound in Topical Cream SC Skin Conditioning DG->SC PE Penetration Enhancement DG->PE AP Antimicrobial Properties DG->AP Hydration Improved Skin Hydration SC->Hydration Texture Pleasant Sensory Feel SC->Texture Bioavailability Increased Bioavailability of Actives PE->Bioavailability Preservation Enhanced Product Preservation AP->Preservation

References

Application Notes and Protocols for Decylene Glycol in Anti-Acne Dermatological Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylene glycol (1,2-decanediol) is a multifunctional ingredient with significant potential in the development of dermatological products targeting acne vulgaris. Its beneficial properties include antimicrobial activity against Cutibacterium acnes, regulation of sebum production, and anti-inflammatory effects. Furthermore, its role as a skin-conditioning agent and a preservative booster makes it a versatile component in cosmetic and therapeutic formulations. These application notes provide a comprehensive overview of the mechanisms of action of this compound, supported by available data, and detail experimental protocols for its evaluation.

Mechanism of Action

This compound addresses the multifactorial pathogenesis of acne through several mechanisms:

  • Sebum Regulation: this compound has been reported to balance sebum content on the skin, a crucial factor in managing acne as excess sebum can contribute to clogged pores and bacterial growth.

  • Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory and antioxidant effects. In-vitro studies on lipopolysaccharide (LPS)-stimulated keratinocytes have shown that 1,2-decanediol (B1670173) can decrease the release of pro-inflammatory mediators such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[5] This suggests its potential to mitigate the inflammatory response associated with acne lesions.

  • Penetration Enhancement: As a glycol, it can improve the penetration of other active ingredients into the skin, potentially enhancing the overall efficacy of an anti-acne formulation.[6]

Data Summary

While extensive clinical data specifically for this compound in acne treatment is not widely published, the following tables summarize available in-vitro data and provide a reference for the expected performance of related 1,2-alkanediols.

Table 1: In-Vitro Anti-inflammatory and Antioxidant Activity of 1,2-Decanediol

ParameterCell LineStimulantEffect of 1,2-DecanediolReference
Cell ViabilityKeratinocytes-Increased cell viability (P<0.05)[5]
IL-8 ReleaseKeratinocytesLPSDecreased release (P<0.05 - P<0.001)[5]
TNF-α ReleaseKeratinocytesLPSDecreased release (P<0.05 - P<0.001)[5]
IL-1β ReleaseKeratinocytesLPSDecreased release (P<0.05 - P<0.001)[5]
Cellular Antioxidants (GSH & NADPH)KeratinocytesLPSLimited depletion (P<0.001)[5]

Table 2: Antimicrobial Activity of 1,2-Alkanediols against Common Microorganisms (Reference for this compound)

1,2-AlkanediolChain LengthMIC against S. aureus (%)MIC against P. aeruginosa (%)MIC against C. albicans (%)MIC against A. brasiliensis (%)Reference
1,2-PentanediolC5>2.0>2.01.00.5[4]
1,2-HexanediolC60.51.00.250.125[4]
1,2-Octanediol (Caprylyl Glycol)C80.1250.250.060.03[4]
1,2-DecanediolC10<0.06 0.125 <0.03 <0.03 [4]

Note: Lower MIC values indicate higher antimicrobial activity. As this compound (1,2-decanediol) has the longest chain, it is expected to have the highest antimicrobial activity.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) against Cutibacterium acnes

This protocol outlines the agar (B569324) dilution method to determine the MIC of this compound against C. acnes.

Materials:

  • This compound

  • Cutibacterium acnes strain (e.g., ATCC 6919)

  • Wilkins-Chalgren Agar or other suitable anaerobic growth medium

  • Anaerobic chamber or gas-generating system

  • Sterile petri dishes, pipettes, and dilution tubes

  • Solvent for this compound (e.g., ethanol, propylene (B89431) glycol)

  • Positive control (e.g., Clindamycin)

  • Negative control (solvent vehicle)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution to obtain a range of desired concentrations.

  • Agar Plate Preparation: Melt the agar medium and cool to 45-50°C. Add the appropriate volume of each this compound dilution to separate aliquots of molten agar to achieve the final test concentrations. Also, prepare positive and negative control plates. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Culture C. acnes under anaerobic conditions. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate the prepared agar plates with the C. acnes suspension using a multipoint inoculator or by spotting a small volume (e.g., 1-2 µL) onto the agar surface.

  • Incubation: Incubate the plates in an anaerobic environment at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. acnes.

Protocol for In-Vitro Anti-Inflammatory Activity Assessment in Keratinocytes

This protocol describes how to assess the anti-inflammatory effects of this compound on human keratinocytes stimulated with heat-killed C. acnes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • This compound

  • Heat-killed Cutibacterium acnes

  • Cell culture medium (e.g., DMEM) and supplements

  • ELISA kits for IL-6, IL-8, and TNF-α

  • Cell viability assay kit (e.g., MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HaCaT cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the keratinocytes into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various non-cytotoxic concentrations of this compound for a predetermined period (e.g., 1-2 hours). Include a vehicle control.

  • Stimulation: After pre-treatment, stimulate the cells with heat-killed C. acnes for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement: Quantify the concentrations of IL-6, IL-8, and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the cells in each well using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group to determine the anti-inflammatory activity.

Protocol for Clinical Assessment of Sebum Production (Sebumetry)

This protocol details the use of a Sebumeter® for the quantitative measurement of sebum on the skin surface.

Materials:

  • Sebumeter® (e.g., SM 815) with corresponding cassettes

  • Test product containing this compound

  • Placebo control product

  • Standardized skin cleanser

Procedure:

  • Subject Recruitment: Recruit healthy volunteers with oily or acne-prone skin.

  • Washout Period: Instruct subjects to refrain from using any anti-acne or oil-controlling products for a specified period (e.g., 1-2 weeks) before the study begins.

  • Baseline Measurement: On the day of the study, subjects should acclimatize to the controlled environment (temperature and humidity) for at least 30 minutes. Clean a defined area on the forehead with a standardized cleanser. After a set time (e.g., 2 hours), perform baseline sebum measurements using the Sebumeter®.

  • Product Application: Apply a standardized amount of the test product and the placebo control to designated areas on the face (split-face design is recommended).

  • Follow-up Measurements: Take sebum measurements at specified time points after product application (e.g., 2, 4, 6, and 8 hours for acute effects, and after 2, 4, and 8 weeks of regular use for long-term effects).

  • Data Analysis: Compare the sebum levels at each time point to the baseline values and between the test and placebo groups to determine the sebum-regulating efficacy of the product containing this compound. A significant reduction in sebum levels in the test group compared to the placebo group indicates efficacy. For instance, a previous study on a sebum control cream showed a 20% reduction in casual sebum level after 4 weeks of treatment.[7]

Protocol for Clinical Efficacy Assessment of an Anti-Acne Product

This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of a dermatological product containing this compound in reducing acne lesions.

Materials:

  • Test product containing this compound

  • Placebo control product

  • Standardized facial cleanser and moisturizer for all subjects

  • Investigator's Global Assessment (IGA) scale for acne severity

  • Lesion counting tools (e.g., magnifying lamp, digital photography)

Procedure:

  • Subject Recruitment: Recruit subjects with mild to moderate acne vulgaris, based on IGA scores and inflammatory/non-inflammatory lesion counts.

  • Randomization and Blinding: Randomly assign subjects to either the test product group or the placebo group in a double-blind manner.

  • Treatment Period: Instruct subjects to apply the assigned product twice daily for a specified duration (e.g., 12 weeks).

  • Clinical Assessments: Conduct clinical assessments at baseline and at regular intervals (e.g., weeks 2, 4, 8, and 12). Assessments should include:

    • Lesion Counts: Count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face.

    • IGA Score: The investigator assesses the overall severity of acne using the IGA scale.

    • Tolerability Assessment: Record any adverse events such as erythema, scaling, dryness, or stinging.

  • Data Analysis: Compare the mean percentage change in lesion counts and the proportion of subjects with a certain level of improvement on the IGA scale between the test and placebo groups. A statistically significant reduction in lesion counts and improvement in IGA score in the test group would indicate the efficacy of the product.

Visualizations

Signaling Pathways in Acne Pathogenesis

Acne_Pathogenesis cluster_stimulus Stimuli cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_outcome Pathological Outcome C_acnes Cutibacterium acnes Keratinocytes Keratinocytes C_acnes->Keratinocytes binds to Sebum Excess Sebum Sebum->C_acnes promotes growth Hyperkeratinization Hyperkeratinization Sebum->Hyperkeratinization TLR2 TLR2 Activation Keratinocytes->TLR2 Sebocytes Sebocytes NF_kB NF-κB Pathway TLR2->NF_kB MAPK MAPK Pathway TLR2->MAPK Inflammation Inflammation (IL-6, IL-8, TNF-α) NF_kB->Inflammation MAPK->Inflammation Comedone Comedone Formation Inflammation->Comedone Hyperkeratinization->Comedone

Caption: Key signaling pathways in acne pathogenesis initiated by C. acnes.

Experimental Workflow for Evaluating Anti-Acne Efficacy

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_clinical Clinical Evaluation cluster_formulation Formulation Development MIC Antimicrobial Susceptibility (MIC against C. acnes) Sebumetry Sebum Production (Sebumeter measurements) MIC->Sebumetry Inform Anti_Inflammatory Anti-inflammatory Assay (Cytokine release from Keratinocytes) Lesion_Count Acne Lesion Assessment (Inflammatory & Non-inflammatory) Anti_Inflammatory->Lesion_Count Inform IGA Investigator's Global Assessment (IGA Score) Sebumetry->IGA Lesion_Count->IGA Formulation Develop Test Formulation (with this compound) Formulation->MIC Formulation->Anti_Inflammatory

Caption: Workflow for evaluating the anti-acne efficacy of this compound.

Logical Relationship of this compound's Multifunctionality

Decylene_Glycol_Functionality cluster_properties Core Properties cluster_benefits Dermatological Benefits DG This compound Antimicrobial Antimicrobial DG->Antimicrobial Anti_inflammatory Anti-inflammatory DG->Anti_inflammatory Sebum_Control Sebum Control DG->Sebum_Control Reduce_C_acnes Reduces C. acnes Antimicrobial->Reduce_C_acnes Reduce_Inflammation Reduces Inflammation Anti_inflammatory->Reduce_Inflammation Reduce_Sebum Reduces Excess Sebum Sebum_Control->Reduce_Sebum Improve_Acne Improves Acne Vulgaris Reduce_C_acnes->Improve_Acne Reduce_Inflammation->Improve_Acne Reduce_Sebum->Improve_Acne

Caption: Multifunctional properties of this compound in acne treatment.

Conclusion

This compound is a promising multifunctional ingredient for the development of effective anti-acne dermatological products. Its combined antimicrobial, anti-inflammatory, and sebum-regulating properties address key factors in the pathogenesis of acne. While more clinical data is needed to fully quantify its in-vivo efficacy, the available information and the provided experimental protocols offer a solid foundation for researchers and formulators to explore its potential in innovative anti-acne treatments.

References

Application Note: Experimental Design for Evaluating Decylene Glycol as a Sebum Control Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Excess sebum production is a primary factor in the pathophysiology of various skin conditions, notably acne vulgaris and seborrheic dermatitis.[1][2] The sebaceous gland, a component of the pilosebaceous unit, is responsible for producing sebum, a complex lipid mixture that lubricates the skin.[3][4] The regulation of sebum production is a complex process involving a delicate interplay of hormones (especially androgens), growth factors, and intricate signaling pathways.[3][5] Consequently, agents that can modulate sebaceous gland function are of significant interest in dermatology and cosmetics.

Decylene glycol (1,2-Decanediol) is a synthetic glycol known for its skin-conditioning, moisturizing, and antimicrobial properties.[6][7][8] Preliminary evidence suggests its potential to balance sebum content and beneficially affect acne-prone skin.[8][9] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound as a sebum control agent. The protocols outlined below progress from foundational in vitro assays to in vivo clinical validation.

Safety and Toxicological Profile

This compound is generally considered safe for topical application. According to the Cosmetic Ingredient Review (CIR), available data indicates it is not a significant acute toxicant, dermal irritant, sensitizer, or photosensitizer.[6] The Environmental Working Group (EWG) gives it a low-hazard score, suggesting a low potential for toxicity and allergies.[6][10]

Phase 1: In Vitro Evaluation of this compound on Sebocytes

The initial phase focuses on determining the direct effects of this compound on sebaceous gland cells (sebocytes) in a controlled laboratory setting. Human immortalized sebocyte cell lines, such as SZ95, are the standard model for these investigations.[11][12]

Objective: To quantify the impact of this compound on sebocyte proliferation, lipid synthesis (lipogenesis), and the expression of key genes involved in sebum production.

Experimental Workflow: In Vitro Analysis

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Culture SZ95 Sebocytes seed Seed Cells in Plates start->seed treat Treat with this compound (Vehicle, 0.1%, 0.5%, 1.0%) seed->treat incubate Incubate for 24-72 hours treat->incubate prolif Cell Proliferation Assay (e.g., MTT/WST-1) incubate->prolif lipid Lipid Accumulation Assay (Oil Red O Staining) incubate->lipid gene Gene Expression Analysis (qRT-PCR) incubate->gene quantify Quantify Results prolif->quantify lipid->quantify gene->quantify stats Statistical Analysis quantify->stats in_vivo_workflow cluster_setup Study Setup cluster_trial Trial Execution (4-8 Weeks) cluster_measure Measurements (at each visit) cluster_analysis Analysis & Reporting recruit Recruit Volunteers (Oily Skin Type) consent Informed Consent & Screening recruit->consent acclimate Acclimatization Period (1-2 Weeks) consent->acclimate baseline Baseline Measurements (Week 0) acclimate->baseline randomize Randomization (Treatment vs. Placebo) baseline->randomize apply Daily Product Application randomize->apply followup Follow-up Visits (e.g., Week 2, 4, 8) apply->followup sebumeter Instrumental: Sebumeter® / Sebutape® followup->sebumeter expert Expert Grading (Dermatologist) followup->expert selfassess Subject Self-Assessment (Questionnaires) followup->selfassess data Data Compilation sebumeter->data expert->data selfassess->data stats Statistical Analysis data->stats report Final Report stats->report signaling_pathways cluster_target Cellular Processes cluster_output Output androgen Androgens (Testosterone, DHT) diff Sebocyte Differentiation androgen->diff hedgehog Hedgehog Signaling hedgehog->diff ppar PPARγ Activation lipo Lipogenesis ppar->lipo tgfb TGF-β Signaling tgfb->diff wnt_off Wnt/β-catenin Repression wnt_off->diff diff->lipo sebum Increased Sebum Production lipo->sebum

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Decylene Glycol Concentration for Maximum Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing decylene glycol concentration for maximum antimicrobial efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary antimicrobial mechanism of action of this compound?

This compound's antimicrobial activity is primarily attributed to its ability to disrupt the microbial cell membrane. Its lipophilic nature allows it to integrate into the lipid bilayer, altering its fluidity and integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death. Additionally, it is suggested that this compound may inactivate vital microbial enzymes, further contributing to its antimicrobial effect.[1][2][3][4][5]

Q2: What is a typical effective concentration range for this compound?

Generally, this compound demonstrates broad-spectrum antimicrobial activity at concentrations ranging from 500 to 1000 ppm (0.05% to 0.1%).[6] However, the optimal concentration can vary significantly depending on the target microorganism, the formulation's composition, and the desired level of antimicrobial effect. It is also used in cosmetic formulations at levels between 0.1% and 2.0%.[2]

Q3: Is this compound effective against all types of microorganisms?

This compound exhibits broad-spectrum activity against bacteria (Gram-positive and Gram-negative), yeasts, and molds.[2][7][8] Its effectiveness against specific species can vary, making it crucial to perform susceptibility testing against the microorganisms of interest.

Q4: Can this compound be used in combination with other antimicrobial agents?

Yes, this compound is often used as a preservative booster, enhancing the efficacy of other antimicrobial agents. This synergistic effect can allow for a reduction in the concentration of traditional preservatives, potentially minimizing skin irritation and other undesirable side effects.

Q5: How does the formulation impact the antimicrobial efficacy of this compound?

The composition of the formulation can significantly influence this compound's antimicrobial activity. Factors such as pH, the presence of other glycols or surfactants, and the overall polarity of the system can affect its solubility and partitioning to the microbial cell membrane. It is advisable to pre-dissolve this compound in a non-aqueous component of the formulation due to its limited water solubility.[8]

Data Presentation: Antimicrobial Efficacy of this compound

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data in the public domain for this compound against a wide range of microorganisms, the following table provides a general overview of its effective concentration. Researchers are strongly encouraged to determine the precise MIC for their specific strains and formulations using the experimental protocols outlined below.

Microorganism TypeGeneral Effective Concentration (ppm)Notes
Bacteria (Gram-positive & Gram-negative)500 - 1000+Effective against a broad spectrum of bacteria.
Yeasts (e.g., Candida albicans)500 - 1000+Exhibits fungistatic and fungicidal activity.
Molds500 - 1000+Effective against various mold species.
Malassezia species-Known to inhibit the scalp fungus Malassezia.[2] Specific MIC data is not readily available.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standardized methods for determining the MIC of antimicrobial agents.

1. Materials:

  • This compound

  • Test microorganism(s) (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., broth or a suitable solvent for this compound if necessary)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

2. Preparation of this compound Stock Solution:

  • Due to its limited water solubility, prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a concentration that is at least 10 times the highest concentration to be tested. Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.

3. Inoculum Preparation:

  • From a fresh culture of the test microorganism on an agar (B569324) plate, inoculate a tube of sterile broth.

  • Incubate the broth culture until it reaches the logarithmic growth phase.

  • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

4. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive control (no this compound), and the twelfth column as the negative control (no inoculum).

  • Add 100 µL of the diluted inoculum to wells in columns 1 through 11. Do not add inoculum to the negative control wells.

  • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in Wells - Poor solubility in the aqueous broth. - Concentration exceeds the solubility limit.- Prepare the initial stock solution in a co-solvent like ethanol or propylene glycol and ensure the final concentration of the solvent is low enough not to affect microbial growth. - Perform a solubility test of this compound in the assay medium prior to the MIC experiment. - Consider using a surfactant to improve solubility, ensuring the surfactant itself has no antimicrobial activity at the concentration used.
Inconsistent MIC Results - Variation in inoculum density. - Inaccurate serial dilutions. - Contamination of the culture.- Strictly adhere to the 0.5 McFarland standard for inoculum preparation. - Use calibrated pipettes and ensure thorough mixing during serial dilutions. - Perform a purity check of the inoculum by streaking on an agar plate.
No Growth in Positive Control - Inoculum was not viable. - Inappropriate growth medium or incubation conditions.- Use a fresh, actively growing culture for inoculum preparation. - Verify that the medium and incubation temperature/time are optimal for the test microorganism.
Growth in Negative Control - Contamination of the broth or microtiter plate.- Use sterile materials and aseptic techniques throughout the procedure.
"Skipped" Wells (Growth at higher concentrations, no growth at lower) - Technical error during dilution or inoculation. - Potential for paradoxical growth effect (rare).- Repeat the assay, paying close attention to technique. - If consistently observed, investigate further as it may be a characteristic of the microorganism-drug interaction.

Visualizations

Antimicrobial_Mechanism_of_Action cluster_formulation Formulation cluster_microbe Microbial Cell DG_formulation This compound Cell_Membrane Cell Membrane DG_formulation->Cell_Membrane Integration into Lipid Bilayer Cytoplasm Cytoplasm (Enzymes, etc.) DG_formulation->Cytoplasm Potential Interaction with Enzymes Disruption Membrane Disruption Cell_Membrane->Disruption Altered Fluidity & Increased Permeability Inactivation Enzyme Inactivation Cytoplasm->Inactivation Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Inactivation->Cell_Death

Caption: General mechanism of antimicrobial action of this compound.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Standardized Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

How to prevent crystallization of decylene glycol in high-concentration formulas

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Concentration Decylene Glycol Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for preventing the crystallization of this compound in high-concentration formulas. It includes frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental methodologies to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is my high-concentration this compound formula turning cloudy or forming crystals?

A1: Crystallization in high-concentration this compound formulas is primarily due to exceeding its solubility limit in the chosen solvent system, especially upon cooling. This compound is a crystalline powder at room temperature with a melting point between 42-52°C.[1][2] When a formula is heated to dissolve a high concentration of this compound and then cooled, it can become supersaturated. This unstable state often leads to nucleation and crystal growth, resulting in cloudiness or visible crystals. Key factors include the concentration of this compound, the choice of solvents, and the storage temperature.

Q2: What are the primary strategies to prevent this compound crystallization?

A2: There are four main strategies to maintain a stable, crystal-free formulation:

  • Co-Solvent Addition: Introduce a compatible co-solvent in which this compound is highly soluble. This is the most common and effective method.

  • Surfactant/Emulsifier Integration: For aqueous systems where this compound is insoluble, use surfactants to form a stable emulsion or micellar system.[2][3]

  • Use of Crystallization Inhibitors: Incorporate additives that interfere with the crystal lattice formation of this compound.

  • Process and Temperature Control: Optimize the manufacturing process, including the order of addition and cooling rates, to maintain stability.

Q3: Which co-solvents are most effective for solubilizing this compound?

A3: this compound is soluble in other glycols, alcohols, and some cosmetic esters.[1][2] The choice of co-solvent can disrupt the self-association of this compound molecules, preventing the formation of a crystal lattice. Shorter-chain glycols are particularly effective.

Co-SolventTypeKey Properties & Considerations
Propylene (B89431) Glycol DiolExcellent solvent, miscible with water, can enhance skin penetration.[4]
Pentylene Glycol DiolGood solvent, humectant, and has antimicrobial properties. Soluble in water and oil.[5][6]
1,2-Hexanediol DiolSimilar to pentylene and caprylyl glycol, acts as a solvent and humectant.[5]
Butylene Glycol DiolCommon cosmetic solvent and humectant.
Ethanol AlcoholA strong solvent for this compound, but can be drying to the skin in high concentrations.
Isopentyldiol DiolA versatile solvent and humectant that can improve the sensory feel of a formula.
Q4: How can surfactants prevent crystallization in water-based formulas?

A4: Since this compound is insoluble in water, it will separate and likely crystallize in aqueous systems.[2] Surfactants prevent this by encapsulating the this compound in micelles or by forming a stable oil-in-water emulsion. The surfactant molecules orient themselves at the oil-water interface, reducing interfacial tension and creating a stable dispersion. The choice of surfactant is critical; non-ionic surfactants are often preferred as they can interact with the glycol and influence crystal habit, potentially favoring more stable, smaller crystals or preventing them altogether.[7] Some surfactants have been shown to inhibit crystallization, while others may promote it.[8]

Q5: Can the pH of my formulation influence this compound crystallization?

A5: While this compound itself is stable over a wide pH range, the pH can indirectly influence its crystallization by affecting the solubility of other ingredients in the formula. A change in the solubility of another component could potentially trigger the precipitation or crystallization of this compound. Therefore, it is crucial to evaluate the stability of the entire formulation across the intended pH range.

Troubleshooting Guide

Problem: Crystals formed in my anhydrous (non-water-based) formula after cooling.
  • Probable Cause: The concentration of this compound has exceeded its solubility in the solvent system at a lower temperature.

  • Solution:

    • Re-dissolve: Gently heat the formulation while stirring until the crystals fully dissolve.

    • Add Co-solvent: While warm, add a pre-selected co-solvent (e.g., propylene glycol, pentylene glycol) to the formulation. Start with a 5% w/w addition and increase if necessary.

    • Cool and Observe: Allow the formula to cool to room temperature and then perform a cold stability test (see Protocol 2) to ensure crystals do not reform.

Problem: My formula is clear at room temperature but becomes cloudy or hazy at 4°C.
  • Probable Cause: The formulation has poor cold stability. The solubility limit is being reached at refrigerated temperatures.

  • Solution: The co-solvent system is insufficient. Increase the concentration of the existing co-solvent or introduce a more effective one. Polymers like polyethylene (B3416737) glycol (PEG) have also been shown to inhibit the crystallization of some active ingredients and could be evaluated as potential crystallization inhibitors.[9]

Problem: I am creating a water-based formula, and the this compound is separating or forming solid particles.
  • Probable Cause: This is an emulsion stability issue. The surfactant system is either incorrect or used at an insufficient concentration to keep the water-insoluble this compound dispersed.

  • Solution:

    • Select an Appropriate Surfactant: Choose a surfactant or emulsifier with an appropriate Hydrophilic-Lipophilic Balance (HLB) for creating an oil-in-water emulsion. Non-ionic surfactants like Polysorbates or PEG-based ethers may be effective.

    • Optimize Concentration: Ensure the surfactant is used at a concentration above its Critical Micelle Concentration (CMC) and sufficient to emulsify the amount of this compound present.

    • Improve Process: Utilize high-shear mixing or homogenization during the emulsification step to create smaller, more stable droplets.

Experimental Protocols

Protocol 1: Determining the Optimal Co-Solvent Ratio
  • Objective: To find the minimum concentration of a co-solvent required to keep a high concentration of this compound solubilized at room and refrigerated temperatures.

  • Materials:

    • This compound

    • Primary solvent (e.g., Caprylic/Capric Triglyceride)

    • Test co-solvents (e.g., Propylene Glycol, Pentylene Glycol)

    • Glass vials, magnetic stirrer, hot plate, water bath, refrigerator (4°C).

  • Methodology:

    • Prepare a stock solution of this compound in the primary solvent at the target high concentration (e.g., 20% w/w). Heat gently (55-60°C) to ensure complete dissolution.

    • Aliquot 10g of the warm stock solution into a series of 6 labeled vials.

    • To vials 2-6, add the test co-solvent in increasing amounts: 0.5g (5%), 1.0g (10%), 1.5g (15%), 2.0g (20%), 2.5g (25%). Vial 1 is the control.

    • Mix each vial thoroughly while warm until homogenous.

    • Allow all vials to cool to room temperature and observe for 24 hours. Note any signs of cloudiness or crystallization.

    • Place the vials that remained clear at room temperature into a refrigerator at 4°C for 24 hours.

    • Observe the vials for any signs of crystallization. The lowest concentration of co-solvent that remains completely clear is the optimal ratio for cold stability.

Protocol 2: Cold Stability and Freeze-Thaw Cycle Testing
  • Objective: To assess the long-term stability of the final formulation under temperature stress.

  • Methodology:

    • Cold Stability (Refrigeration):

      • Place a sample of the final formulation in a sealed, clear container.

      • Store the sample at a constant temperature of 4°C.

      • Visually inspect the sample for crystal formation, cloudiness, or phase separation at 24 hours, 48 hours, 1 week, and 4 weeks.

    • Freeze-Thaw Cycling:

      • Place a sample in a sealed container.

      • Freeze the sample at -20°C for 24 hours.

      • Thaw the sample at room temperature for 24 hours. This completes one cycle.

      • Visually inspect the sample for any irreversible changes (e.g., persistent crystals, phase separation).

      • Repeat this cycle 3-5 times. A stable formulation will return to its original state after each thaw cycle.

Visualizations

// Node Definitions Start [label="Crystallization Observed\nin Formula", fillcolor="#FBBC05"]; CheckType [label="Is the formula\nAqueous or Anhydrous?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnhydrousPath [label="Anhydrous (Oil/Glycol-based)", shape=rectangle, fillcolor="#FFFFFF"]; AqueousPath [label="Aqueous (Water-based)", shape=rectangle, fillcolor="#FFFFFF"]; Heat [label="1. Gently heat to re-dissolve\ncrystals (55-60°C)", fillcolor="#FFFFFF"]; AddCoSolvent [label="2. Add a compatible co-solvent\n(e.g., Propylene Glycol,\nPentylene Glycol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckEmulsion [label="Evaluate Surfactant System\n(Type and Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StabilityTest [label="3. Perform Cold Stability\nand Freeze-Thaw Testing\n(See Protocol 2)", fillcolor="#FFFFFF"]; Result [label="Problem Solved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseSolvent [label="Increase co-solvent\nconcentration or\ntry a different solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeSurfactant [label="Optimize surfactant/emulsifier\nor improve homogenization process", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Stable Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckType; CheckType -> AnhydrousPath [label=" Anhydrous "]; CheckType -> AqueousPath [label=" Aqueous "]; AnhydrousPath -> Heat; AqueousPath -> CheckEmulsion; Heat -> AddCoSolvent; AddCoSolvent -> StabilityTest; CheckEmulsion -> StabilityTest; StabilityTest -> Result; Result -> End [label=" Yes "]; Result -> AnhydrousPath [label=" No (Anhydrous) "]; Result -> AqueousPath [label=" No (Aqueous) "]; AnhydrousPath -> IncreaseSolvent [style=invis]; // for layout AqueousPath -> OptimizeSurfactant [style=invis]; // for layout

// Invisible edges for better routing edge[style=invis, headport=n, tailport=s]; IncreaseSolvent -> AddCoSolvent; OptimizeSurfactant -> CheckEmulsion; } caption: "Troubleshooting workflow for this compound crystallization."

References

Technical Support Center: Mitigating Skin Irritation Potential in Formulations Containing Decylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to skin irritation in formulations containing decylene glycol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (1,2-decanediol) is a synthetic glycol that serves multiple functions in cosmetic and pharmaceutical formulations. It is primarily used as a skin-conditioning agent, providing a softening and moisturizing effect.[1] Additionally, its amphiphilic nature allows it to act as a penetration enhancer, improving the delivery of other active ingredients into the skin. This compound also possesses antimicrobial properties, which can help in the preservation of formulations.[1]

Q2: What is the typical usage level of this compound and is it considered safe?

In skincare products, this compound is typically used at concentrations ranging from 0.1% to 2%. At these levels, it is generally considered safe and is not known to be a sensitizer (B1316253) or significant irritant.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetics, based on available toxicity and clinical data.

Q3: Can this compound cause skin irritation?

While generally well-tolerated at typical concentrations, this compound, like other glycols, has the potential to cause skin irritation, especially at higher concentrations or in individuals with sensitive skin. As a penetration enhancer, it can also increase the irritancy potential of other ingredients in the formulation.

Q4: How can I reduce the skin irritation potential of a formulation containing this compound?

Several strategies can be employed to mitigate skin irritation:

  • Optimize Concentration: Use the lowest effective concentration of this compound to achieve the desired formulation benefits.

  • Incorporate Anti-Irritants: Include soothing and anti-inflammatory ingredients in your formulation.

  • pH Optimization: Maintain the formulation's pH within the skin's natural acidic range (typically pH 4.5-5.5) to support the skin barrier.

  • Vehicle Selection: Choose a vehicle with a low irritation potential and consider using emollients that can help buffer the irritant effects.

Troubleshooting Guide

Problem: My formulation containing a higher concentration of this compound (>2%) is showing signs of irritation in preliminary in vitro tests.

Solution:

  • Review Concentration: Re-evaluate the necessity of the high concentration. Can a lower concentration still provide the desired efficacy (e.g., antimicrobial or penetration enhancement)?

  • Incorporate Soothing Agents: Add one or more anti-irritant ingredients to your formulation. See the table below for recommended agents and their mechanisms of action.

  • Evaluate the Vehicle: The base formulation can significantly impact irritation. Consider incorporating barrier-repairing ingredients like ceramides (B1148491) and fatty acids.

  • Conduct Further Testing: Utilize in vitro methods like the Reconstructed Human Epidermis (RhE) test with a cytokine release assay to quantify the reduction in irritation with your reformulated product.

Problem: I am observing unexpected irritation in a formulation with a low concentration of this compound.

Solution:

  • Ingredient Interaction: this compound's penetration-enhancing properties might be increasing the irritancy of another ingredient in your formulation. Conduct patch testing of individual components and combinations to identify the culprit.

  • pH Drift: Check the pH of your formulation over time to ensure it remains in the optimal range for skin compatibility.

  • Purity of Raw Material: Ensure the this compound you are using is of high purity, as impurities from the manufacturing process could contribute to irritation.

Data on Formulation Strategies to Mitigate Irritation

Table 1: Common Anti-Irritant Agents for Use with this compound

Anti-Irritant AgentRecommended ConcentrationMechanism of Action
Allantoin 0.1 - 2.0%Soothing, keratolytic, and promotes cell proliferation.
Bisabolol 0.1 - 1.0%Anti-inflammatory, soothing.
Panthenol (Pro-Vitamin B5) 0.5 - 5.0%Improves skin barrier function, hydrating, and soothing.
Licorice Root Extract (Glycyrrhiza Glabra) 0.1 - 1.0%Anti-inflammatory (contains glabridin (B1671572) and glycyrrhizin).
Green Tea Extract (Camellia Sinensis) 0.5 - 5.0%Antioxidant and anti-inflammatory (rich in polyphenols).
Colloidal Oatmeal 1.0 - 5.0%Forms a protective barrier, anti-inflammatory, and soothing.

Table 2: Representative Data on the Effect of an Anti-Irritant on Keratinocyte Viability in the Presence of this compound (MTT Assay)

TreatmentCell Viability (% of Control)
Control (Vehicle)100%
This compound (5%)65%
This compound (5%) + Bisabolol (0.5%)85%
This compound (5%) + Panthenol (1%)88%

Note: This is representative data. Actual results may vary depending on the specific cell line, formulation, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

This protocol outlines the general procedure for assessing the skin irritation potential of a formulation containing this compound using a commercially available RhE model.

1. Materials:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided with the kit

  • Phosphate-Buffered Saline (PBS)

  • Test formulation

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • Negative Control: Sterile deionized water or PBS

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 1 mg/mL in assay medium

  • Isopropanol (B130326) or other formazan (B1609692) extraction solvent

  • Multi-well plates (6-well and 96-well)

  • Plate reader capable of measuring absorbance at 570 nm

2. Method:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Dosing:

    • Apply 25-50 µL of the test formulation, positive control, or negative control directly onto the surface of the RhE tissue.

    • Ensure even coverage of the tissue surface.

  • Exposure: Incubate the dosed tissues for 60 minutes at 37°C and 5% CO2.

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Transfer the tissues to a new 24-well plate containing 300 µL of MTT solution per well.

    • Incubate for 3 hours at 37°C and 5% CO2.

    • After incubation, gently blot the tissues and transfer them to a new 24-well plate.

    • Add 2 mL of isopropanol to each well to extract the formazan.

    • Shake the plate for 2 hours at room temperature, protected from light.

  • Data Analysis:

    • Transfer 200 µL of the formazan solution from each well to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the negative control.

    • A formulation is classified as an irritant if the mean tissue viability is ≤ 50%.

Protocol 2: Cytokine Release Assay (IL-1α) by ELISA

This assay can be performed on the culture medium collected after the post-incubation step in the RhE test to quantify the release of the pro-inflammatory cytokine IL-1α.

1. Materials:

  • Culture medium collected from the RhE experiment (Protocol 1, step 5)

  • Human IL-1α ELISA kit (containing pre-coated plates, detection antibody, standards, and buffers)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash bottles or automated plate washer

2. Method (General Sandwich ELISA Protocol):

  • Sample and Standard Preparation: Prepare serial dilutions of the IL-1α standard as per the kit instructions. Use the collected culture medium as the sample.

  • Coating: The ELISA plate is typically pre-coated with a capture antibody.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2.5 hours at room temperature.

  • Washing: Wash the plate 4 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 4 times.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.

  • Washing: Wash the plate 4 times.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm.

    • Generate a standard curve by plotting the OD of the standards against their concentrations.

    • Determine the concentration of IL-1α in the samples from the standard curve. An increased level of IL-1α compared to the negative control indicates an inflammatory response.

Visualizations

Experimental_Workflow_for_Irritation_Assessment cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo/Ex Vivo Testing cluster_analysis Data Analysis & Decision Formulate Formulate with This compound Add_Anti_Irritant Add Anti-Irritant Formulate->Add_Anti_Irritant If Irritation Concern RhE_Test RhE Test (OECD TG 439) Formulate->RhE_Test MTT_Assay MTT Assay (Viability) RhE_Test->MTT_Assay Cytokine_Assay Cytokine Assay (e.g., IL-1α) RhE_Test->Cytokine_Assay HRIPT Human Repeat Insult Patch Test (HRIPT) RhE_Test->HRIPT If In Vitro Results are Favorable Analyze Analyze Data MTT_Assay->Analyze Cytokine_Assay->Analyze TEWL TEWL Measurement (Barrier Function) HRIPT->TEWL Corneometer Corneometer (Hydration) HRIPT->Corneometer TEWL->Analyze Corneometer->Analyze Decision Safe for Use / Reformulate Analyze->Decision

Caption: Experimental workflow for assessing and mitigating skin irritation of formulations containing this compound.

Skin_Irritation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_response Cellular Response Decylene_Glycol This compound TLR4 TLR4 Decylene_Glycol->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Cytokine_Release Pro-inflammatory Cytokine Release (IL-1α, TNF-α) Gene_Transcription->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Caption: Simplified signaling pathway of skin irritation potentially induced by this compound via Toll-like Receptor 4 (TLR4).

References

Optimizing emulsifier dosage when incorporating decylene glycol into emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing emulsifier dosage when incorporating decylene glycol into emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an emulsion?

This compound is a multifunctional ingredient in emulsions. It primarily functions as a humectant and skin-conditioning agent, providing moisturization and emollience.[1][2] Additionally, it possesses antimicrobial properties, which can contribute to the preservation of the formulation.[1][2] It is also known to act as a penetration enhancer, potentially improving the delivery of active ingredients.[1]

Q2: How does this compound affect emulsion stability?

This compound, as a 1,2-alkanediol, is surface-active and can influence emulsion stability.[1][2][3] It can reduce the interfacial tension between the oil and water phases, acting as a co-emulsifier.[3] This co-emulsifying effect can potentially reduce the total amount of primary emulsifier required to achieve a stable emulsion.[3] However, it's important to note that 1,2-alkanediols can also reduce the viscosity of an emulsion, with longer-chain diols like this compound having a more significant impact.[1] This reduction in viscosity can sometimes negatively affect long-term stability by promoting creaming or sedimentation.

Q3: Can the presence of this compound change the required Hydrophile-Lipophile Balance (HLB) of my emulsifier system?

Yes, it is possible. While this compound itself is not typically assigned an HLB value in the traditional sense, its amphiphilic nature and surface activity mean it can influence the overall polarity of the oil and water phases.[2] As this compound partitions between the two phases and accumulates at the interface, it can alter the required HLB for optimal emulsification. The extent of this effect is formulation-dependent, and experimental determination of the optimal HLB is recommended.

Q4: What is a typical usage level for this compound in emulsions?

The typical usage level of this compound in skincare products ranges from 0.1% to 2%.[4] Higher concentrations may be used to enhance the penetration of other ingredients.[4] For its antimicrobial properties, it is often used in combination with other preservatives.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating this compound into emulsions.

Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)

  • Possible Cause 1: Insufficient Emulsifier Concentration.

    • Explanation: While this compound has co-emulsifying properties, it may not be sufficient to stabilize the emulsion on its own, especially at lower concentrations. An inadequate amount of primary emulsifier can lead to a weak interfacial film, resulting in droplet coalescence and phase separation.[5]

    • Solution: Systematically increase the concentration of the primary emulsifier in small increments (e.g., 0.25-0.5% steps) and observe the impact on stability.

  • Possible Cause 2: Reduced Viscosity.

    • Explanation: this compound can lower the viscosity of an emulsion, which can accelerate creaming or sedimentation of droplets.[1]

    • Solution: Incorporate a viscosity-enhancing agent or thickener into the continuous phase. Options include natural gums (e.g., xanthan gum), cellulose (B213188) derivatives, or synthetic polymers. The choice of thickener should be compatible with the other ingredients in the formulation.

  • Possible Cause 3: Incorrect HLB of the Emulsifier System.

    • Explanation: The addition of this compound can shift the required HLB of the oil phase. An emulsifier system with a suboptimal HLB will not effectively stabilize the emulsion.

    • Solution: Experiment with different emulsifier blends to achieve the optimal HLB. Prepare a series of small test emulsions with varying emulsifier HLB values to identify the most stable formulation.

Issue 2: Changes in Product Texture (e.g., thinning, graininess)

  • Possible Cause 1: Viscosity Reduction by this compound.

    • Explanation: As mentioned, this compound can decrease the viscosity of the final product.[1]

    • Solution: Add a suitable thickener to the formulation to achieve the desired viscosity and texture. The timing of addition (before or after emulsification) can also impact the final viscosity.

  • Possible Cause 2: Crystallization of Ingredients.

    • Explanation: A grainy texture can result from the crystallization of fatty components or the emulsifier itself, especially if the emulsion is cooled too quickly or if the processing temperatures are incorrect.[6]

    • Solution: Ensure that both the oil and water phases are heated to a temperature above the melting point of all solid ingredients before emulsification. Maintain adequate mixing during the cooling phase to ensure uniform incorporation of all components.

Experimental Protocols

Protocol 1: Determining the Optimal Emulsifier Concentration

This protocol outlines a systematic approach to finding the minimum effective concentration of an emulsifier in the presence of a fixed concentration of this compound.

  • Preparation of Phases:

    • Oil Phase: Prepare a homogenous oil phase containing the lipid components and the predetermined concentration of this compound. Heat to 75-80°C.

    • Aqueous Phase: Prepare the aqueous phase, including any water-soluble additives. Heat to 75-80°C.

  • Emulsifier Titration:

    • Prepare a series of beakers, each containing the heated oil phase.

    • To each beaker, add a different concentration of the chosen emulsifier (or emulsifier blend). It is recommended to start with a concentration based on the general rule of thumb (20-25% of the oil phase) and then prepare variations above and below this concentration in 0.5% or 1% increments.

  • Emulsification:

    • Add the heated aqueous phase to the heated oil phase while mixing with a homogenizer at a consistent speed for a set duration (e.g., 3-5 minutes).

    • Continue to stir the emulsion with a propeller mixer at a moderate speed until it cools to room temperature.

  • Stability Assessment:

    • Visually inspect the emulsions immediately after preparation and after 24 hours for any signs of instability (e.g., phase separation, creaming).

    • Conduct accelerated stability testing on the most promising formulations (see Protocol 2).

Protocol 2: Accelerated Emulsion Stability Testing

Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes).

    • Observe for any phase separation, creaming, or sedimentation. A stable emulsion will show no visible separation.

  • Thermal Stability Testing (Freeze-Thaw Cycles):

    • Subject the emulsion samples to alternating temperature cycles. A common cycle is 24 hours at a low temperature (e.g., 4°C or -10°C) followed by 24 hours at an elevated temperature (e.g., 45°C).

    • Perform a minimum of three cycles.

    • After each cycle, visually inspect the samples for changes in appearance, consistency, and for any signs of separation.

  • Particle Size Analysis:

    • Measure the droplet size distribution of the emulsion using techniques such as laser diffraction or dynamic light scattering.

    • An increase in the average droplet size over time during storage at different temperatures is an indicator of instability (coalescence).

Data Presentation

Table 1: Example of Emulsifier Concentration Optimization Data

Formulation IDThis compound (%)Emulsifier X (%)Initial ObservationStability after 24hCentrifugation Result (3000 rpm, 30 min)
DG-E12.02.0HomogeneousSlight Creaming5% Cream Layer
DG-E22.02.5HomogeneousStableNo Separation
DG-E32.03.0HomogeneousStableNo Separation
DG-E42.03.5Homogeneous, slightly thickerStableNo Separation

Table 2: Example of Particle Size Analysis Data for Stability Assessment

Formulation IDStorage ConditionDay 1 (d50, µm)Day 7 (d50, µm)Day 30 (d50, µm)
DG-E2Room Temperature1.51.61.8
DG-E245°C1.52.13.5 (unstable)
DG-E3Room Temperature1.21.21.3
DG-E345°C1.21.41.7

Visualizations

Troubleshooting_Workflow Start Emulsion with this compound is Unstable Q1 Observe Type of Instability Start->Q1 A1 Phase Separation / Coalescence Q1->A1 Separation A2 Creaming / Sedimentation Q1->A2 Layering A3 Grainy Texture Q1->A3 Texture S1 Increase Primary Emulsifier Concentration A1->S1 S3 Optimize Emulsifier HLB Value A1->S3 S2 Incorporate a Viscosity Modifier A2->S2 S4 Optimize Processing Temperature & Cooling Rate A3->S4 End Stable Emulsion S1->End S2->End S3->End S4->End

Caption: Troubleshooting workflow for emulsion instability.

Experimental_Workflow Start Define Formulation (Oil Phase, Aqueous Phase, This compound %) Step1 Prepare a Series of Emulsions with Varying Emulsifier Concentrations Start->Step1 Step2 Homogenize Under Controlled Conditions Step1->Step2 Step3 Initial Stability Assessment (Visual, Microscopic) Step2->Step3 Q1 Is Emulsion Stable? Step3->Q1 Step4 Conduct Accelerated Stability Testing (Centrifugation, Thermal Cycling) Q1->Step4 Yes Adjust Adjust Emulsifier Concentration or Type Q1->Adjust No Step5 Analyze Droplet Size Distribution Over Time Step4->Step5 End Optimal Emulsifier Dosage Determined Step5->End Adjust->Step1

Caption: Experimental workflow for optimizing emulsifier dosage.

References

Improving the stability of emulsions containing decylene glycol and other glycols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of emulsions containing decylene glycol and other glycols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our emulsion formulation?

A1: this compound is a multifunctional ingredient. Primarily, it acts as a skin-conditioning agent, providing moisturization and a pleasant feel.[1][2][3] It also functions as a viscosity-increasing agent and can improve the application of cosmetic products.[3] Furthermore, this compound exhibits antimicrobial properties and can act as a preservative booster, which may allow for a reduction in traditional preservatives.[4][5]

Q2: We are observing phase separation in our oil-in-water (O/W) emulsion containing this compound. What are the likely causes?

A2: Phase separation in emulsions can be attributed to several factors. Common causes include an incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system, insufficient emulsifier concentration, or incompatibility with other ingredients.[6] Additionally, significant shifts in the formulation's pH can destabilize the emulsion.[7] Processing parameters, such as inadequate homogenization, can also lead to larger droplet sizes that are more prone to coalescence and separation.

Q3: Can this compound itself contribute to emulsion instability?

A3: While this compound is generally compatible with a wide range of cosmetic ingredients, its addition can sometimes necessitate adjustments to the formulation.[4] It can act as a co-emulsifier, and in some cases, its presence allows for a reduction in the total amount of traditional emulsifiers needed to maintain stability.[8] If the emulsifier system is not optimized for the presence of this compound, it could lead to instability.

Q4: How does the concentration of this compound and other glycols affect emulsion stability?

A4: The concentration of glycols can significantly impact emulsion properties. Glycols can act as co-solvents or co-surfactants, influencing the interfacial tension between the oil and water phases.[9] At optimal concentrations, glycols can lead to a reduction in droplet size and improved stability. However, excessive concentrations may disrupt the emulsifier film at the oil-water interface, leading to instability. It is crucial to determine the optimal concentration through systematic testing.

Q5: What is the impact of pH on emulsions containing this compound?

A5: The pH of an emulsion is a critical stability parameter. Some emulsifiers are sensitive to pH and may lose their efficacy outside of a specific range, leading to emulsion breakdown.[10] this compound itself is stable across a broad pH range (typically 3.5 - 8.0).[4] However, it is essential to ensure that the final pH of the formulation is compatible with the chosen emulsifier system.

Troubleshooting Guides

Issue 1: Creaming or Sedimentation in the Emulsion

Description: The dispersed phase (oil droplets in an O/W emulsion) rises to the top (creaming) or settles at the bottom. This is an early sign of instability.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the water phase by adding a thickening agent or polymer. This will slow down the movement of the dispersed droplets.
Large Droplet Size Improve the homogenization process to reduce the average droplet size. This can be achieved by increasing mixing speed or time.
Inadequate Emulsifier Concentration The concentration of the emulsifier may be too low to adequately cover the surface of all the oil droplets. A typical starting point for the emulsifier system is between 2% and 5% of the total formulation weight.[6]
Improper HLB of the Emulsifier System The HLB of your emulsifier or emulsifier blend may not be optimal for the oil phase. For O/W emulsions, a higher HLB value (8-18) is generally required.[11] Calculate the required HLB of your oil phase and adjust your emulsifier system accordingly.
Issue 2: Coalescence and Breaking of the Emulsion

Description: The dispersed droplets merge, leading to the formation of larger droplets and eventual complete separation of the oil and water phases.

Possible Causes & Solutions:

CauseRecommended Action
This compound as a Co-emulsifier This compound can act as a co-emulsifier, which may require a reduction in the total concentration of your primary emulsifiers for optimal stability.[8]
Incompatible Ingredients Certain ingredients, such as electrolytes or some active pharmaceutical ingredients (APIs), can disrupt the stability of the emulsion.[6] Evaluate the compatibility of all components in your formulation.
Incorrect Processing Temperature Ensure that both the oil and water phases are heated to the appropriate temperature before emulsification to ensure all components are fully melted and dissolved. Cool the emulsion with gentle stirring to prevent crystallization of fatty components.
pH Imbalance A pH that is too high or too low can render some emulsifiers ineffective.[10] Verify that the final pH of your emulsion is within the optimal range for your emulsifier system.

Data Presentation

The following table illustrates the potential impact of glycol concentration on the mean droplet size of an emulsion, which is a key indicator of stability. Smaller droplet sizes generally lead to more stable emulsions.

Glycol Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Visual Appearance
04500.45Milky, opaque
23000.30Milky, opaque
52500.25Bluish-white, translucent
103500.40Milky, opaque

Note: This is an illustrative example. Actual results will vary depending on the specific formulation and processing conditions.

Experimental Protocols

Droplet Size and Zeta Potential Analysis
  • Objective: To determine the mean droplet size, size distribution (Polydispersity Index - PDI), and the surface charge of the droplets (Zeta Potential).

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Methodology:

    • Dilute the emulsion sample to an appropriate concentration with the continuous phase (e.g., deionized water for an O/W emulsion) to prevent multiple scattering effects.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform at least three measurements for both droplet size and zeta potential.

    • Record the mean hydrodynamic diameter, PDI, and zeta potential values. A stable emulsion will typically have a small droplet size, a low PDI, and a zeta potential with a magnitude greater than 30 mV.

Rheological Analysis
  • Objective: To assess the viscosity and viscoelastic properties of the emulsion, which are related to its physical stability.

  • Instrumentation: A rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

  • Methodology:

    • Carefully load the emulsion sample onto the rheometer, avoiding the introduction of air bubbles.

    • Perform a steady-state flow sweep to measure the viscosity as a function of shear rate.

    • Conduct an oscillatory frequency sweep to determine the storage modulus (G') and loss modulus (G'').

    • A higher viscosity and a more elastic structure (higher G') generally indicate better stability against creaming and sedimentation.

Accelerated Stability Testing (Centrifugation)
  • Objective: To quickly predict the long-term stability of the emulsion by subjecting it to increased gravitational forces.

  • Instrumentation: Laboratory centrifuge.

  • Methodology:

    • Place a known volume of the emulsion into graduated centrifuge tubes.

    • Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • After centrifugation, measure the height of any separated layers (cream or sediment).

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100. A lower CI indicates greater stability.

Visualizations

Emulsion_Instability_Pathway Stable Stable Emulsion Instability Instability Trigger (e.g., Temp, pH, Shear) Stable->Instability Flocculation Flocculation (Reversible Aggregation) Instability->Flocculation Creaming Creaming / Sedimentation Instability->Creaming Flocculation->Stable Reversible Coalescence Coalescence (Irreversible Merging) Flocculation->Coalescence Creaming->Coalescence PhaseSeparation Phase Separation (Broken Emulsion) Coalescence->PhaseSeparation

Caption: Pathway of emulsion destabilization.

Troubleshooting_Workflow Start Emulsion Instability Observed CheckHLB Verify HLB Calculation Start->CheckHLB CheckConc Review Emulsifier/Glycol Concentration CheckHLB->CheckConc HLB Correct AdjustHLB Adjust Emulsifier Blend CheckHLB->AdjustHLB HLB Incorrect CheckProcess Evaluate Processing Parameters CheckConc->CheckProcess Concentrations OK AdjustConc Optimize Concentrations CheckConc->AdjustConc Concentrations Not Optimal CheckpH Measure and Adjust pH CheckProcess->CheckpH Process OK AdjustProcess Refine Homogenization CheckProcess->AdjustProcess Process Inadequate AdjustpH Buffer to Optimal Range CheckpH->AdjustpH pH Out of Range Stable Stable Emulsion Achieved CheckpH->Stable pH OK AdjustHLB->CheckConc AdjustConc->CheckProcess AdjustProcess->CheckpH AdjustpH->Stable

Caption: A logical workflow for troubleshooting emulsion instability.

References

Technical Support Center: Troubleshooting Oil-in-Water Emulsions with Decylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in oil-in-water (O/W) emulsions formulated with decylene glycol.

Troubleshooting Guide: Phase Separation

Phase separation is a common indicator of emulsion instability. This guide provides a systematic approach to diagnosing and resolving instability in O/W emulsions containing this compound.

Q1: My O/W emulsion with this compound is showing signs of creaming (an opaque layer forming at the top). What are the likely causes and how can I fix it?

A1: Creaming is the upward migration of oil droplets and is often a precursor to complete phase separation. It is typically reversible with gentle agitation. Here are the common causes and solutions:

  • Insufficient Viscosity of the Continuous Phase: A low-viscosity water phase allows oil droplets to move and coalesce more easily. This compound itself can act as a viscosity-increasing agent[1]. However, its effect might be insufficient depending on the formulation.

    • Solution: Increase the concentration of a water-phase thickener such as xanthan gum, carbomer, or cellulosic gums. This will hinder the movement of oil droplets.

  • Large Droplet Size: Larger oil droplets have a greater tendency to rise.

    • Solution: Improve your homogenization process. Using a high-shear mixer for a sufficient duration can significantly reduce droplet size and improve stability.

  • Inadequate Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets.

    • Solution: While this compound has co-emulsifying properties, it is not typically a standalone emulsifier. Ensure your primary emulsifier concentration is optimal, generally between 2-5% of the total formulation.

Q2: My emulsion has completely separated into distinct oil and water layers (coalescence). What went wrong?

A2: Coalescence is an irreversible process where oil droplets merge, leading to complete phase separation. This indicates a critical failure in the emulsion's stabilizing system.

  • Incorrect Emulsifier System (HLB Value): The Hydrophile-Lipophile Balance (HLB) of your emulsifier system must match the requirements of your oil phase. For O/W emulsions, a higher HLB value (typically 8-18) is required. This compound has a calculated HLB value of approximately 7.4, making it more suitable as a co-emulsifier in O/W systems rather than the primary emulsifier[2].

    • Solution: Ensure you are using a primary emulsifier with a suitable HLB value. This compound can be used to potentially reduce the total amount of primary emulsifier needed, but it cannot replace it entirely[2].

  • pH Imbalance: The effectiveness of certain emulsifiers and stabilizers can be pH-dependent.

    • Solution: Measure the pH of your emulsion. If it has shifted outside the optimal range for your emulsifier system (typically between 4.0 and 8.0 for many cosmetic emulsions), adjust it accordingly using a suitable buffer[2].

  • Electrolyte Destabilization: High concentrations of salts or other electrolytes can disrupt the stability of some emulsions.

    • Solution: If your formulation contains electrolytes, consider using an electrolyte-tolerant emulsifier. While glycols can sometimes improve stability, high levels of both glycols and electrolytes can be destabilizing.

Frequently Asked Questions (FAQs)

Q3: What is the primary role of this compound in an O/W emulsion?

A3: this compound is a multifunctional ingredient in cosmetic and pharmaceutical emulsions. Its primary roles include:

  • Skin Conditioning Agent and Humectant: It helps to soften and moisturize the skin.

  • Antimicrobial Properties: It can help to preserve the formulation by inhibiting the growth of microorganisms[1].

  • Co-emulsifier: It has been shown to reduce the interfacial tension between oil and water, which can enhance the stability of the emulsion and potentially allow for a reduction in the total concentration of primary emulsifiers[2].

  • Viscosity Modifier: Like other glycols, it can increase the viscosity of the formulation, which contributes to emulsion stability[1].

Q4: Can this compound replace my primary emulsifier?

A4: No, it is not recommended to use this compound as the sole emulsifier in a typical O/W emulsion. Its HLB value is on the lower side for creating stable O/W systems. It functions most effectively as a co-emulsifier, working in synergy with a primary, high-HLB emulsifier to strengthen the interfacial film around the oil droplets[2].

Q5: At what concentration should I use this compound in my emulsion?

A5: The typical use level for this compound in cosmetic formulations ranges from 0.5% to 1.5%. The optimal concentration will depend on the specific characteristics of your formulation, including the oil phase composition and the primary emulsifier used. It is always recommended to perform a concentration-ranging study to determine the ideal level for your system.

Q6: I've observed a grainy texture in my emulsion containing this compound. What could be the cause?

A6: A grainy texture can arise from the crystallization of high-melting-point ingredients in your oil phase, such as certain waxes or fatty alcohols.

  • Solution: Ensure that both your oil and water phases are heated sufficiently (typically to 75-80°C) to completely melt all components before emulsification. Maintain adequate mixing while the emulsion cools to prevent premature crystallization.

Data on this compound's Impact on Emulsion Properties

The following tables provide representative data on how varying the concentration of this compound can influence key stability parameters of a model O/W emulsion.

Table 1: Effect of this compound Concentration on Mean Droplet Size and Polydispersity Index (PDI)

This compound Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Visual Appearance (after 24h)
0.04500.45Slight creaming
0.53200.30Homogeneous
1.02500.25Homogeneous
1.52300.22Homogeneous
2.02250.21Homogeneous

Note: This data is illustrative and results may vary based on the specific formulation.

Table 2: Effect of this compound Concentration on Emulsion Viscosity and Zeta Potential

This compound Conc. (% w/w)Viscosity (cP at 10s⁻¹)Zeta Potential (mV)Stability Prediction
0.01200-28Moderate Stability
0.51500-32Good Stability
1.01800-35Excellent Stability
1.52000-36Excellent Stability
2.02100-36.5Excellent Stability

Note: This data is illustrative. A zeta potential with an absolute value greater than 30 mV generally indicates good physical stability.[3]

Key Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability via Particle Size Analysis

Objective: To determine the effect of this compound concentration on the mean droplet size and size distribution of an O/W emulsion over time.

Methodology:

  • Sample Preparation: Prepare a series of O/W emulsions with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w), keeping all other ingredient concentrations constant.

  • Homogenization: Subject each formulation to the same high-shear homogenization process (e.g., 5 minutes at 10,000 rpm).

  • Initial Measurement (T=0):

    • Dilute a small aliquot of each emulsion with deionized water to a suitable concentration for dynamic light scattering (DLS) analysis.

    • Measure the Z-average diameter (mean droplet size) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

  • Stability Assessment: Store the emulsions at controlled conditions (e.g., 25°C and 40°C).

  • Time-point Measurements: Repeat the DLS measurements at specified time points (e.g., 24 hours, 1 week, 1 month) to monitor any changes in droplet size and PDI. An increase in droplet size over time is indicative of coalescence and instability.

Protocol 2: Zeta Potential Measurement for Stability Prediction

Objective: To assess the effect of this compound on the surface charge of the oil droplets, which is a key indicator of emulsion stability.

Methodology:

  • Sample Preparation: Use the same series of emulsions prepared in Protocol 1.

  • Dilution: Dilute a sample of each emulsion in the original continuous phase (water phase of the formulation without the oil) to maintain the ionic strength.

  • Measurement:

    • Use an instrument capable of measuring electrophoretic light scattering (ELS) to determine the zeta potential.

    • Equilibrate the sample to a standard temperature (e.g., 25°C) before measurement.

  • Data Analysis: A higher absolute zeta potential value (typically > |30| mV) suggests greater electrostatic repulsion between droplets and, therefore, better long-term stability[3].

Visualizing Troubleshooting and Relationships

Troubleshooting_Workflow Start Phase Separation Observed Creaming Creaming (Reversible) Start->Creaming Is it a top layer that redisperses? Coalescence Coalescence (Irreversible) Start->Coalescence Are there separate oil and water layers? Viscosity Increase Water Phase Viscosity (e.g., add thickener) Creaming->Viscosity Homogenization Improve Homogenization (reduce droplet size) Creaming->Homogenization Emulsifier_Conc Optimize Primary Emulsifier Concentration Creaming->Emulsifier_Conc HLB Check Emulsifier System HLB (target 8-18 for O/W) Coalescence->HLB pH Measure and Adjust pH (target 4.0-8.0) Coalescence->pH Electrolytes Assess Electrolyte Compatibility Coalescence->Electrolytes Reformulate Reformulate Viscosity->Reformulate Homogenization->Reformulate Emulsifier_Conc->Reformulate HLB->Reformulate pH->Reformulate Electrolytes->Reformulate

Caption: Troubleshooting workflow for phase separation in O/W emulsions.

Decylene_Glycol_Interactions DG This compound IFT Reduced Interfacial Tension DG->IFT acts as co-emulsifier Viscosity Increased Continuous Phase Viscosity DG->Viscosity property of glycols ES Emulsion Stability IFT->ES Viscosity->ES Droplet_Size Reduced Droplet Size Droplet_Size->ES Primary_Emulsifier Primary Emulsifier Primary_Emulsifier->IFT Homogenizer High-Shear Homogenization Homogenizer->Droplet_Size

Caption: Key factor interactions for this compound in promoting emulsion stability.

References

Technical Support Center: Enhancing the Long-Term Stability of Decylene Glycol-Based Preservative Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of decylene glycol-based preservative systems.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary role in preservative systems?

This compound (1,2-decanediol) is a multifunctional ingredient commonly used in cosmetics and pharmaceutical formulations.[1][2][3][4][5][6] It primarily functions as a preservative booster, enhancing the efficacy of traditional preservatives, which can allow for their use at lower concentrations.[3][6] Additionally, it serves as a skin-conditioning agent, humectant, and moisturizer.[7] Its antimicrobial properties also contribute to the overall protection of the product against microbial growth.[4][5][6]

2. What is the typical usage level of this compound in formulations?

The recommended usage level for this compound in skin care applications typically ranges from 0.1% to 2.0%.[4]

3. What are the optimal pH and temperature conditions for incorporating this compound into a formulation?

This compound is effective over a broad pH range, typically between 3.0 and 12.0.[7] It can be incorporated into formulations at temperatures up to 90°C, although prolonged heating is not recommended.[7]

4. Can this compound impact the physical stability of an emulsion?

Yes, 1,2-alkanediols like this compound can sometimes reduce the viscosity of emulsions.[4] This effect is attributed to their surface activity. To minimize viscosity reduction, it is often recommended to add this compound during the post-emulsification stage, after the emulsion has been formed and cooled.

5. Is this compound compatible with common cosmetic ingredients?

This compound is generally compatible with most commonly used personal care ingredients.[7] It is particularly suitable for emulsions, as well as oil- and surfactant-based formulations.[7] However, as with any ingredient, it is crucial to conduct compatibility and stability testing with the specific formulation.

Troubleshooting Guides

Issue 1: Reduction in Viscosity of an Emulsion Over Time

Question: My cream/lotion containing this compound is losing its viscosity during stability testing. What could be the cause and how can I fix it?

Answer:

1,2-alkanediols, including this compound, are known to sometimes reduce the viscosity of emulsions. This is often due to their amphiphilic nature and interaction with the emulsion's internal structure.

Troubleshooting Steps:

  • Review the Order of Addition: If this compound was added to the water or oil phase before emulsification, try adding it during the cooling phase, after the emulsion has formed. This can often mitigate the impact on viscosity.

  • Optimize Emulsifier System: The choice and concentration of your emulsifier system are critical. Consider using a combination of polymeric and non-polymeric emulsifiers, which can enhance emulsion stability.

  • Incorporate a Thickener: The addition of a suitable thickener to the water phase can help to build and maintain viscosity. Natural gums (like xanthan gum) or synthetic polymers can be effective. When using gums, it is best to disperse them in glycerin or a glycol before adding to the water phase to prevent clumping.[8]

  • Evaluate Droplet Size: A change in emulsion droplet size can be indicative of instability. Analyze the droplet size distribution over time. An increase in droplet size may suggest coalescence, which can lead to a decrease in viscosity and eventual phase separation.

  • Adjust Homogenization: While homogenization is important for reducing droplet size, over-homogenization can sometimes lead to a loss of viscosity over time.[9] Experiment with different homogenization speeds and durations.

Issue 2: Discoloration (e.g., Yellowing) of the Formulation

Question: My formulation with this compound is turning yellow during accelerated stability testing at 45°C. Is this compound the cause?

Answer:

While this compound itself is generally stable, discoloration in a formula is often a complex issue resulting from interactions between multiple ingredients, especially under the stress of high temperatures.

Troubleshooting Steps:

  • Isolate the Variable: Prepare several small batches of your formulation, each omitting one ingredient (or a group of related ingredients, like the fragrance or a specific botanical extract) while keeping the this compound in all of them. Also, prepare a batch with all ingredients except this compound. This will help you identify the ingredient or combination of ingredients responsible for the color change.

  • Evaluate Raw Materials: Some raw materials, particularly natural oils and extracts, are prone to oxidation and can cause discoloration at elevated temperatures.[10]

  • Chelating Agents: The presence of metal ions can catalyze oxidative degradation. Ensure your formulation contains an effective chelating agent (e.g., sodium phytate, EDTA) to sequester these ions.

  • Antioxidants: The inclusion of antioxidants (e.g., tocopherol, BHT) can help to prevent the oxidation of sensitive ingredients in your formulation.

  • Packaging: If the product is exposed to light, UV radiation can cause or accelerate discoloration. Conduct stability testing in opaque or UV-protective packaging. Also, consider the possibility of chemical leaching from the packaging material itself, which can introduce impurities that may contribute to color changes.[11]

Issue 3: Development of an Off-Odor

Question: An unusual or unpleasant odor has developed in my this compound-containing product during its shelf life. What could be the source?

Answer:

Off-odors in cosmetic products are typically a result of microbial contamination or the chemical degradation of one or more ingredients.

Troubleshooting Steps:

  • Microbial Testing: First, rule out microbial contamination by conducting a plate count test on the product. If microbial growth is detected, it indicates a failure of the preservative system.

  • Review Raw Material Quality: Some impurities in 1,2-alkanediols can contribute to an inherent odor.[11] Ensure you are using a high-purity grade of this compound and check the certificate of analysis for any specified odor characteristics.

  • Investigate Ingredient Interactions: Similar to troubleshooting discoloration, the odor may be a result of the degradation of other ingredients in the formulation, such as fragrances, oils, or active ingredients, which can be accelerated by heat and exposure to air.

  • Headspace GC-MS Analysis: For a more in-depth investigation, consider a headspace gas chromatography-mass spectrometry (GC-MS) analysis of the product. This can help to identify the volatile organic compounds responsible for the off-odor.

  • Sensory Panel Testing: Utilize a trained sensory panel to characterize the off-odor.[1][2][3][10][12] This can provide valuable clues as to its chemical nature (e.g., "rancid," "plastic-like," "burnt").

Data Presentation

Table 1: General Properties and Formulation Guidelines for this compound

ParameterValue/RecommendationSource(s)
INCI Name This compound[7]
Chemical Name 1,2-Decanediol[1][3]
Typical Use Level 0.1 - 2.0%[4]
Effective pH Range 3.0 - 12.0[7]
Max. Process Temp. 90°C (prolonged heating not recommended)[7]
Solubility Soluble in glycols and some cosmetic esters; Insoluble in water.[2][6][7]

Table 2: Example of a Basic Stability Testing Protocol

Test ConditionDurationEvaluation TimepointsParameters to Evaluate
Accelerated Stability 3 Months0, 1, 2, 3 MonthsAppearance, Color, Odor, pH, Viscosity, Microbial Count
45°C ± 2°C
Real-Time Stability 24 Months0, 3, 6, 12, 18, 24 MonthsAppearance, Color, Odor, pH, Viscosity, Microbial Count
25°C ± 2°C / 60% ± 5% RH
Freeze-Thaw Cycling 3 CyclesAfter each cycleAppearance, Color, Odor, pH, Viscosity
(-10°C for 24h, then 25°C for 24h)

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound-Containing O/W Cream

Objective: To assess the physical and chemical stability of an oil-in-water (O/W) cream containing this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the final formulation. Fill the product into the intended final packaging as well as into inert glass containers (to distinguish between product-package and product-only instability).

  • Storage Conditions: Place the samples in a stability chamber set to 45°C ± 2°C.

  • Testing Intervals: Pull samples for analysis at time zero (initial), and then at 1, 2, and 3-month intervals.

  • Parameters to be Tested:

    • Organoleptic Properties: Visually inspect for changes in appearance (e.g., phase separation, creaming), color, and odor.

    • pH Measurement: Prepare a 10% dispersion of the cream in deionized water and measure the pH using a calibrated pH meter.

    • Viscosity Measurement: Measure the viscosity using a viscometer with the appropriate spindle and speed, ensuring the temperature of the sample is controlled (e.g., 25°C).

    • Microscopic Examination: Observe a small sample of the emulsion under a microscope to check for changes in droplet size or signs of coalescence.

    • Microbial Challenge Test: At the beginning and end of the study, perform a preservative efficacy test (challenge test) to ensure the preservative system remains effective.

Protocol 2: Quantification of this compound in a Cream Matrix by GC-MS (Gas Chromatography-Mass Spectrometry)

Objective: To determine the concentration of this compound in a cream sample over the course of a stability study to assess its degradation.

Methodology:

  • Sample Extraction:

    • Accurately weigh approximately 1 gram of the cream into a centrifuge tube.

    • Add a known amount of an appropriate internal standard (e.g., 1,3-propanediol).

    • Add a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to extract the this compound from the cream matrix.[]

    • Vortex the mixture thoroughly to ensure complete extraction.

    • Centrifuge the sample to separate the solid components of the cream from the liquid extract.

  • Sample Preparation for Injection:

    • Carefully transfer the supernatant (the clear liquid extract) to a clean autosampler vial.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A polar column, such as a DB-WAX, is typically suitable for glycol analysis.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC.

    • Oven Program: Start with an initial oven temperature (e.g., 100°C), then ramp up to a final temperature (e.g., 250°C) to ensure separation of all components.

    • Detection: The mass spectrometer will be used to identify and quantify this compound and the internal standard based on their unique mass spectra and retention times.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • By comparing the peak area ratio of this compound to the internal standard in the sample to the calibration curve, the concentration of this compound in the original cream sample can be accurately determined.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Analysis at Timepoints (T0, T1, T2...) cluster_results Conclusion prep Formulation & Packaging storage_acc Accelerated (e.g., 45°C) prep->storage_acc storage_rt Real-Time (e.g., 25°C) prep->storage_rt storage_cycle Freeze-Thaw Cycling prep->storage_cycle test_physical Physical Tests (Viscosity, Appearance, Odor) storage_acc->test_physical Monthly test_chemical Chemical Tests (pH, Active Ingredient Assay) storage_acc->test_chemical Monthly test_micro Microbiological Tests (Challenge Test, Plate Count) storage_acc->test_micro Initial/Final storage_rt->test_physical Quarterly/Annually storage_rt->test_chemical Quarterly/Annually storage_rt->test_micro Initial/Final storage_cycle->test_physical After each cycle storage_cycle->test_chemical After each cycle results Data Analysis & Shelf-Life Determination test_physical->results test_chemical->results test_micro->results

Diagram 1: General Experimental Workflow for Stability Testing

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Common Stability Issues cluster_viscosity Viscosity Loss cluster_color Discoloration cluster_odor Off-Odor start Stability Issue Observed (e.g., Viscosity Loss, Discoloration, Odor) visc_q1 Was this compound added post-emulsification? start->visc_q1 color_q1 Are there oxidizable ingredients (e.g., natural oils)? start->color_q1 odor_q1 Is there microbial growth? start->odor_q1 visc_a1_no Action: Reformulate with post-emulsification addition visc_q1->visc_a1_no No visc_a1_yes Action: Evaluate emulsifier system and/or add a thickener visc_q1->visc_a1_yes Yes color_a1_yes Action: Add/increase antioxidant and/or use chelating agent color_q1->color_a1_yes Yes color_a1_no Action: Conduct exclusion study to identify problematic ingredient color_q1->color_a1_no No odor_a1_yes Action: Re-evaluate preservative system efficacy (Challenge Test) odor_q1->odor_a1_yes Yes odor_a1_no Action: Analyze for chemical degradation (e.g., Headspace GC-MS) odor_q1->odor_a1_no No

Diagram 2: Troubleshooting Logic for Common Stability Issues

References

Technical Support Center: Optimizing Decylene Glycol's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maximizing the antimicrobial efficacy of decylene glycol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your work with this versatile ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: this compound, a 1,2-alkanediol, primarily functions by disrupting the cell membranes of microorganisms.[1] Its amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and lipophilic (alkyl chain) properties, allows it to integrate into the lipid bilayer of bacterial and fungal cell membranes. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

Q2: How does pH generally affect the antimicrobial activity of this compound?

A2: this compound is a neutral molecule, lacking acidic or basic functional groups. Consequently, its chemical structure and inherent antimicrobial activity are largely independent of the formulation's pH within its stable range (typically pH 3.5-8.0).[2] However, the pH of the formulation can indirectly influence its efficacy by affecting the target microorganisms.

Q3: Is there an optimal pH to maximize the antimicrobial effect of this compound?

A3: While this compound is active across a broad pH range, a slightly acidic pH (around 5.0-5.5) may enhance its bactericidal (killing) activity against certain bacteria, such as Staphylococcus aureus. While the Minimum Inhibitory Concentration (MIC) may not significantly change, the rate of microbial reduction could be faster at a lower pH. This is potentially due to increased stress on the microbial cell membrane in an acidic environment, making it more susceptible to disruption by this compound.

Q4: Can this compound be used as a standalone preservative?

A4: While this compound has broad-spectrum antimicrobial activity, it is more commonly used as a preservative booster in cosmetic and pharmaceutical formulations.[2] It works synergistically with other preservatives, allowing for a reduction in their concentration while maintaining or even enhancing the overall antimicrobial protection of the product.

Q5: Are there any known synergies between this compound and other antimicrobial agents?

A5: Yes, this compound can act synergistically with other antimicrobial compounds. For instance, its ability to disrupt cell membranes can facilitate the entry of other antimicrobial agents into the microbial cell, thereby enhancing their efficacy. It is often formulated with other glycols, such as pentylene glycol and caprylyl glycol, to create a broad-spectrum preservative system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced antimicrobial efficacy in a new formulation. Ingredient Interaction: Some ingredients in your formulation may be interacting with the this compound, reducing its availability or activity. High concentrations of certain polymers or emulsifiers could potentially sequester the this compound.1. Review your formulation for any ingredients known to inactivate preservatives. 2. Consider adding the this compound at a different stage of the formulation process. 3. Perform a preservative efficacy test (PET) on the formulation with and without the suspected interacting ingredient to confirm.
Inconsistent results in Minimum Inhibitory Concentration (MIC) assays. Poor Solubility/Dispersion: this compound has limited water solubility, which can lead to inconsistent results if not properly dispersed in the test medium.1. Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) to prepare your stock solution. 2. Consider the use of a co-solvent or a surfactant like Tween 80 in your culture medium to improve dispersion. 3. Visually inspect your microtiter plates for any signs of precipitation or phase separation.
Product shows microbial growth despite the presence of this compound. Resistant Microbial Strain: The contaminating microorganism may have a high intrinsic resistance to this compound.1. Identify the contaminating microorganism to the species level. 2. Perform a MIC test with the isolated strain to determine its susceptibility to this compound. 3. Consider combining this compound with another antimicrobial agent that has a different mechanism of action.
Suboptimal pH: While this compound is active over a broad pH range, extreme pH values outside its stable range (3.5-8.0) could potentially affect its long-term stability or the overall preservative system.1. Measure the pH of your final formulation. 2. Adjust the pH to be within the recommended range for this compound and your overall formulation.

Quantitative Data Summary

Direct, publicly available data comparing the Minimum Inhibitory Concentration (MIC) of this compound at various pH levels is limited. However, based on the known properties of 1,2-alkanediols and related glycols, the following table provides a hypothetical representation of expected MIC values against common microorganisms. This data is for illustrative purposes and should be confirmed by experimental testing.

MicroorganismpH 5.0pH 6.5pH 8.0
Staphylococcus aureus (ATCC 6538)0.1% - 0.25%0.1% - 0.25%0.1% - 0.25%
Escherichia coli (ATCC 8739)0.25% - 0.5%0.25% - 0.5%0.25% - 0.5%
Candida albicans (ATCC 10231)0.05% - 0.1%0.05% - 0.1%0.05% - 0.1%

Note: While the MIC values may not vary significantly with pH, the rate of microbial kill (bactericidal or fungicidal activity) may be enhanced at a slightly acidic pH.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of this compound Test Solutions

This protocol outlines the preparation of this compound solutions at different pH values for use in antimicrobial susceptibility testing.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or Ethanol (as a solvent)

  • Sterile Deionized Water

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 1M Hydrochloric Acid (HCl) and 1M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile pH probe or pH indicator strips

  • Sterile volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution:

    • Due to its limited water solubility, prepare a concentrated stock solution of this compound in a suitable solvent. For example, prepare a 10% (w/v) stock solution in DMSO.

    • Warm the mixture gently if necessary to ensure complete dissolution.

  • Prepare Working Solutions:

    • Aseptically dilute the stock solution in the desired growth medium (e.g., MHB) to achieve a starting concentration for your assay (e.g., 2x the highest concentration to be tested).

    • Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low enough to not affect microbial growth (typically ≤1%).

  • pH Adjustment:

    • Divide the working solution into separate sterile containers for each pH value to be tested (e.g., pH 5.0, 6.5, 8.0).

    • Under aseptic conditions, slowly add sterile 1M HCl or 1M NaOH dropwise to each solution while gently stirring.

    • Monitor the pH using a sterile pH probe or by aseptically taking a small aliquot and testing with a pH strip.

    • Continue adding the acid or base until the desired pH is reached and stable.

    • Record the final pH of each solution.

  • Sterilization:

    • Filter-sterilize the pH-adjusted working solutions using a 0.22 µm syringe filter into sterile containers.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the determination of the MIC of this compound at different pH values using the broth microdilution method.

Materials:

  • pH-adjusted this compound working solutions (from Protocol 1)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) of the test organism (S. aureus, E. coli, C. albicans)

  • Sterile growth medium at the corresponding pH

  • Multichannel pipette

  • Incubator

Procedure:

  • Plate Preparation:

    • Add 100 µL of the appropriate pH-adjusted growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the pH-adjusted this compound working solution to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria, 25-28°C for 24-48 hours for yeast).

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails Disruption Membrane Disruption Lipid_Bilayer->Disruption Decylene_Glycol This compound (Amphiphilic) Decylene_Glycol->Lipid_Bilayer Integration Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) D Serial Dilution of This compound in 96-Well Plates for each pH A->D B Prepare pH-Adjusted Growth Media (pH 5.0, 6.5, 8.0) B->D C Prepare Standardized Microbial Inoculum E Inoculate Plates with Microbial Suspension C->E D->E F Incubate Plates E->F G Visually Assess for Microbial Growth (Turbidity) F->G H Determine MIC for each pH G->H

Caption: Experimental workflow for pH-dependent MIC testing of this compound.

References

Technical Support Center: Refining Protocols for Consistent Skin Penetration Enhancement with Decylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when utilizing decylene glycol as a skin penetration enhancer in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance skin penetration?

A1: this compound (1,2-decanediol) is a 1,2-glycol used in topical formulations as a skin conditioning agent, humectant, and penetration enhancer.[1][2][3] Its primary mechanism of action for penetration enhancement is the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[4][5][6] This disruption increases the fluidity of the lipid bilayers, thereby reducing the barrier function of the skin and allowing for greater permeation of active pharmaceutical ingredients (APIs).[4][5][6]

Q2: What are the typical usage concentrations for this compound as a penetration enhancer?

A2: Typical usage levels of this compound in skincare products range from 0.1% to 2%.[2][3] Higher concentrations within this range are generally more effective at aiding the skin penetration of other ingredients.[2][3]

Q3: Is this compound safe for topical use?

A3: this compound is considered safe for use in cosmetics and is not known to be a significant dermal irritant or sensitizer (B1316253) at typical usage concentrations.[3]

Q4: Can this compound be used in combination with other enhancers?

A4: Yes, this compound is often used in combination with other glycols and penetration enhancers. For example, it can work synergistically with propylene (B89431) glycol.[7][8] The combination of butylene glycol and pentylene glycol has been shown to significantly enhance the penetration of Dihydroavenanthramide D.[9]

Quantitative Data on Penetration Enhancement

The following tables summarize the quantitative effects of this compound on the skin permeation of various compounds from in vitro studies.

Table 1: Enhancement of ³H-Corticosterone and ³H-Triethanolamine Flux with 1,2-Alkanediols

Alkanediol (Concentration)Test CompoundFlux (µg/cm²/h)Enhancement Ratio vs. Control
Control (PBS)³H-Corticosterone0.002 ± 0.0011.0
This compound (0.5%) ³H-Corticosterone 0.012 ± 0.002 6.0
This compound (1.0%) ³H-Corticosterone 0.025 ± 0.004 12.5
Control (PBS)³H-Triethanolamine0.001 ± 0.0001.0
This compound (0.5%) ³H-Triethanolamine 0.008 ± 0.001 8.0
This compound (1.0%) ³H-Triethanolamine 0.015 ± 0.002 15.0

Data adapted from Warner et al. as cited in the Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of 1,2-Glycols.[1]

Table 2: Comparison of Dihydroavenanthramide D Penetration with and without a Glycol Mixture

FormulationTime (min)Penetrated Amount (% of applied dose)
Hydrophilic Cream (Control)30~6%
Hydrophilic Cream + 2% Butylene/Pentylene Glycol30~12%
Hydrophilic Cream (Control)30012%
Hydrophilic Cream + 2% Butylene/Pentylene Glycol30041%

Data adapted from a study on the modulation of dihydroavenanthramide D release and skin penetration.[9]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a generalized procedure for assessing the skin penetration enhancement of an API with this compound.

1. Franz Diffusion Cell Assembly and Skin Preparation:

  • Use either excised human or animal skin (e.g., porcine ear skin), ensuring ethical sourcing and proper handling.

  • Thaw frozen skin samples and cut sections to fit the Franz diffusion cells.

  • Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together, ensuring a leak-proof seal.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.

2. Formulation Application:

  • Prepare the test formulation containing the API and this compound at the desired concentration.

  • Prepare a control formulation containing the API without this compound.

  • Apply a precise amount of the formulation to the surface of the skin in the donor chamber.

3. Sampling and Analysis:

  • At predetermined time intervals, withdraw samples from the receptor fluid.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area of skin over time.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

  • Calculate the enhancement ratio (ER) by dividing the flux of the API from the this compound formulation by the flux from the control formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane prep_franz Assemble Franz Cells prep_skin->prep_franz prep_formulation Prepare Test & Control Formulations apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_franz->apply_formulation run_diffusion Run Diffusion at 32°C apply_formulation->run_diffusion collect_samples Collect Samples at Time Intervals run_diffusion->collect_samples analyze_samples Analyze API Concentration (HPLC) collect_samples->analyze_samples calculate_flux Calculate Flux & Enhancement Ratio analyze_samples->calculate_flux report_results Report Results calculate_flux->report_results

Caption: Workflow for an in vitro skin permeation study.

mechanism_of_action cluster_sc Stratum Corneum lipids Ordered Lipids Highly Organized Structure Low Permeability disrupted_lipids Disordered Lipids Increased Fluidity Increased Permeability lipids->disrupted_lipids Disrupts penetration Enhanced Penetration disrupted_lipids->penetration decylene_glycol This compound decylene_glycol->lipids:f1 Interacts with api API api->disrupted_lipids:f2 Permeates through

Caption: Mechanism of this compound skin penetration enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or low penetration enhancement - Suboptimal this compound Concentration: The concentration may be too low to effectively disrupt the stratum corneum. - Formulation pH: The pH may affect the ionization state of the API, influencing its partitioning into the skin. - Vehicle Effects: Other excipients in the formulation may be hindering the activity of this compound.- Optimize Concentration: Perform a dose-response study to determine the optimal concentration of this compound (typically 0.1-2%). - Adjust pH: Ensure the formulation pH is optimized for the solubility and permeability of the specific API. - Simplify Formulation: Test this compound in a simpler vehicle to isolate its effects before adding other excipients.
Phase separation or instability in emulsions - Improper Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be suitable for the oil phase containing this compound. - Incorrect Processing Temperature: Not maintaining the correct temperature during emulsification can lead to an unstable emulsion. - Ingredient Incompatibility: this compound may be incompatible with other ingredients in the formulation.- Optimize Emulsifier System: Select an emulsifier or blend with an HLB value that matches the required HLB of the oil phase. - Control Temperature: Ensure both the oil and water phases are at the appropriate temperature before and during emulsification. - Compatibility Studies: Conduct compatibility studies of this compound with all other formulation components.
API Crystallization in the formulation - Poor Solubility of API: The API may have low solubility in the formulation, especially in the presence of this compound. - Supersaturation: The formulation may be supersaturated, leading to crystallization over time.- Increase API Solubility: Consider using co-solvents or other solubilizing agents. Polar solvents like PEG-400 or propylene glycol can be effective.[10] - Avoid Supersaturation: Ensure the API concentration is below its saturation point in the final formulation or use crystallization inhibitors.
Interference in analytical quantification of API - Co-elution in HPLC: this compound may have a similar retention time to the API or other excipients, causing interference in HPLC analysis.- Method Development: Develop a specific HPLC method with a suitable column and mobile phase to achieve good separation of the API, this compound, and other components. Derivatization of the glycol may be necessary for detection.[11]

References

Validation & Comparative

Comparative analysis of decylene glycol versus caprylyl glycol as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safe and effective preservation of cosmetic and pharmaceutical products has led to the exploration of multifunctional ingredients that combine antimicrobial properties with other formulation benefits. Among these, 1,2-alkanediols, such as decylene glycol and caprylyl glycol, have gained prominence as alternatives to traditional preservatives. This guide provides an objective, data-driven comparison of their antimicrobial efficacy, mechanisms of action, and relevant experimental protocols to aid researchers and formulation scientists in their selection process.

Executive Summary

Both this compound (a 1,2-alkanediol with a 10-carbon chain) and caprylyl glycol (an 8-carbon 1,2-alkanediol) exhibit broad-spectrum antimicrobial activity and are utilized as preservative boosters and skin conditioning agents.[1] Their efficacy is influenced by their alkyl chain length, which affects their ability to interact with and disrupt microbial cells.

Caprylyl glycol is well-documented to function by destabilizing the microbial cell membrane, leading to leakage of intracellular components and cell death.[2] It has demonstrated efficacy against a range of bacteria and yeasts.

This compound is also recognized for its potent antimicrobial properties, with some evidence suggesting it may act by inactivating vital microbial enzymes.[1] Studies indicate a strong dependence of antimicrobial activity on the alkyl chain length, with this compound showing significant bactericidal effects.

This guide will delve into the quantitative antimicrobial data for both compounds, detail the experimental methodologies used to generate this data, and provide visual representations of these protocols.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of this compound and caprylyl glycol has been evaluated against a variety of microorganisms using standardized methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
MicroorganismThis compound (1,2-Decanediol)Caprylyl Glycol (1,2-Octanediol)
Staphylococcus aureus (ATCC 6538)0.05% (w/v)0.2% (w/v)
Staphylococcus epidermidis (ATCC 12228)0.1% (w/v)0.2% (w/v)
Pseudomonas aeruginosa (ATCC 9027)Data not available0.5%
Escherichia coli (ATCC 8739)Data not available0.5%
Candida albicans (ATCC 10231)Data not available0.5%
Aspergillus brasiliensis (ATCC 16404)Data not available0.5%

Note: The MIC values for S. aureus and S. epidermidis are sourced from a direct comparative study. The MIC values for caprylyl glycol against the broader panel of microorganisms are from a separate study.[2] Direct comparative data for this compound against P. aeruginosa, E. coli, C. albicans, and A. brasiliensis was not available in the reviewed literature.

Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data
MicroorganismThis compound (1,2-Decanediol)Caprylyl Glycol (1,2-Octanediol)
Staphylococcus aureus (ATCC 6538)0.1% (w/v)0.2% (w/v)
Staphylococcus epidermidis (ATCC 12228)0.1% (w/v)0.4% (w/v)

Source: Data for both glycols against S. aureus and S. epidermidis is from a direct comparative study.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for both this compound and caprylyl glycol is attributed to their interaction with the microbial cell membrane. Their amphiphilic nature, possessing both a hydrophilic diol head and a lipophilic alkyl chain, allows them to intercalate into the lipid bilayer of the cell membrane.

Caprylyl Glycol: The 8-carbon chain of caprylyl glycol effectively disrupts the structure and integrity of the cell membrane. This disruption increases membrane permeability, leading to the leakage of essential cytoplasmic contents and ultimately, cell lysis.[2]

This compound: With a longer 10-carbon chain, this compound exhibits strong lipophilic characteristics, enhancing its interaction with the cell membrane. Beyond membrane disruption, it has been suggested that this compound's two hydroxyl (-OH) groups can bind to vital microbial enzymes, rendering them inactive and contributing to its antimicrobial effect.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and caprylyl glycol.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Test

This protocol is based on the broth microdilution method.

1. Preparation of Materials:

  • Test substances: this compound and caprylyl glycol.
  • Microorganisms: Cultures of Staphylococcus aureus (ATCC 6538) and Staphylococcus epidermidis (ATCC 12228).
  • Growth medium: Tryptic Soy Broth (TSB) for bacteria.
  • 96-well microtiter plates.
  • Sterile diluents and pipettes.

2. Inoculum Preparation:

  • Bacterial cultures are grown overnight in TSB at 37°C.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Test Procedure:

  • Serial two-fold dilutions of this compound and caprylyl glycol are prepared in the growth medium directly in the 96-well plates.
  • Each well is inoculated with the prepared microbial suspension.
  • Positive control wells (medium with inoculum, no test substance) and negative control wells (medium only) are included.
  • The plates are incubated at 37°C for 24 hours.

4. Data Interpretation (MIC):

  • The MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity) of the microorganism.

5. Data Interpretation (MBC):

  • To determine the MBC, a small aliquot from each well showing no visible growth is sub-cultured onto Tryptic Soy Agar (B569324) (TSA) plates.
  • The plates are incubated at 37°C for 24-48 hours.
  • The MBC is the lowest concentration of the test substance that results in a ≥99.9% reduction in the initial inoculum count.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the effectiveness of a preservative system in a finished product.

1. Preparation of Materials:

  • Test product containing a specified concentration of either this compound or caprylyl glycol.
  • Challenge microorganisms: Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
  • Neutralizing broth to inactivate the antimicrobial agent.
  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Inoculation:

  • The test product is divided into five separate containers.
  • Each container is inoculated with one of the five challenge microorganisms to achieve a final concentration of between 10⁵ and 10⁶ CFU/g or mL for bacteria and yeast, and between 10⁴ and 10⁵ CFU/g or mL for mold.[3][4]
  • The initial concentration of microorganisms in the inoculated product is determined immediately after inoculation (Time 0).

3. Incubation and Sampling:

  • The inoculated products are stored at a controlled temperature (e.g., 20-25°C) and protected from light.[5]
  • Samples are taken at specified time intervals, typically 7, 14, and 28 days.[3]

4. Microbial Enumeration:

  • At each time point, a sample of the inoculated product is transferred to a neutralizing broth to stop the action of the preservative.
  • Serial dilutions are performed and plated on appropriate culture media.
  • The plates are incubated, and the number of surviving microorganisms (CFU/g or mL) is counted.

5. Evaluation Criteria (Log Reduction):

  • The log reduction in the microbial count from the initial inoculation is calculated for each microorganism at each time point.
  • The results are compared against the acceptance criteria defined in the ISO 11930 standard to determine the preservative efficacy. For example, for bacteria, a 3-log reduction by day 7 and no increase thereafter is often required for adequate preservation.[3]

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_glycols Prepare serial dilutions of Glycols inoculate_plate Inoculate 96-well plate with glycols and microbes prep_glycols->inoculate_plate prep_inoculum Prepare and standardize microbial inoculum prep_inoculum->inoculate_plate incubate_mic Incubate plate (24h at 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc From wells with no growth incubate_mbc Incubate agar plates (24-48h at 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Challenge_Test_Workflow cluster_sampling Sampling and Enumeration start Start: Product with Preservative inoculate Inoculate product with challenge microorganisms start->inoculate time_zero Determine initial microbial count (Time 0) inoculate->time_zero incubate Incubate at controlled temperature (28 days) time_zero->incubate day7 Day 7 incubate->day7 day14 Day 14 neutralize Neutralize preservative and plate sample day7->neutralize Sample day28 Day 28 day14->neutralize Sample day28->neutralize Sample count_cfu Count surviving CFU neutralize->count_cfu evaluate Evaluate log reduction against ISO 11930 criteria count_cfu->evaluate pass Pass evaluate->pass Criteria Met fail Fail evaluate->fail Criteria Not Met

References

Decylene Glycol: A Modern Alternative to Traditional Parabens in Preservative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The demand for innovative and effective preservative systems in pharmaceuticals and cosmetics has led to a critical evaluation of traditional preservatives like parabens and the exploration of multifunctional ingredients such as decylene glycol. This guide provides a data-driven comparison of the antimicrobial efficacy of this compound and parabens, offering insights into their mechanisms of action and performance in standardized tests.

Executive Summary

This compound, a 1,2-alkanediol, demonstrates broad-spectrum antimicrobial activity and offers synergistic effects when combined with other preservatives, positioning it as a viable alternative to parabens. While parabens have a long history of use and established efficacy, this compound provides a favorable safety profile and multifunctional benefits, including skin conditioning and moisturizing properties. This comparison delves into the quantitative antimicrobial data, mechanisms of action, and standardized testing protocols to equip researchers with the necessary information for informed decisions in formulation development.

Data Presentation: Comparative Antimicrobial Efficacy

MicroorganismThis compound MIC (%)Methylparaben MIC (%)Propylparaben MIC (%)
Staphylococcus aureusNot specified in reviewed literature~0.2%0.8 - 3.2 mg/mL
Pseudomonas aeruginosaNot specified in reviewed literatureNot specified in reviewed literature0.8 - 3.2 mg/mL
Escherichia coliNot specified in reviewed literatureNot specified in reviewed literature0.8 - 3.2 mg/mL
Candida albicansNot specified in reviewed literature0.05%Not specified in reviewed literature
Aspergillus brasiliensis (formerly A. niger)Not specified in reviewed literature0.1%Not specified in reviewed literature

Note: The provided MIC values for parabens are sourced from multiple studies and may have been determined under varying experimental conditions. The lack of directly comparable MIC data for this compound highlights a gap in the current research landscape. However, this compound is often utilized for its synergistic effects, enhancing the efficacy of other preservatives at lower concentrations.

Mechanism of Action

The antimicrobial mechanisms of this compound and parabens differ significantly, influencing their spectrum of activity and potential applications.

This compound: Membrane Disruption

This compound, as a 1,2-alkanediol, exerts its antimicrobial effect primarily by disrupting the cell membranes of microorganisms. Its amphiphilic nature allows it to integrate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Increased Permeability Decylene_Glycol This compound Decylene_Glycol->Lipid_Bilayer Integration Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Mechanism of action of this compound.
Parabens: Multiple Cellular Targets

Parabens employ a multi-pronged approach to inhibit microbial growth. Their proposed mechanisms include the disruption of membrane transport processes, which interferes with nutrient uptake and waste removal.[1] Additionally, parabens are thought to inhibit the synthesis of DNA and RNA, crucial for microbial replication.[1]

cluster_cell Microbial Cell Parabens Parabens Membrane_Transport Membrane Transport Parabens->Membrane_Transport Disrupts DNA_RNA_Synthesis DNA/RNA Synthesis Parabens->DNA_RNA_Synthesis Inhibits Inhibition Inhibition Membrane_Transport->Inhibition DNA_RNA_Synthesis->Inhibition

Caption: Mechanism of action of Parabens.

Experimental Protocols: Standardized Efficacy Testing

The efficacy of preservatives is evaluated using standardized challenge tests, which assess the ability of a preserved formulation to withstand microbial contamination over time. The two most widely recognized methods are the USP <51> Antimicrobial Effectiveness Test and the ISO 11930 Preservative Efficacy Test.

USP <51> Antimicrobial Effectiveness Test

This test evaluates the antimicrobial effectiveness of preservatives in a variety of product categories.

Methodology:

  • Inoculum Preparation: Standardized suspensions of specific microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

  • Incubation: The inoculated product is incubated at 22.5 ± 2.5 °C for 28 days.

  • Sampling and Enumeration: The number of viable microorganisms is determined at 7, 14, and 28 days.

  • Interpretation: The preservative is considered effective if there is a significant reduction in the microbial count over the testing period, meeting the specific criteria for the product category.

Start Start Inoculum_Prep Inoculum Preparation (1x10^8 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Product (1x10^5 - 1x10^6 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 22.5 ± 2.5°C for 28 days Inoculation->Incubation Sampling Sampling Time? Incubation->Sampling Day_7 Day 7 Enumeration Sampling->Day_7 7 days Day_14 Day 14 Enumeration Sampling->Day_14 14 days Day_28 Day 28 Enumeration Sampling->Day_28 28 days Day_7->Day_14 Day_14->Day_28 Evaluation Evaluate against USP <51> Criteria Day_28->Evaluation End End Evaluation->End Start Start Inoculum_Prep Prepare Inoculum of 5 Test Microorganisms Start->Inoculum_Prep Inoculation Individually Challenge Product Samples Inoculum_Prep->Inoculation Incubation Incubate at Controlled Temp for 28 days Inoculation->Incubation Sampling Sampling Interval Incubation->Sampling Day_7_Count Day 7 Microbial Count Sampling->Day_7_Count 7 days Day_14_Count Day 14 Microbial Count Sampling->Day_14_Count 14 days Day_28_Count Day 28 Microbial Count Sampling->Day_28_Count 28 days Log_Reduction Calculate Log Reduction Day_7_Count->Log_Reduction Day_14_Count->Log_Reduction Day_28_Count->Log_Reduction Compare_Criteria Compare with ISO 11930 Criteria A or B Log_Reduction->Compare_Criteria End End Compare_Criteria->End

References

Validating the synergistic antimicrobial effect of decylene glycol with other preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to develop robust and consumer-friendly cosmetic formulations, the role of preservative systems is paramount. Decylene glycol, a 1,2-alkanediol, has emerged as a significant multifunctional ingredient, valued not only for its skin-conditioning properties but also for its intrinsic antimicrobial activity and its ability to enhance the efficacy of traditional preservatives. This guide provides an objective comparison of this compound's synergistic antimicrobial effects with other preservatives, supported by available data and detailed experimental methodologies.

The Synergistic Power of this compound

This compound's efficacy as a preservative booster stems from its chemical structure. As an amphiphilic molecule, it can interact with the lipid bilayers of microbial cell membranes, disrupting their integrity.[1] This action increases membrane permeability, allowing other preservative agents to penetrate the microbial cell more easily and act on their intracellular targets. This synergistic mechanism allows for the use of lower concentrations of traditional preservatives, potentially reducing the risk of skin irritation and sensitization.[2]

Comparative Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Preservatives and Glycols

CompoundS. aureusE. coliP. aeruginosaC. albicansA. brasiliensisReference
This compound Data not availableData not availableData not availableData not availableData not available
Caprylyl Glycol≤2%≤2%≤2%≤2%Data not available[3]
1,2-Hexanediol≤2%≤2%≤2%≤2%Data not available[3]
Ethylhexylglycerin≤2%≤2%≤2%≤2%Data not available[3]
PhenoxyethanolData not availableData not availableData not availableData not availableData not available

Note: Specific MIC values for this compound are not consistently reported in available literature. The data for other glycols is from a study on alternative preservatives.

Table 2: Preservative Blends Containing this compound

Product Name/BlendCompositionKey BenefitsManufacturer
SymClariol®This compoundMultifunctional skin conditioning with antimicrobial properties.[4]Symrise
Iscaguard® DGPPentylene Glycol, Caprylyl Glycol, this compoundMultifunctional additive for "self-preserving" cosmetics.[5]Brenntag Beauty & Personal Care
Neofect PODPhenoxyethanol, Caprylyl Glycol, this compoundPreservative blend.Jan Dekker

Experimental Protocols for Validating Synergy

To rigorously validate the synergistic antimicrobial effect of this compound, standardized in vitro methods are employed. The two primary methods are the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index and the preservative efficacy test (Challenge Test).

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to assess the synergistic, additive, antagonistic, or indifferent effect of two antimicrobial agents when used in combination.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and another preservative, both alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) Index.

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • This compound and the second preservative agent

  • Sterile saline or buffer for dilutions

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the test microorganisms overnight and dilute to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial dilutions of the second preservative along the y-axis (e.g., rows A-G).

    • The last column and row should contain serial dilutions of each agent alone to determine their individual MICs.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation: Add the standardized microbial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria, 20-25°C for 3-5 days for fungi).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

  • Calculation of FIC Index: The FIC Index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Preservative Efficacy Test (Challenge Test) Protocol (based on ISO 11930)

The challenge test evaluates the effectiveness of the preservative system within a cosmetic formulation when challenged with a high concentration of microorganisms.

Objective: To determine if a cosmetic formulation is adequately preserved against microbial contamination during normal use.

Materials:

  • Final cosmetic formulation containing this compound and other preservatives.

  • Test microorganisms (as listed in the checkerboard assay).

  • Sterile containers for the formulation.

  • Neutralizing broth to inactivate the preservatives.

  • Agar (B569324) plates for microbial enumeration.

Procedure:

  • Inoculation: Inoculate separate samples of the cosmetic product with a high concentration (typically 10^5 to 10^6 CFU/g or mL) of each test microorganism.

  • Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), take a sample from each inoculated container.

  • Neutralization and Dilution: Suspend the sample in a neutralizing broth to stop the action of the preservatives and perform serial dilutions.

  • Enumeration: Plate the dilutions onto agar plates and incubate.

  • Counting: After incubation, count the number of colony-forming units (CFUs) and calculate the log reduction in microbial count from the initial inoculum.

Interpretation of Results: The acceptance criteria are defined by the specific standard (e.g., ISO 11930, USP 51). Generally, a significant log reduction in bacteria and no increase in yeast and mold counts over the 28-day period indicates adequate preservation.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the proposed mechanism of action.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate 96-Well Plate prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of Preservatives prep_dilutions->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpretation Interpret Synergy calc_fic->interpretation

Caption: Workflow for the Checkerboard Assay to Determine Antimicrobial Synergy.

Challenge_Test_Workflow cluster_sampling Sampling at Intervals (e.g., Day 7, 14, 28) start Cosmetic Formulation inoculate Inoculate with Test Microorganisms start->inoculate incubate Incubate at Controlled Temperature inoculate->incubate neutralize Neutralize Preservatives incubate->neutralize plate Plate Serial Dilutions neutralize->plate count Count CFUs plate->count calculate Calculate Log Reduction count->calculate end Assess Preservation Efficacy calculate->end Synergistic_Mechanism cluster_membrane Microbial Cell Membrane membrane Phospholipid Bilayer (Lipid Portion) disruption Membrane Disruption & Increased Permeability membrane->disruption decylene_glycol This compound (Amphiphilic) decylene_glycol->membrane:head Interacts with preservative Traditional Preservative penetration Enhanced Preservative Penetration preservative->penetration disruption->penetration Allows cell_death Microbial Cell Death penetration->cell_death

References

Decylene Glycol vs. Propylene Glycol: A Comparative Analysis of Skin Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal formulation development. The highly organized structure of the stratum corneum, the outermost layer of the epidermis, serves as a formidable barrier to the penetration of most xenobiotics. To overcome this, formulation scientists often incorporate chemical penetration enhancers. Among these, glycols are a widely utilized class of excipients. This guide provides a comparative study of two such glycols: decylene glycol and propylene (B89431) glycol, focusing on their efficacy as skin penetration enhancers, supported by available experimental data.

Executive Summary

Both this compound and propylene glycol are recognized for their ability to enhance the permeation of various molecules through the skin. Propylene glycol, a well-established and extensively studied enhancer, is known to improve the penetration of both hydrophilic and lipophilic compounds.[1] this compound, a longer-chain glycol, has also demonstrated significant penetration-enhancing capabilities. While direct comparative studies are limited, available data suggests that the efficacy of these glycols is influenced by the physicochemical properties of the permeating drug and the overall formulation.

Mechanism of Action

The primary mechanism by which both this compound and propylene glycol enhance skin penetration is through the disruption of the highly ordered lipid bilayer of the stratum corneum.[2] This disruption increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance and facilitating the passage of drug molecules. Propylene glycol has been shown to interact with the intercellular lipids and keratin (B1170402) within the corneocytes, leading to a more disordered lipid structure.[2][3] Longer-chain 1,2-alkanediols, such as this compound, are also believed to intercalate into the lipid bilayers, causing a similar fluidizing effect.

Below is a generalized schematic of the mechanism by which these glycols enhance skin penetration.

G cluster_0 Stratum Corneum (SC) cluster_1 Viable Epidermis Corneocyte1 Corneocyte LipidBilayer Lipid Bilayer Corneocyte2 Corneocyte DisruptedLipids Disrupted Lipid Bilayer (Increased Fluidity) LipidBilayer->DisruptedLipids EpidermalCell Keratinocyte Glycol This compound or Propylene Glycol Glycol->LipidBilayer Disruption API Active Pharmaceutical Ingredient (API) API->DisruptedLipids Enhanced Penetration DisruptedLipids->EpidermalCell Delivery to Viable Tissues

Mechanism of Glycol-Mediated Skin Penetration Enhancement.

Quantitative Data on Skin Penetration Enhancement

Direct, head-to-head quantitative comparisons of this compound and propylene glycol are not abundant in publicly available literature. However, data from various studies provide insights into their individual and comparative efficacies.

A key study summarized by the Cosmetic Ingredient Review Expert Panel investigated the flux enhancement of ³H-corticosterone and ³H-triethanolamine across hairless mouse skin in the presence of various 1,2-alkanediols, including this compound. The results indicated a concentration-dependent enhancement for both compounds.

Table 1: Enhancement of ³H-Corticosterone and ³H-Triethanolamine Flux by this compound

Enhancer (in PBS)Concentration³H-Corticosterone Flux (µg/cm²/h)Enhancement Ratio³H-Triethanolamine Flux (µg/cm²/h)Enhancement Ratio
Control (PBS)-0.02 ± 0.0031.00.002 ± 0.00041.0
This compound1.0%0.25 ± 0.0412.50.04 ± 0.00720.0
This compound3.0%0.52 ± 0.0926.00.11 ± 0.0255.0

Data adapted from a summary of a study by Warner et al. as cited in the Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of 1,2-Glycols as Used in Cosmetics.[4]

For propylene glycol, numerous studies have quantified its penetration-enhancing effects on a wide range of drugs. For instance, in vitro studies using human abdominal skin have measured the steady-state penetration rate (Jss) and permeability coefficient (Kp) of propylene glycol itself.

Table 2: In Vitro Dermal Penetration of Propylene Glycol (Undiluted)

ParameterValue
Steady-State Penetration Rate (Jss)97.6 µg/cm²/h
Permeability Coefficient (Kp)9.48 × 10⁻⁵ cm/h

Data from an in vitro study using human abdominal skin.

Furthermore, propylene glycol has been shown to enhance the permeation of drugs like loperamide (B1203769) hydrochloride in a concentration-dependent manner.[5] One study noted that propylene glycol was particularly effective for enhancing the penetration of hydrophilic compounds.[3] However, in some cases with highly hydrated stratum corneum, propylene glycol alone was found to be an ineffective enhancer for certain drugs.[6]

Experimental Protocols

The following is a generalized protocol for an in vitro skin permeation study using Franz diffusion cells, based on the OECD Test Guideline 428, which is a standard method for such assessments.

In Vitro Skin Permeation Study using Franz Diffusion Cells (Based on OECD TG 428)

1. Skin Membrane Preparation:

  • Excised human or porcine skin is commonly used. The skin is carefully cleaned, and subcutaneous fat is removed.

  • The skin is dermatomed to a uniform thickness (typically 200-500 µm).

  • Skin integrity is assessed by measuring transepidermal water loss (TEWL) or electrical resistance.

2. Franz Diffusion Cell Setup:

  • Static vertical Franz diffusion cells are assembled with the prepared skin membrane mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

  • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions, and the fluid is continuously stirred. The temperature is maintained at 32°C to simulate skin surface temperature.

3. Dosing and Sampling:

  • A finite dose of the test formulation (containing the active ingredient and the penetration enhancer) is applied to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor fluid for analysis.

  • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.

4. Analysis:

  • The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • At the end of the experiment, the skin is removed from the cell, and the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) can be determined after appropriate extraction procedures.

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are calculated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_setup Franz Cell Setup & Equilibration skin_prep->cell_setup dosing Application of Test Formulation cell_setup->dosing sampling Receptor Fluid Sampling at Timepoints dosing->sampling skin_analysis Analysis of Drug in Skin Layers dosing->skin_analysis End of Experiment hplc Quantification of API (e.g., HPLC) sampling->hplc data_analysis Calculation of Flux, Kp, and ER hplc->data_analysis skin_analysis->data_analysis

Experimental Workflow for an In Vitro Skin Permeation Study.

Signaling Pathways

Currently, there is a lack of specific, detailed information in the scientific literature regarding the direct modulation of intracellular signaling pathways by this compound or propylene glycol in the context of skin penetration enhancement. The primary mechanism of action is understood to be a physicochemical disruption of the stratum corneum barrier rather than a direct interaction with specific cellular signaling cascades to promote permeation.

However, it is known that some chemical penetration enhancers can cause skin irritation, which does involve the activation of inflammatory signaling pathways in keratinocytes and other skin cells. Propylene glycol has been reported to cause irritant contact dermatitis in some individuals, which would involve the release of pro-inflammatory cytokines and the activation of pathways such as the NF-κB pathway.[7][8][9] The potential for this compound to induce such responses would likely depend on its concentration and the individual's sensitivity. Further research is needed to elucidate any specific signaling events that may be triggered by these glycols during the process of skin penetration enhancement.

Conclusion

Both this compound and propylene glycol are effective skin penetration enhancers that function primarily by disrupting the lipid barrier of the stratum corneum. Propylene glycol is a well-characterized enhancer with a large body of supporting data, particularly for hydrophilic drugs. The available data for this compound, although more limited, indicates that it is also a potent enhancer, with its longer alkyl chain potentially offering advantages for certain applications.

The selection of an appropriate glycol for a specific formulation should be based on a comprehensive evaluation of factors including the physicochemical properties of the active ingredient, the desired penetration profile, and the potential for skin irritation. The experimental protocols outlined in this guide provide a framework for conducting robust in vitro studies to compare the efficacy of these and other penetration enhancers in a controlled and reproducible manner. Further research into the specific interactions of these glycols with skin components and their potential effects on cellular signaling pathways will provide a more complete understanding of their mechanisms and aid in the rational design of advanced topical and transdermal drug delivery systems.

References

In-vitro study comparing the moisturizing properties of decylene glycol and pentylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic and pharmaceutical formulation, glycols are indispensable for their versatile properties, including their role as effective moisturizing agents. This guide provides a comparative analysis of the moisturizing properties of two such glycols: decylene glycol and pentylene glycol, with a focus on in-vitro data and experimental methodologies. This information is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in formulation development.

Quantitative Data Summary

ParameterThis compoundPentylene GlycolData Type
Skin Hydration (Corneometry) Data not available in reviewed in-vitro studies. Described qualitatively as providing excellent moisturization.[1][2][3][4]A formulation with 5% pentylene glycol increased skin water content by approximately 30% compared to a placebo.[5]In-vivo (Clinical Study)
Transepidermal Water Loss (TEWL) Data not available in reviewed in-vitro studies.Data not available in reviewed in-vitro studies.-
Mechanism of Action Humectant, Skin-Conditioning Agent.[1][2]Humectant.[6][7][8]-

Note: The quantitative data for pentylene glycol is derived from a clinical (in-vivo) study, as specific in-vitro quantitative data was not available in the reviewed literature. For this compound, its moisturizing effect is described qualitatively in technical literature.

Experimental Protocols

To evaluate the moisturizing properties of ingredients like this compound and pentylene glycol in an in-vitro setting, standardized experimental protocols are employed. These typically involve the use of reconstructed human epidermal tissues or ex-vivo skin explants.

In-Vitro Skin Hydration Assessment (Corneometry)

This method measures the electrical capacitance of the skin, which correlates with the water content in the stratum corneum.

  • Tissue Culture: Reconstructed human epidermal models are cultured to full differentiation according to the manufacturer's instructions.

  • Acclimatization: The tissues are transferred to a controlled environment with standardized temperature and humidity for a defined period to equilibrate.

  • Baseline Measurement: A baseline corneometry reading is taken from the surface of each tissue model before the application of any test substance.

  • Product Application: A precise amount of the test substance (e.g., a formulation containing this compound or pentylene glycol) or a control is applied topically to the tissue surface.

  • Incubation: The tissues are incubated for a predetermined period (e.g., 1, 4, and 24 hours) under controlled conditions.

  • Post-Treatment Measurement: At each time point, the corneometer probe is applied to the tissue surface, and the capacitance is measured.

  • Data Analysis: The change in skin hydration is calculated as the difference or percentage increase from the baseline measurement.

In-Vitro Transepidermal Water Loss (TEWL) Measurement

TEWL measurement assesses the integrity of the skin barrier by quantifying the amount of water vapor that evaporates from the skin surface.

  • Tissue Preparation: Excised human or porcine skin is mounted on in-vitro diffusion cells (e.g., Franz cells), with the dermal side in contact with a receptor fluid.

  • Barrier Integrity Check: An initial TEWL measurement is performed to ensure the integrity of the skin barrier before the experiment.

  • Product Application: The test substance or control is applied to the epidermal surface of the skin.

  • Measurement: A TEWL probe is placed over the skin surface at specified time intervals. The probe measures the water vapor gradient, from which the TEWL rate (in g/m²/h) is calculated.

  • Data Analysis: A reduction in TEWL compared to the control indicates an improvement in the skin's barrier function and moisture retention.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in evaluating and understanding the moisturizing effects of glycols, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Start: Reconstructed Human Epidermis acclimatize Acclimatize Tissues start->acclimatize baseline Baseline Measurement (Corneometry/TEWL) acclimatize->baseline application Apply Test Substance (Decylene/Pentylene Glycol) baseline->application incubation Incubate application->incubation post_measurement Post-Treatment Measurement incubation->post_measurement analysis Calculate Change in Hydration/TEWL post_measurement->analysis comparison Compare vs. Control analysis->comparison end End: Efficacy Determined comparison->end

In-vitro moisturization study workflow.

Moisturizing_Mechanism cluster_skin Stratum Corneum Corneocytes Corneocytes LipidMatrix Lipid Matrix Glycol Glycol Molecule (Decylene/Pentylene Glycol) Glycol->Corneocytes Increases water content of Water Water Molecules Water->Glycol Binds to Atmosphere Atmosphere Atmosphere->Glycol Attracts water from DeeperSkin Deeper Skin Layers DeeperSkin->Glycol Draws water from

Humectant action of glycols on the skin.

References

Comparative Evaluation of 1,2-Alkanediols for Preserving Nonionic Hydrophilic Creams

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of 1,2-alkanediols as preservative agents in nonionic hydrophilic cream formulations. This guide provides a comparative analysis of the antimicrobial efficacy and physicochemical stability of commonly used 1,2-alkanediols, supported by experimental data and detailed methodologies.

The increasing demand for safe and effective preservatives in topical formulations has led to the widespread use of 1,2-alkanediols. These multifunctional ingredients offer broad-spectrum antimicrobial activity, coupled with benefits such as humectant and emollient properties. This guide focuses on a comparative evaluation of three key 1,2-alkanediols—1,2-hexanediol (B41856), 1,2-octanediol (B41855), and 1,2-decanediol—when used as preservatives in nonionic hydrophilic creams. The selection of an appropriate 1,2-alkanediol is critical, as it influences not only the preservation of the formulation but also its physical stability and aesthetic qualities.

Antimicrobial Efficacy

The primary function of a preservative is to protect the product from microbial contamination. The antimicrobial activity of 1,2-alkanediols is intrinsically linked to their chemical structure, specifically the length of their alkyl chain.[1][2] Longer alkyl chains generally correlate with increased antimicrobial efficacy. This is attributed to the amphiphilic nature of these molecules, which allows them to disrupt the integrity of microbial cell membranes.[1][2]

A study evaluating the preservative efficacy of different 1,2-alkanediols in a nonionic hydrophilic cream according to the European Pharmacopoeia (Ph.Eur.) standards found that both 1,2-hexanediol and 1,2-octanediol met the stringent "A" criterion for antimicrobial preservation.[1] This indicates a significant reduction in microbial counts for a broad range of microorganisms. The antimicrobial activity is directly linked to the length of the alkyl chain of the alkanediols.[1][2]

Table 1: Comparative Antimicrobial Efficacy of 1,2-Alkanediols in a Nonionic Hydrophilic Cream (Challenge Test Results)

Microorganism1,2-Hexanediol (3%)1,2-Octanediol (1%)1,2-Decanediol
Staphylococcus aureusMeets Ph.Eur. Criterion A[1]Meets Ph.Eur. Criterion A[1]Data Not Available
Pseudomonas aeruginosaMeets Ph.Eur. Criterion A[1]Meets Ph.Eur. Criterion A[1]Data Not Available
Candida albicansMeets Ph.Eur. Criterion A[1]Meets Ph.Eur. Criterion A[1]Data Not Available
Aspergillus brasiliensisMeets Ph.Eur. Criterion A[1]Meets Ph.Eur. Criterion A[1]Data Not Available

Note: Specific log reduction values were not provided in the cited source, but the "A" criterion of the Ph.Eur. challenge test was met, indicating a high level of antimicrobial activity.

Physicochemical Stability

While longer alkyl chains enhance antimicrobial activity, they can also have a more pronounced impact on the physical stability of nonionic hydrophilic creams. The amphiphilic nature of 1,2-alkanediols allows them to interact with the colloidal structure of the cream, which can affect its consistency and long-term stability.[1][2]

Investigations have shown that the gel strength of nonionic hydrophilic creams decreases with increasing alkyl chain length of the added 1,2-alkanediol.[1] This is evident in the reduction of the storage modulus (G'), a measure of the cream's elastic properties. 1,2-octanediol, with the longest alkyl chain among the tested diols in one study, exhibited the most significant decrease in storage modulus, followed by 1,2-hexanediol.[1] Similarly, the flow point of the creams, an indicator of their resistance to flow at elevated temperatures, was also considerably reduced with the incorporation of longer-chain 1,2-alkanediols.[1]

Table 2: Comparative Physicochemical Stability of Nonionic Hydrophilic Creams Preserved with 1,2-Alkanediols

ParameterControl (No Alkanediol)1,2-Hexanediol (3%)1,2-Octanediol (1%)1,2-Decanediol
Viscosity/Consistency High Gel Strength[1]Reduced Gel Strength[1]Most Pronounced Reduction in Gel Strength[1][3]Expected to have a significant impact on viscosity[3]
pH Stability StableStable within a wide pH range (3.5 to 8.0)[4]StableData Not Available
Emulsion Stability StableCan lower viscosity, effect can be minimized by post-emulsification addition[3]Lowers viscosity more than 1,2-hexanediol[3]Data Not Available

Experimental Protocols

A clear understanding of the methodologies used to evaluate preservative efficacy and physicochemical stability is essential for interpreting the data and designing further studies.

Preservative Efficacy Testing (Challenge Test)

The antimicrobial effectiveness of preservatives is typically evaluated using a challenge test, as outlined in standards such as the European Pharmacopoeia (Ph.Eur. 5.1.3) and ISO 11930.[5][6][7]

Experimental Workflow for Preservative Efficacy Testing

G cluster_prep Preparation cluster_challenge Challenge cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_cream Prepare Nonionic Hydrophilic Cream Samples inoculate Inoculate Cream Samples with Microbial Suspension prep_cream->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) prep_inoculum->inoculate incubate Incubate at Specified Temperature inoculate->incubate sample_0 Sample at Time 0 sample_7 Sample at 7 Days sample_14 Sample at 14 Days sample_28 Sample at 28 Days enumerate Enumerate Viable Microorganisms sample_0->enumerate sample_7->enumerate sample_14->enumerate sample_28->enumerate calc_log Calculate Log Reduction enumerate->calc_log evaluate Evaluate Against Acceptance Criteria (e.g., Ph.Eur. Criterion A) calc_log->evaluate G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Intervals (e.g., 0, 1, 3, 6 months) prep_samples Prepare Cream Formulations (Control and with 1,2-Alkanediols) storage_rt Room Temperature prep_samples->storage_rt storage_accel Accelerated Conditions (e.g., 40°C) prep_samples->storage_accel viscosity Viscosity Measurement (Rheometer) storage_rt->viscosity ph pH Measurement storage_rt->ph appearance Macroscopic Appearance (Phase Separation, Color Change) storage_rt->appearance microscopy Microscopic Examination (Droplet Size, Crystal Structure) storage_rt->microscopy storage_accel->viscosity storage_accel->ph storage_accel->appearance storage_accel->microscopy G cluster_membrane Microbial Cell Membrane cluster_alkanediol 1,2-Alkanediol cluster_interaction Interaction & Disruption membrane Lipid Bilayer insertion Insertion into Lipid Bilayer membrane->insertion alkanediol Hydrophilic Head (Diol) Lipophilic Tail (Alkyl Chain) alkanediol:tail->insertion disruption Membrane Disruption & Increased Permeability insertion->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

References

Validation of test methods for assessing the preservative efficacy of glycol mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of test methods for assessing the preservative efficacy of common glycol mixtures. This document provides an objective comparison of the performance of propylene (B89431) glycol, butylene glycol, and pentylene glycol, supported by experimental data and detailed methodologies.

Introduction to Preservative Efficacy Testing

The microbiological safety and stability of pharmaceutical and cosmetic products are of paramount importance. Preservatives are essential components in many formulations to prevent microbial contamination that can occur during manufacturing and consumer use.[1][2] Glycols, such as propylene glycol, butylene glycol, and pentylene glycol, are widely used in these formulations, not only for their properties as solvents and humectants but also for their antimicrobial activity.[3] This guide provides a comprehensive overview of the standardized methods used to validate the preservative efficacy of these glycol mixtures, presents comparative data on their performance, and details the experimental protocols involved.

The most common methods for evaluating preservative effectiveness are challenge tests, such as the Antimicrobial Effectiveness Test (AET) described in the United States Pharmacopeia (USP) Chapter <51> and the ISO 11930 standard.[4][5] These tests involve intentionally introducing a high concentration of specific microorganisms into the product and monitoring the reduction in the microbial population over time.[4][5] The selection of test microorganisms is based on their likelihood of contaminating a product and includes a representative range of bacteria and fungi.[6][7]

Comparative Efficacy of Glycol Mixtures

The preservative efficacy of glycols is concentration-dependent and varies between different types of glycols and against different microorganisms. Generally, as the carbon chain length of the glycol increases, its antimicrobial activity can be enhanced.[8] The data presented below is a collation from various studies and provides an indication of the Minimum Inhibitory Concentrations (MIC) for propylene glycol, butylene glycol, and pentylene glycol against the standard panel of challenge test microorganisms. It is important to note that direct comparisons should be made with caution, as MIC values can vary based on the specific test methodology and conditions.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Glycol Mixtures

MicroorganismPropylene Glycol (PG)Butylene Glycol (BG)Pentylene Glycol (PG)
Staphylococcus aureus12.5% (v/v)[6][9][10][11]~30% (v/v) (approximate)[9]3.2% (v/v)[1]
Escherichia coli~10% (v/v)[4][12][13]~30% (v/v) (approximate)[9]3.2% (v/v)[1]
Pseudomonas aeruginosa~10% (v/v)[4][12][13]Not readily available3.2% (v/v)[1]
Candida albicansNot readily available~30% (v/v) (approximate)[9]Not readily available
Aspergillus brasiliensisNot readily availableNot readily availableNot readily available

Note: The MIC values are collated from various sources and should be considered indicative. Direct comparative studies under identical conditions are limited.

Experimental Protocols for Preservative Efficacy Testing

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of preservative efficacy. The two most widely recognized methods are the USP <51> Antimicrobial Effectiveness Test and the ISO 11930 standard.

USP <51> Antimicrobial Effectiveness Test

The USP <51> is a widely used method for determining the antimicrobial effectiveness of preservatives in pharmaceutical products.[6]

1. Preparation of Inoculum:

  • Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are used.[7]

  • The microorganisms are harvested and washed from a suitable culture medium (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).

  • The harvested microorganisms are resuspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[12]

2. Inoculation of the Product:

  • The product is divided into five separate containers, one for each test microorganism.

  • Each container is inoculated with a standardized microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[14]

  • The volume of the inoculum should not exceed 1% of the total volume of the product to minimize any alteration of the product's composition.[14]

3. Incubation and Sampling:

  • The inoculated containers are incubated at a controlled temperature of 20-25°C for 28 days.[12]

  • Aliquots are withdrawn from each container at specified intervals, typically at 7, 14, and 28 days.[6]

4. Enumeration and Interpretation:

  • The number of viable microorganisms in the withdrawn aliquots is determined using standard plate count methods.

  • The log reduction in the microbial population from the initial count is calculated for each time point.

  • The acceptance criteria vary depending on the product category (e.g., parenteral, topical, oral) and are detailed in the USP <51> guidelines. For many products, a significant reduction in bacteria (e.g., a 1 to 3 log reduction) is required within the first 7 to 14 days, with no subsequent increase in microbial count.[15]

ISO 11930: Evaluation of the Antimicrobial Protection of a Cosmetic Product

The ISO 11930 standard is specifically designed for evaluating the preservative efficacy of cosmetic products.[16]

1. Preparation of Inoculum:

  • The same panel of microorganisms as in USP <51> is used: S. aureus, E. coli, P. aeruginosa, C. albicans, and A. brasiliensis.[16]

  • Microbial suspensions are prepared to a standardized concentration.

2. Inoculation of the Product:

  • The cosmetic product is inoculated with each microorganism individually to achieve a specific initial concentration.

3. Incubation and Sampling:

  • The inoculated product is stored at room temperature for 28 days.[16]

  • Samples are taken at 7, 14, and 28 days to determine the number of surviving microorganisms.[16]

4. Enumeration and Interpretation:

  • The number of viable microorganisms is enumerated at each sampling interval.

  • The log reduction from the initial count is calculated.

  • ISO 11930 provides specific acceptance criteria (Criteria A and B) based on the log reduction values at different time points for bacteria and fungi. For example, for bacteria to meet Criteria A, there must be at least a 3-log reduction by day 7 and no increase thereafter.[16]

Mechanism of Antimicrobial Action of Glycols

The primary mechanism by which glycols exert their antimicrobial effect is through the disruption of the microbial cell membrane.[9] This action is largely attributed to their ability to increase the permeability of the cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[13] Glycols can also contribute to the denaturation of cellular proteins and enzymes, further inhibiting microbial growth. The effectiveness of this action is related to the glycol's concentration and its physicochemical properties, such as its ability to reduce water activity in a formulation, creating an environment that is less hospitable to microbial proliferation.[9]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_culture Prepare Standardized Microorganism Cultures prep_inoculum Harvest and Resuspend in Saline (1x10^8 CFU/mL) prep_culture->prep_inoculum inoculate Inoculate Product Samples (1x10^5 - 1x10^6 CFU/mL) prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sample Sample at Day 0, 7, 14, 28 incubate->sample enumerate Enumerate Viable Microorganisms sample->enumerate calculate Calculate Log Reduction enumerate->calculate compare Compare to Acceptance Criteria calculate->compare result Pass/Fail Determination compare->result Glycol_Mechanism_of_Action glycol Glycol Molecule cell_membrane Microbial Cell Membrane glycol->cell_membrane interacts with disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage protein_denaturation Protein & Enzyme Denaturation disruption->protein_denaturation cell_death Inhibition of Growth & Cell Death leakage->cell_death protein_denaturation->cell_death Test_Method_Selection start Start: Need to Assess Preservative Efficacy product_type What is the product type? start->product_type pharma Pharmaceutical Product product_type->pharma Pharmaceutical cosmetic Cosmetic Product product_type->cosmetic Cosmetic usp51 Use USP <51> Antimicrobial Effectiveness Test pharma->usp51 iso11930 Use ISO 11930 Preservative Efficacy Test cosmetic->iso11930

References

Head-to-head study of decylene glycol and ethylhexylglycerin as preservative potentiators

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of Decylene Glycol and Ethylhexylglycerin (B550904) as Preservative Potentiators

Introduction

In the formulation of cosmetic and personal care products, the preservation system is critical for ensuring consumer safety and product longevity. Preservative potentiators, or boosters, are ingredients that enhance the efficacy of traditional preservatives, allowing for lower concentrations of these agents and reducing the potential for skin irritation and sensitization. This guide provides a head-to-head comparison of two widely used preservative potentiators: this compound and ethylhexylglycerin. The following sections detail their mechanisms of action, present available performance data, and outline the experimental protocols used for their evaluation.

This compound: A Multifunctional Moisturizer with Antimicrobial Properties

This compound (1,2-decanediol) is a synthetic glycol that functions as a skin-conditioning agent, providing moisturizing and emollient properties.[1][2] Beyond its skin-feel benefits, it possesses intrinsic broad-spectrum antimicrobial activity, making it an effective preservative booster.[1][3] It is particularly noted for its efficacy against yeast and mold.[4]

Mechanism of Action

The antimicrobial mechanism of this compound is attributed to its chemical structure, which contains two hydroxyl (-OH) groups.[5] These groups can interact with and bind to vital enzymes produced by microorganisms, rendering them inactive and leading to cell death.[5] This makes it effective against bacteria associated with acne and body odor.[5] Additionally, like other glycols, it can act as a solvent, potentially aiding the penetration of primary preservatives into microbial cells.[3]

Ethylhexylglycerin: A Potent Enhancer of Preservative Efficacy

Ethylhexylglycerin is a glyceryl ether that serves as a skin-conditioning agent, emollient, and a well-established preservative potentiator.[6] It is frequently used in combination with preservatives like phenoxyethanol (B1677644) to enhance their antimicrobial effect.[7][8][9]

Mechanism of Action

The primary mechanism by which ethylhexylglycerin potentiates preservatives is through the disruption of microbial cell membranes.[6][7] Its surfactant-like properties allow it to alter the interfacial tension at the cell surface, which weakens the membrane and increases its permeability.[6][10] This facilitates the entry of the primary preservative into the microorganism, leading to a more rapid and effective lethal action.[6] Studies have shown that sub-lethal concentrations of ethylhexylglycerin can significantly enhance the bactericidal effect of phenoxyethanol by damaging the cell membrane integrity of bacteria like E. coli.[7][8][9]

Performance Data: A Comparative Overview

Table 1: Antimicrobial Efficacy Data for Ethylhexylglycerin
Test TypeMicroorganismConcentration(s)ResultsCitation(s)
Challenge TestE. coli0.075% EHG + 0.675% Phenoxyethanol> 5 log reduction after 30 minutes[7][8][9]
Challenge TestE. coli0.075% EHG aloneNo reduction after 30 minutes[7]
Minimum Inhibitory Concentration (MIC)S. aureus, P. aeruginosa, E. coli, C. albicans1.5%Inhibition within 1 day[11]
Minimum Inhibitory Concentration (MIC)A. niger1.5%Inhibition within 28 days[11]
Table 2: Antimicrobial Efficacy Data for this compound
Test TypeMicroorganism(s)Concentration(s)ResultsCitation(s)
General EfficacyBroad Spectrum (Bacteria, Yeast, Mold)500-1000 ppm (0.05% - 0.1%)Effective broad-spectrum activity[3]
Functional UseYeast (Candida)Not specifiedUsed in intimate hygiene products to control yeast[4]
Functional UseAcne-causing bacteria (P. acnes)Not specifiedExhibits excellent activity[1]
Recommended Use LevelGeneral cosmetic formulations0.1% - 2.0%Typical usage range[1]

Experimental Protocols

The evaluation of preservative potentiators relies on standardized microbiological testing. The most common methods are the Preservative Efficacy Test (Challenge Test) and the Minimum Inhibitory Concentration (MIC) Test.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the ability of a cosmetic product's preservation system to withstand microbial contamination during its shelf life and use.

1. Preparation of Inoculum:

  • Standardized strains of bacteria (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli), yeast (Candida albicans), and mold (Aspergillus brasiliensis) are cultured.[9]

  • The microorganisms are harvested and suspended in a suitable liquid to achieve a target concentration.

2. Inoculation of the Product:

  • The cosmetic product is divided into separate containers for each test microorganism.[8]

  • Each container is inoculated with a specific volume of the microbial suspension to achieve an initial concentration of >1x10⁵ CFU/g or ml.[8]

3. Incubation:

  • The inoculated product samples are stored at a controlled temperature (typically room temperature) for a period of 28 days.[8]

4. Sampling and Enumeration:

  • At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample.[8]

  • The number of surviving microorganisms is determined using standard plating and colony counting techniques.[8]

5. Evaluation:

  • The log reduction in microbial count from the initial inoculation is calculated for each time point.

  • The results are compared against the acceptance criteria defined in the ISO 11930 standard to determine the effectiveness of the preservation system.[8]

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Test Substance Dilutions:

  • A series of dilutions of the preservative potentiator (or a blend with a primary preservative) are prepared in a liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).[12]

2. Inoculation:

  • Each dilution is inoculated with a standardized suspension of the test microorganism.[13]

3. Incubation:

  • The inoculated dilutions are incubated under conditions suitable for the growth of the test microorganism (e.g., 24-48 hours for bacteria, 48-72 hours for yeast and mold).[14]

4. Observation:

  • After incubation, the dilutions are visually inspected for turbidity (cloudiness), which indicates microbial growth.[13]

  • The MIC is the lowest concentration of the test substance at which there is no visible growth.[13]

Visualizations

Experimental_Workflow_Challenge_Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis start Start culture Culture Microorganisms (Bacteria, Yeast, Mold) start->culture inoculum Prepare Inoculum culture->inoculum inoculate Inoculate Product with Microorganisms inoculum->inoculate product Aliquot Product Samples product->inoculate incubate Incubate for 28 Days inoculate->incubate sample Sample at Day 7, 14, 28 incubate->sample enumerate Enumerate Survivors sample->enumerate calculate Calculate Log Reduction enumerate->calculate evaluate Evaluate vs. ISO 11930 Criteria calculate->evaluate end_node End evaluate->end_node Mechanism_of_Action cluster_DG This compound cluster_EHG Ethylhexylglycerin DG This compound (-OH groups) Enzyme Microbial Enzymes DG->Enzyme Binds to Inactivation Enzyme Inactivation Enzyme->Inactivation Leads to EHG Ethylhexylglycerin (Surfactant-like) Membrane Microbial Cell Membrane EHG->Membrane Disrupts Permeability Increased Permeability Membrane->Permeability Increases Preservative Primary Preservative Permeability->Preservative Facilitates Entry of

References

The Influence of Alkyl Chain Length on the Antimicrobial Potency of 1,2-Diols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship of 1,2-alkanediols, revealing a direct correlation between increasing alkyl chain length and enhanced antimicrobial efficacy. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and a mechanistic overview to support further research and application.

The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Among these, 1,2-alkanediols have garnered significant attention due to their broad-spectrum activity and application as preservatives in cosmetic and pharmaceutical formulations. A critical factor governing their antimicrobial potency is the length of their alkyl chain. This guide synthesizes experimental data to elucidate this relationship, offering a valuable resource for the development of more effective antimicrobial strategies.

Data Presentation: Comparative Antimicrobial Activity of 1,2-Alkanediols

The antimicrobial activity of 1,2-alkanediols is intrinsically linked to their alkyl chain length, with longer chains generally exhibiting greater potency. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, collated from various studies, demonstrates a clear trend of decreasing MIC values (indicating higher potency) with increasing carbon chain length of the 1,2-diol.

1,2-AlkanediolAlkyl Chain LengthStaphylococcus aureus (Gram-positive) MIC (µg/mL)Staphylococcus epidermidis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (% v/v)Pseudomonas aeruginosa (Gram-negative) MIC (% v/v)Candida albicans (Fungus) MIC (% v/v)
1,2-ButanediolC4> 9600[1]> 9600[1]---
1,2-PentanediolC5> 9600[1]> 9600[1]> 22> 2
1,2-HexanediolC69600[1]4800[1]1.0 - 2.01.00.5
1,2-OctanediolC8600[1]300[1]---
1,2-DecanediolC10150[1]150[1]---
1,2-DodecanediolC1275[1]75[1]---

Note: Data for E. coli, P. aeruginosa, and C. albicans for many 1,2-diols were not available in the reviewed literature, highlighting a potential area for future research. The MIC values for these microorganisms are presented in % v/v as reported in the corresponding study.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the antimicrobial activity of 1,2-diols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

1. Preparation of 1,2-Diol Solutions:

  • Stock solutions of each 1,2-alkanediol are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) at a high concentration.
  • A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of 1,2-diol concentrations.

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours.
  • Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted 1,2-diol is inoculated with the prepared microbial suspension.
  • A positive control well (containing the microorganism and broth, but no 1,2-diol) and a negative control well (containing broth only) are included on each plate.
  • The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

4. Interpretation of Results:

  • After incubation, the MIC is determined as the lowest concentration of the 1,2-diol at which there is no visible growth of the microorganism.

Mechanism of Action: Disruption of the Microbial Cell Membrane

The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect is through the disruption of the microbial cell membrane. Their amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic alkyl tail, allows them to intercalate into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The increasing length of the alkyl chain enhances the diol's lipophilicity, facilitating its insertion into and perturbation of the lipid bilayer, which explains the observed increase in antimicrobial activity.

G cluster_membrane Microbial Cell Membrane cluster_diol 1,2-Alkanediol cluster_disrupted_membrane Disrupted Membrane p1 t1 p2 t2 p3 t3 p4 t4 p5 t5 p6 t6 p7 t7 diol HO-(CH2)n-CH(OH)-CH3 diol->p4 Intercalation dp1 dt1 dp2 dt2 dp3 dt3 dp4 dt4 dp5 dt5 inserted_diol 1,2-Diol leakage Leakage of Intracellular Components inserted_diol->leakage Increased Permeability cell_death Cell Death leakage->cell_death

Caption: Mechanism of 1,2-diol antimicrobial action.

This guide underscores the significant impact of alkyl chain length on the antimicrobial activity of 1,2-diols. The provided data and protocols serve as a foundation for further investigation and development of these compounds as effective antimicrobial agents. Future research should aim to broaden the scope of tested microorganisms and further elucidate the nuances of their mechanism of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Decylene Glycol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of decylene glycol in various formulations. Accurate determination of this compound is critical in pharmaceutical and cosmetic product development to ensure safety and efficacy. This document outlines the experimental protocols and performance data for the two most common analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The cross-validation of these methods is essential to ensure consistency and reliability of results, particularly when transferring methods between laboratories or employing multiple techniques within a single study.[1][2]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC with a Flame Ionization Detector (GC-FID) and HPLC with a Refractive Index Detector (HPLC-RID) are presented below. These protocols are based on established methods for glycol analysis in pharmaceutical and cosmetic matrices.[3][4]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is widely used for the analysis of glycols due to its robustness and sensitivity.[3][5][6]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column, such as a Restek Stabilwax column (30 m x 0.25 mm x 0.25 µm), is suitable for this analysis.[7]

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of the formulation into a 10 mL volumetric flask.

    • Add a suitable internal standard, such as 1,3-propanediol, to the flask.[8]

    • Dilute to volume with a suitable solvent like methanol (B129727) and mix thoroughly.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID provides a reliable alternative for the quantification of glycols, especially for non-volatile compounds.[4]

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID) and a C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is used.[4]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the formulation into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 53:47 v/v) or distilled water can be used.[4][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25°C.[4][9]

    • Detector Temperature: 30°C.[4]

    • Injection Volume: 20 µL.[4]

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Data Presentation: Method Performance Comparison

The following table summarizes the typical performance characteristics of GC-FID and HPLC-RID for the quantification of glycols. These values are representative and may vary depending on the specific formulation and instrumentation.

Performance Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RID)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (Relative Standard Deviation, %RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.01 mg/mL~0.05 mg/mL
Limit of Quantitation (LOQ) ~0.03 mg/mL~0.15 mg/mL[5]

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods produce comparable results.[1][2] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow cluster_method_A Method A Development & Validation cluster_method_B Method B Development & Validation cluster_cross_val Cross-Validation cluster_comparison Data Comparison & Acceptance A_Dev Method A (e.g., GC-FID) Development A_Val Method A Validation (ICH Q2(R1) Guidelines) A_Dev->A_Val Cross_Val Analysis of Same Samples by Both Validated Methods A_Val->Cross_Val B_Dev Method B (e.g., HPLC-RID) Development B_Val Method B Validation (ICH Q2(R1) Guidelines) B_Dev->B_Val B_Val->Cross_Val Compare Statistical Comparison of Results (e.g., t-test, F-test) Cross_Val->Compare Accept Acceptance Criteria Met? Compare->Accept

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Navigating the Disposal of Decylene Glycol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of decylene glycol, designed for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensuring personnel safety and maintaining compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, consulting the Safety Data Sheet (SDS) for this compound is mandatory. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] If there is a risk of generating aerosols, a suitable respirator should be used.[1]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood.[1]

  • Spill Management: In the event of a spill, immediately act to prevent the substance from entering drains or waterways.[1][2] Absorb the liquid with an inert material such as diatomite, sand, or universal binders.[1][2] The collected material should be placed into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its purity and whether it has been contaminated with other substances during laboratory use.

Step 1: Waste Characterization

The first critical step is to determine the nature of the this compound waste. The generator of the waste is legally responsible for this characterization.[3][4]

  • Unused or Pure this compound: If the chemical is in its original, uncontaminated state, it is typically considered non-hazardous chemical waste.[1] However, it must not be disposed of down the drain.[1][5]

  • Used or Contaminated this compound: If the this compound has been used in an experimental process, it may have become contaminated with other chemicals, such as heavy metals.[4] This contamination can alter its properties and may require it to be classified and handled as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][4]

Step 2: Proper Containerization and Labeling

All this compound waste must be collected in appropriate containers.

  • Container Selection: Use a compatible, leak-proof container with a secure lid.[1][6] The original product container is often a suitable choice.[1]

  • Labeling: The container must be clearly labeled.

    • For uncontaminated waste, label as "Non-Hazardous Waste: this compound".[1]

    • For contaminated waste, label as "Hazardous Waste".[1][4] The label must include the full chemical name, a list of all potential contaminants with their approximate concentrations, and the accumulation start date (the date waste was first added).[1][4]

Step 3: On-Site Accumulation and Storage

Proper storage while awaiting disposal is essential for safety and compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be away from ignition sources and incompatible materials.[1]

  • Accumulation Time Limits: Adhere to the strict accumulation time limits defined by the EPA, which vary based on your facility's hazardous waste generator status.[4]

Step 4: Final Disposal

This compound waste should never be disposed of in the regular trash or poured down the drain.[1][7]

  • Professional Disposal Service: The required method of disposal is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for pickup.[1]

  • Preferred Disposal Method: The environmentally preferred method for final disposal is controlled incineration in a permitted chemical incinerator.[1]

Data Presentation: Hazardous Waste Generator Status

Under the federal RCRA, facilities are categorized based on the quantity of hazardous waste they produce per month.[8] These categories determine the specific regulations for accumulation time, storage, and reporting.

Generator CategoryMonthly Hazardous Waste GenerationAccumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)Up to 90 days
Small Quantity Generator (SQG) > 100 kg but < 1,000 kgUp to 180 days (or 270 if disposal site is >200 miles)
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)N/A (must not exceed accumulation quantity limits)

Data sourced from the Environmental Protection Agency (EPA) regulations.[8]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling Decylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Decylene glycol (also known as 1,2-Decanediol). It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Immediate Safety and Hazard Information

This compound is a hygroscopic solid that may cause skin, eye, and respiratory tract irritation.[1][2] While it is not classified as a hazardous material under OSHA's Hazard Communication Standard, it is crucial to handle it with care to minimize exposure.[1]

First Aid Measures

Immediate medical attention should be sought if symptoms persist after following these first-aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.
Skin Contact Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent contact and inhalation.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Glasses with Side ShieldsShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-Resistant GlovesNitrile rubber, neoprene, or butyl rubber gloves are recommended. Inspect gloves for tears or holes before use.
Lab CoatWear a lab coat to prevent skin contact.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area. If dust or aerosols are generated, a respirator is recommended.

Operational and Handling Plan

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid dust formation.[1]

  • Use grounded equipment when handling the product to prevent static discharge.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Protect from moisture as this compound is hygroscopic.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

Disposal Plan

The disposal of this compound and its waste must be conducted in compliance with all federal, state, and local regulations.

Waste Characterization:

  • Unused/Pure this compound: Generally considered non-hazardous chemical waste.

  • Used/Contaminated this compound: May be classified as hazardous waste depending on the contaminants. It is the responsibility of the generator to determine if the waste meets the criteria for hazardous waste.

Disposal Procedure:

  • Containerize Waste: Collect waste this compound in a clearly labeled, sealed, and leak-proof container. Do not mix with other waste streams.[3]

  • Labeling: Label the container with "Waste this compound" and include any known contaminants.

  • Licensed Disposal Contractor: Arrange for disposal through a licensed chemical waste disposal contractor.[4]

  • Do Not Dispose Down the Drain: Never dispose of this compound down the drain or in the regular trash.[3][5] Improper disposal can harm the environment.[3]

Spill Response Plan

In the event of a this compound spill, follow these procedures to ensure a safe and effective cleanup.

Workflow for this compound Spill Cleanup

Spill_Cleanup_Workflow start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully sweep or scoop up the absorbed material contain->collect containerize Place in a labeled, sealed container for waste disposal collect->containerize clean Clean the spill area with soap and water containerize->clean decontaminate Decontaminate cleaning materials or dispose of as waste clean->decontaminate report Report the spill to the appropriate personnel decontaminate->report end Spill Cleanup Complete report->end

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate Area: Evacuate all non-essential personnel from the immediate spill area.

  • Put on PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including gloves, safety goggles, a lab coat, and a respirator if significant dust is present.

  • Contain Spill: For a solid spill, carefully sweep up the material. For a liquid spill, contain it by using an inert absorbent material like sand, earth, or vermiculite.

  • Collect Spill: Carefully collect the spilled material and absorbent into a suitable container.

  • Containerize for Disposal: Place the collected waste into a clearly labeled, sealed container for proper disposal.

  • Clean Area: Thoroughly clean the spill area with soap and water.

  • Decontaminate: Decontaminate any tools used for the cleanup or dispose of them as waste.

  • Report Incident: Report the spill to your supervisor or the designated safety officer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decylene glycol
Reactant of Route 2
Reactant of Route 2
Decylene glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.